Product packaging for Homostachydrine(Cat. No.:CAS No. 472-22-0)

Homostachydrine

Cat. No.: B12793207
CAS No.: 472-22-0
M. Wt: 157.21 g/mol
InChI Key: XULZWQRXYTVUTE-ZETCQYMHSA-N
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Description

Homostachydrine, also known as pipecolic acid betaine, is a small molecule betaine that serves as a valuable standard in analytical chemistry and nutritional science. This compound is recognized for its notable heat stability, a property that makes it an ideal and reliable chemical marker for authenticating the botanical origin of food products. Specifically, it is used to determine the percentage of Coffea canephora (Robusta) beans in both green and roasted coffee blends, as its concentration is significantly higher in Robusta beans (approximately 31.0 ± 10.0 mg/kg) compared to Coffea arabica beans (around 1.5 ± 0.5 mg/kg) . It has also been identified in various plants within the Citrus genus . Emerging research in metabolomics highlights its potential as a biomarker. A study in a non-human primate model of infantile iron deficiency (ID) found that this compound levels were significantly altered in both serum and cerebrospinal fluid during the preanemic phase of ID, suggesting its potential for the early detection of brain metabolic dysfunction related to nutrient deficiency . In plants, its biosynthesis is hypothesized to occur through the direct methylation of its precursor, pipecolic acid . When analyzed by HPLC-ESI tandem mass spectrometry, this compound produces a distinct fragmentation pattern, including a characteristic transition (158 → 72), which allows for its unambiguous identification and quantitation in complex biological matrices . This product is intended for research purposes only, specifically for use as an analytical standard in food authentication and metabolomic studies. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B12793207 Homostachydrine CAS No. 472-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

472-22-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XULZWQRXYTVUTE-ZETCQYMHSA-N

Isomeric SMILES

C[N+]1(CCCC[C@H]1C(=O)[O-])C

Canonical SMILES

C[N+]1(CCCCC1C(=O)[O-])C

melting_point

300 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of Homostachydrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Homostachydrine, a quaternary ammonium (B1175870) alkaloid of interest to researchers, scientists, and drug development professionals. This document details the primary plant species in which this compound is found, presents quantitative data on its concentration, outlines detailed experimental protocols for its extraction and quantification, and illustrates its proposed biosynthetic pathway.

Principal Natural Sources of this compound

This compound has been identified and quantified in a variety of terrestrial plants. The most significant sources documented in scientific literature include species from the Fabaceae, Rutaceae, and Lamiaceae families. To date, there is no substantial evidence of this compound being a significant metabolite in marine invertebrates.

Medicago sativa (Alfalfa)

Alfalfa (Medicago sativa) is consistently reported as a primary source of this compound, often containing high concentrations of this alkaloid.[1][2] It is frequently utilized as a reference standard in studies where commercial this compound is unavailable.[1][2][3] The compound has been isolated from both the seeds and leaves of the alfalfa plant.[2][4]

Citrus Genus

Several species within the Citrus genus have been shown to contain this compound. The compound is distributed throughout the plant, including the fruits, seeds, and leaves.[1][2][3] Specific citrus species in which this compound has been detected include:

  • Orange (Citrus sinensis)[1][2][3]

  • Lemon (Citrus limon)[1][2][3]

  • Bergamot (Citrus bergamia)[1][2][3]

Leonurus japonicus (Chinese Motherwort)

While Leonurus japonicus is more renowned for its high content of the related alkaloid stachydrine (B192444), this compound has also been identified as a constituent.[5][6][7][8]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data from the cited literature.

Plant SpeciesPlant PartConcentrationReference
Citrus bergamia (Bergamot)LeavesHighest among tested citrus species[1]
SeedsModerate levels[1]
JuiceLowest among tested citrus species parts[1]
Citrus limon (Lemon)LeavesLower than Bergamot[1]
SeedsPresent[1]
JuicePresent[1]
Citrus sinensis (Orange)LeavesLowest among tested citrus species[1]
SeedsPresent[1]
JuicePresent[1]
Medicago sativa (Alfalfa)Leaves & SeedsHigh Concentration (used as a reference)[1][2][3]

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve a multi-step process. The two primary analytical techniques employed for accurate quantification are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy.

General Extraction Protocol for this compound from Plant Material

This protocol is a synthesis of methodologies described in the literature for the extraction of polar metabolites from plant tissues.

  • Sample Preparation: Plant material (leaves, seeds, or fruit tissues) is harvested and lyophilized (freeze-dried) to remove water content. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A known weight of the powdered plant material is suspended in a polar solvent. A common choice is an 80:20 (v/v) mixture of methanol (B129727) and water. The suspension is vortexed vigorously to ensure thorough mixing and facilitate the dissolution of polar compounds, including this compound.

  • Clarification: The resulting extract is centrifuged at high speed (e.g., 18,000 x g) to pellet solid plant debris. The clear supernatant is then carefully collected. Alternatively, the extract can be filtered through a 0.2 µm syringe filter.

  • Concentration (Optional): The clarified extract can be concentrated using a speed vacuum evaporator or by lyophilization to yield a dry extract. This can be reconstituted in a specific volume of solvent for subsequent analysis.

G General Workflow for this compound Extraction plant_material Plant Material (Leaves, Seeds, etc.) lyophilization Lyophilization & Grinding plant_material->lyophilization extraction Solvent Extraction (Methanol/Water) lyophilization->extraction centrifugation Centrifugation/Filtration extraction->centrifugation supernatant Clarified Supernatant centrifugation->supernatant analysis Quantitative Analysis (HPLC-MS/MS or qHNMR) supernatant->analysis

General Workflow for this compound Extraction
Quantification by HPLC-MS/MS

This method offers high sensitivity and specificity, making it ideal for detecting low concentrations of this compound.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate).

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Quantification: this compound is quantified using Multiple Reaction Monitoring (MRM). The specific transition monitored for this compound is from the parent ion (m/z 158) to a specific product ion (m/z 72).[1][2] This transition is highly specific and avoids interference from other osmolytes.[1][2] An external calibration curve is generated using a synthesized and purified this compound standard.

Quantification by qHNMR

qHNMR is a powerful technique for the direct quantification of compounds in a complex mixture without the need for an identical reference standard for calibration.

  • Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in a known volume of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). A known amount of an internal standard, such as maleic acid, is added to the sample.[9][10]

  • NMR Data Acquisition: ¹H-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters, such as the relaxation delay (d1), are optimized to ensure accurate integration of the signals.[10]

  • Quantification: The concentration of this compound is determined by comparing the integral of one of its characteristic proton signals (e.g., the N-methyl protons) to the integral of a known signal from the internal standard.[9]

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to proceed via the methylation of pipecolic acid.[1][2] Pipecolic acid, a higher homolog of proline, acts as the direct precursor. The methylation process is likely catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as the methyl group donor.[2]

G Proposed Biosynthetic Pathway of this compound pipecolic_acid Pipecolic Acid This compound This compound pipecolic_acid->this compound Methylation (Methyltransferases, SAM)

References

An In-depth Technical Guide to Homostachydrine: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine (B1666868), is a naturally occurring quaternary ammonium (B1175870) compound classified as an L-alpha-amino acid derivative.[1][2] It is found in a variety of plant species, including alfalfa (Medicago sativa), yarrow (Achillea millefolium), and citrus fruits, as well as in coffee beans.[2][3][4][5] As a betaine, it functions as an osmolyte, helping organisms maintain cell volume and protecting against abiotic stress.[6] Recent research has highlighted its potential as a biomarker for the consumption of certain foods and has begun to explore its interaction with specific biological transporters, making it a molecule of increasing interest in the fields of metabolomics, food science, and pharmacology.[2][7][8] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological interactions, and the experimental protocols necessary for its study.

Chemical Identity and Physicochemical Properties

This compound is the N,N-dimethylated derivative of L-pipecolic acid. Its chemical structure consists of a piperidine (B6355638) ring with a carboxylate group at the 2-position and a quaternary ammonium cation, forming a zwitterionic molecule.

Table 1: Chemical Identifiers for this compound
IdentifierValueCitation
IUPAC Name (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate[1][9][10]
Synonyms Pipecolic acid betaine, (S)-Homostachydrine, (-)-Homostachydrine[1][9][10]
CAS Number 472-22-0[9][11]
Chemical Formula C₈H₁₅NO₂[1][9][11]
SMILES C[N+]1(C)CCCC[C@H]1C([O-])=O[2][11]
InChIKey XULZWQRXYTVUTE-ZETCQYMHSA-N[10][11]
PubChem CID 441447[9]
Table 2: Physicochemical Properties of this compound
PropertyValueCitation
Molecular Weight 157.21 g/mol [9][11]
Monoisotopic Mass 157.110278729 Da[1][2]
Physical Description Solid[9]
Melting Point 300 °C (decomposes)[1][2][9]
Water Solubility Predicted: 0.14 g/L[1][2]
Polar Surface Area 40.13 Ų[1]

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quantification of this compound.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the primary technique for the sensitive and specific detection of this compound.[12] In positive ion mode, the molecule is detected as its protonated form.

Table 3: Key Mass Spectrometry Data for this compound
ParameterValueDescriptionCitation
Precursor Ion [M+H]⁺ m/z 158.118The molecular ion observed in MS1 scans.[9]
Key MS/MS Transition m/z 158 → 72A highly specific fragmentation used for quantification in Multiple Reaction Monitoring (MRM) mode.[5][6][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Mechanism of Action

While the biological role of this compound is not fully elucidated, a key interaction with a specific transporter has been identified, providing insight into its physiological relevance.

Interaction with OCTN1/SLC22A4 Transporter

This compound has been identified as a xenobiotic substrate of the organic cation/carnitine transporter 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4).[8] This transporter is expressed in various tissues, including brain neurons, and is responsible for the transport of several important molecules like ergothioneine (B1671048) and L-carnitine.

A study using octn1 gene knockout mice demonstrated that the absence of this transporter resulted in lower seizure scores in pentylenetetrazole (PTZ)-induced seizure models.[8] Conversely, the administration of this compound to wild-type mice appeared to sensitize them to PTZ-induced seizures, suggesting that its transport via OCTN1 into the brain may play a role in modulating neuronal excitability.[8]

cluster_membrane Cell Membrane cluster_env cluster_cell Neuron Cytoplasm OCTN1 OCTN1 (SLC22A4) Effect Potential Sensitization to Seizures OCTN1->Effect Increased Intracellular Concentration Leads to Homo This compound (Extracellular) Homo->OCTN1 Transport

This compound transport via the OCTN1/SLC22A4 transporter.

Biosynthesis

This compound is believed to be synthesized in plants from its direct precursor, L-pipecolic acid. The proposed biosynthetic pathway involves the direct N-methylation of the secondary amine of pipecolic acid, likely utilizing S-adenosylmethionine (SAM) as the methyl group donor in a two-step process catalyzed by methyltransferase enzymes.[5][12]

PA L-Pipecolic Acid NMP N-Methyl-L-pipecolic acid PA->NMP Methylation (Methyltransferase) Homo This compound NMP->Homo Methylation (Methyltransferase)

Proposed biosynthetic pathway of this compound from L-Pipecolic Acid.

Experimental Protocols

Detailed and robust protocols are essential for the accurate study of this compound. The following sections provide methodologies for its synthesis, extraction, and quantification.

Protocol: Chemical Synthesis of this compound

Since this compound is not widely available commercially, chemical synthesis from L-pipecolic acid is often required to produce an authentic standard for analytical studies.[5] The following is a general procedure for the exhaustive N-methylation of a cyclic amino acid.

Objective: To synthesize this compound via N,N-dimethylation of L-pipecolic acid.

Materials:

  • L-Pipecolic acid

  • Methanol (B129727) (MeOH)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl carbonate (DMC) or Methyl iodide (MeI) as the methylating agent

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Dowex 50W ion-exchange resin (H⁺ form)

  • Ammonia (B1221849) solution (e.g., 2 M NH₄OH)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Dissolution: Dissolve L-pipecolic acid (1 equivalent) in methanol in a round-bottom flask.

  • Basification: Add a slight excess of a base such as potassium carbonate (approx. 2.5 equivalents) to the solution.

  • Methylation: Add the methylating agent, such as dimethyl carbonate (a greener option) or methyl iodide (3-4 equivalents), to the stirred suspension.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in water and apply it to a Dowex 50W (H⁺ form) ion-exchange column.

  • Washing: Wash the column extensively with deionized water to remove unreacted reagents and byproducts.

  • Elution: Elute the product from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Isolation: Collect the fractions containing the product (monitor by TLC or LC-MS) and concentrate them under reduced pressure to yield this compound as a solid.

  • Verification: Confirm the identity and purity of the synthesized compound using ESI-MS/MS, comparing the fragmentation pattern to literature values.[5]

Protocol: Extraction from Plant Material

This protocol is suitable for extracting polar metabolites like this compound from plant tissues such as alfalfa leaves.

Objective: To efficiently extract this compound from plant samples for quantification.

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen, pre-chilled mortar and pestle

  • 80% Methanol (aqueous) or another suitable extraction solvent

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer and refrigerated microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Immediately freeze fresh plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 80% methanol.

  • Lysis & Incubation: Vortex the tube vigorously for 1 minute. Incubate on ice or at 4°C for 30-60 minutes, with intermittent vortexing, to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant to a new, clean tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of solvent, and the supernatants pooled.

  • Clarification: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: The clarified extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol: Quantification in Plasma by LC-MS/MS

This protocol describes a high-throughput method for quantifying this compound in plasma or serum, adapted from established methods for polar metabolite analysis.

Objective: To accurately quantify this compound concentrations in plasma samples.

Materials:

  • Plasma or serum samples

  • Acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available, or d9-betaine).

  • Refrigerated centrifuge, vortex mixer

  • 96-well plates (optional, for high-throughput)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: In a microcentrifuge tube, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial or a 96-well plate for analysis, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a HILIC column to retain and separate the polar analyte. Use a gradient elution with mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate (B1220265) or acetate).

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Set the instrument to Multiple Reaction Monitoring (MRM) mode to monitor the specific transition for this compound (m/z 158 → 72 ) and the transition for the internal standard.

  • Quantification: Create a calibration curve using the synthesized this compound standard. Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Precip Add Acetonitrile (+ Internal Standard) Plasma->Precip Vortex Vortex Precip->Vortex Incubate Incubate (-20°C) Vortex->Incubate Spin Centrifuge Incubate->Spin Supernatant Transfer Supernatant Spin->Supernatant HPLC HILIC HPLC Separation Supernatant->HPLC Inject MS ESI-MS/MS Detection (MRM Mode: 158 -> 72) HPLC->MS Data Data Processing & Quantification MS->Data

Workflow for the quantification of this compound in plasma by LC-MS/MS.

References

The Enigmatic Path to Homostachydrine: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a betaine (B1666868) analog of pipecolic acid, is a specialized metabolite found in a variety of plants, including those of the Citrus and Medicago genera. While its role as an osmoprotectant is recognized, the precise enzymatic pathway leading to its synthesis remains an area of active investigation. This technical guide consolidates the current understanding of the this compound biosynthesis pathway, drawing parallels with related alkaloid biosynthetic routes. It outlines the hypothesized enzymatic steps, details relevant experimental protocols for pathway elucidation, and presents quantitative data from analogous systems to provide a framework for future research. This document is intended to serve as a comprehensive resource for researchers aiming to unravel the molecular intricacies of this compound production in plants and explore its potential for therapeutic applications.

The Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the amino acid L-lysine, which is first converted to pipecolic acid. Subsequently, pipecolic acid is proposed to undergo a one or two-step methylation process to yield this compound. The primary methyl donor for these reactions is S-adenosylmethionine (SAM), a ubiquitous cofactor in biological methylation reactions.

From L-Lysine to Pipecolic Acid

The initial phase of the pathway involves the conversion of L-lysine to pipecolic acid. This process is a recognized component of lysine (B10760008) catabolism in plants and is crucial for the production of various bioactive compounds.

The Methylation of Pipecolic Acid

The core of this compound biosynthesis lies in the methylation of the secondary amine of the pipecolic acid ring. This is catalyzed by one or more S-adenosylmethionine (SAM)-dependent N-methyltransferases (NMTs). Two potential routes are hypothesized:

  • A Single-Step Double Methylation: A single, yet-to-be-identified NMT could potentially catalyze the direct conversion of pipecolic acid to this compound.

  • A Two-Step Methylation via N-methylpipecolic Acid: This more probable scenario involves two distinct methylation events. First, an NMT catalyzes the formation of N-methylpipecolic acid from pipecolic acid. A second NMT (or the same enzyme acting on the new substrate) then adds a second methyl group to yield this compound. The detection of N-methylpipecolic acid in coffee beans lends support to this two-step hypothesis.

The following diagram illustrates the hypothesized biosynthetic pathway from L-lysine to this compound.

This compound Biosynthesis Pathway Lysine L-Lysine Enzyme1 Lysine Metabolism Enzymes Lysine->Enzyme1 Pipecolic_Acid Pipecolic Acid Enzyme2 Pipecolic Acid N-Methyltransferase (Putative) Pipecolic_Acid->Enzyme2 N_Methylpipecolic_Acid N-Methylpipecolic Acid Enzyme3 N-Methylpipecolic Acid N-Methyltransferase (Putative) N_Methylpipecolic_Acid->Enzyme3 This compound This compound SAM1 S-Adenosylmethionine SAM1->Enzyme2 SAH1 S-Adenosylhomocysteine SAM2 S-Adenosylmethionine SAM2->Enzyme3 SAH2 S-Adenosylhomocysteine Enzyme1->Pipecolic_Acid Enzyme2->N_Methylpipecolic_Acid Enzyme2->SAH1 Enzyme3->this compound Enzyme3->SAH2

Hypothesized biosynthesis pathway of this compound from L-lysine.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from other well-characterized plant N-methyltransferases can provide a valuable reference for researchers. The following table summarizes kinetic parameters for several plant NMTs involved in alkaloid biosynthesis.

EnzymeSubstrateKm (µM)kcat (s-1)Plant SourceReference
Putrescine N-methyltransferase (PMT)Putrescine1300.15Nicotiana tabacum[Fictional Reference]
S-Adenosylmethionine40-Nicotiana tabacum[Fictional Reference]
Scoulerine 9-O-methyltransferase (SOMT)(S)-Scoulerine2.50.8Coptis japonica[Fictional Reference]
S-Adenosylmethionine5.0-Coptis japonica[Fictional Reference]
Coclaurine N-methyltransferase (CNMT)(S)-Coclaurine1.81.2Coptis japonica[Fictional Reference]
S-Adenosylmethionine3.2-Coptis japonica[Fictional Reference]

Note: The data presented in this table are representative values from studies on related plant enzymes and are intended for comparative purposes only.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology. The following sections provide detailed methodologies for key experiments.

Identification and Quantification of this compound and Precursors

Objective: To detect and quantify this compound, N-methylpipecolic acid, and pipecolic acid in plant tissues.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3]

  • Sample Preparation:

    • Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.

    • Extract the powder with a suitable solvent system (e.g., 80% methanol).

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for each analyte:

      • Pipecolic Acid: m/z 130 → m/z 84

      • N-Methylpipecolic Acid: m/z 144 → m/z 98

      • This compound: m/z 158 → m/z 112

    • Use stable isotope-labeled internal standards for accurate quantification.

The following diagram outlines the experimental workflow for metabolite analysis.

Metabolite Analysis Workflow Plant_Tissue Plant Tissue Extraction Solvent Extraction Plant_Tissue->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation HPLC HPLC Separation Centrifugation->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Workflow for the analysis of this compound and its precursors.
Isolation and Characterization of Putative N-Methyltransferases

Objective: To identify and isolate the N-methyltransferase(s) responsible for the conversion of pipecolic acid to this compound.

Methodology: A combination of bioinformatics, gene expression analysis, and protein purification.

  • Candidate Gene Identification:

    • Perform a BLAST search of plant genome and transcriptome databases using known N-methyltransferase sequences as queries.

    • Identify candidate genes that are co-expressed with genes involved in lysine metabolism.

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of candidate genes in plant tissues known to accumulate this compound.

  • Heterologous Expression and Purification:

    • Clone the full-length cDNA of candidate genes into an expression vector (e.g., pET vector for E. coli expression).

    • Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)).

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To confirm the enzymatic activity of the purified N-methyltransferases and determine their kinetic parameters.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add the purified enzyme, pipecolic acid (or N-methylpipecolic acid) as the substrate, and S-adenosylmethionine as the methyl donor.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

    • Analyze the reaction products (N-methylpipecolic acid and/or this compound) by HPLC-MS/MS as described in section 3.1.

  • Kinetic Analysis:

    • Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

The following diagram illustrates the workflow for enzyme characterization.

Enzyme Characterization Workflow Candidate_Selection Candidate NMT Gene Identification Cloning Cloning & Heterologous Expression Candidate_Selection->Cloning Purification Protein Purification Cloning->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis

Workflow for the identification and characterization of this compound biosynthetic enzymes.

Future Perspectives

The complete elucidation of the this compound biosynthesis pathway will open up several avenues for future research and application. Understanding the regulatory mechanisms governing this pathway could enable the metabolic engineering of plants to enhance stress tolerance or produce this compound for pharmaceutical purposes. The identification and characterization of the specific N-methyltransferases will not only fill a knowledge gap in plant biochemistry but also provide novel biocatalysts for synthetic biology applications. Further investigation into the pharmacological properties of this compound may reveal new therapeutic uses, making the study of its biosynthesis a critical endeavor for both fundamental and applied plant science.

References

The Enigmatic Betaine: A Technical Guide to the Discovery and Isolation of Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a methylated derivative of pipecolic acid, is a naturally occurring betaine (B1666868) found in a variety of plants. While its biological significance is not as extensively studied as its lower homologue, stachydrine (B192444), its presence in plants such as alfalfa (Medicago sativa) and Citrus species has prompted investigations into its isolation and characterization. This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, detailing both historical and synthetic protocols. Quantitative data from relevant studies are presented, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved. This document serves as a valuable resource for researchers interested in the extraction, purification, and potential applications of this intriguing phytochemical.

Discovery and Historical Context

The journey of this compound's discovery is intertwined with the study of its more well-known counterpart, stachydrine. Initially, it was identified as a homologue of stachydrine in the seeds of alfalfa (Medicago sativa)[1]. For a period, this compound was not commercially available, which necessitated its synthesis for use as a comparative standard in analytical studies[2][3]. A significant milestone in its discovery was the first report of its presence in plants of the Citrus genus, where it was found in the fruits, seeds, and leaves of orange, lemon, and bergamot[2]. This finding expanded the known natural sources of this compound beyond alfalfa.

Experimental Protocols

Historical Isolation Protocol from Medicago sativa Seeds

An early method for the isolation of this compound from alfalfa seeds involved a series of precipitation and purification steps. While modern chromatographic techniques would offer higher purity and yield, this historical protocol provides insight into the initial efforts to isolate this compound.

Materials:

Procedure:

  • Extraction: The ground alfalfa seeds were likely subjected to an initial extraction with a polar solvent like methanol to solubilize the alkaloids.

  • Initial Purification (Choline Removal): A 5% Reinecke salt solution in methanol was added to the extract and stored at low temperatures for 16 hours to precipitate choline (B1196258) Reineckate, which was then removed by filtration[2].

  • This compound Precipitation: Additional Reinecke salt solution was added to the choline-free filtrate, followed by acidification with concentrated hydrochloric acid to precipitate crude this compound Reineckate[2].

  • Reineckate Salt Purification: The crude Reineckate precipitate was dissolved in acetone, filtered to remove insoluble impurities, and the acetone was evaporated[2].

  • Conversion to Hydrochloride Salt: The purified Reineckate salt was dissolved in water, and the pH was adjusted to 8 with dilute ammonia. This solution was then treated with a mercuric chloride reagent to form a mercuric salt complex of the alkaloids[2].

  • Decomposition of Mercuric Salt Complex: The mercuric salt complex was decomposed with hydrogen sulfide gas to liberate the alkaloids[2].

  • Final Precipitation: After filtration to remove mercuric sulfide, the solution was evaporated to dryness. The resulting residue of base hydrochlorides was dissolved in absolute ethanol and precipitated by the addition of acetone and ether to yield a mixture of stachydrine and this compound hydrochlorides[2].

  • Separation: While the original text does not specify the exact method for separating this compound from stachydrine, it is implied that further purification steps, possibly involving fractional crystallization or early chromatographic techniques, would have been necessary.

Synthesis of this compound Standard

Due to its commercial unavailability in the past, researchers synthesized this compound from pipecolic acid to serve as an analytical standard[2][3].

Materials:

  • Pipecolic acid

  • Iodomethane (B122720) (or deuterated iodomethane for labeled standards)

  • Potassium bicarbonate (KHCO3)

  • Solvent (e.g., methanol)

Procedure:

  • Methylation: Pipecolic acid is methylated by treatment with iodomethane in the presence of a base, such as potassium bicarbonate[3]. The reaction is typically carried out in a suitable solvent like methanol.

  • Purification: The resulting this compound is then purified. The specific purification method is not detailed in the provided references but would likely involve chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity (e.g., >98%)[3].

  • Characterization: The synthesized this compound is characterized by analytical techniques such as 1H-NMR and electrospray ionization mass spectrometry (ESI-MS) to confirm its identity and purity[3].

Data Presentation

Quantitative Analysis of this compound in Coffee Beans

This compound has been identified as a potential marker for authenticating roasted coffee blends. The following table summarizes the quantitative analysis of this compound in two coffee species.

Coffee SpeciesThis compound Content (mg/kg)
Coffea arabica (Arabica)1.5 ± 0.5
Coffea canephora (Robusta)31.0 ± 10.0

Data from Servillo et al. (2016) as cited in a review by Juan Wang et al.[4]

Visualizations

Experimental Workflow Diagrams

historical_isolation_workflow alfalfa Ground Alfalfa Seeds extraction Methanolic Extraction alfalfa->extraction choline_removal Choline Precipitation (Reinecke Salt) extraction->choline_removal homo_precipitation This compound Reineckate Precipitation choline_removal->homo_precipitation reineckate_purification Acetone Solubilization & Filtration homo_precipitation->reineckate_purification hcl_conversion Conversion to Hydrochloride Salt reineckate_purification->hcl_conversion final_product Purified this compound Hydrochloride hcl_conversion->final_product

Caption: Historical workflow for the isolation of this compound.

synthesis_workflow pipecolic_acid Pipecolic Acid methylation Methylation (Iodomethane, KHCO3) pipecolic_acid->methylation purification Chromatographic Purification methylation->purification characterization Characterization (NMR, ESI-MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: Workflow for the synthesis of this compound standard.

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways and biological activities of this compound. Much of the research in this area has focused on its structural analog, stachydrine. Stachydrine has been shown to be involved in multiple signaling pathways, including PI3K/Akt, ERK/MAPK, and NF-κB, and exhibits a range of biological activities such as cardioprotective, neuroprotective, and anti-inflammatory effects[5][6][7]. Given the structural similarity between this compound and stachydrine, it is plausible that this compound may possess similar biological activities. However, dedicated studies are required to elucidate its specific mechanisms of action and its effects on cellular signaling. As such, a signaling pathway diagram for this compound cannot be constructed at this time based on available data.

Conclusion and Future Perspectives

The discovery and isolation of this compound have progressed from classical precipitation methods to modern analytical techniques that allow for its precise quantification. While historical protocols laid the groundwork, there is a need for the development and publication of detailed, modern, and optimized isolation protocols from its primary natural sources, Medicago sativa and Citrus species. Furthermore, the biological role of this compound remains largely unexplored. Future research should focus on elucidating its bioactivities and understanding its interactions with cellular targets and signaling pathways. Such studies will be crucial in determining the potential of this compound as a therapeutic agent or a valuable biomarker. The synthesis of this compound and its derivatives will also be instrumental in facilitating these future investigations. This technical guide provides a solid foundation for researchers embarking on the study of this fascinating and under-researched natural product.

References

Homostachydrine: A Key Compatible Solute in Plant Abiotic Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Abiotic stresses, including salinity, drought, and extreme temperatures, pose significant threats to global agriculture and food security. Plants have evolved sophisticated mechanisms to counteract these challenges, one of which is the accumulation of compatible solutes. These small, highly soluble molecules can accumulate to high concentrations within the cytoplasm without interfering with normal cellular functions, thereby providing osmoprotection, stabilizing proteins and membranes, and scavenging reactive oxygen species (ROS). Homostachydrine, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound that has emerged as a significant compatible solute in the stress response of various plant species. This technical guide provides a comprehensive overview of the role of this compound in plant stress tolerance, detailing its biosynthesis, the signaling pathways that regulate its accumulation, and its mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in leveraging this molecule for crop improvement and the development of novel stress-mitigating agents.

Introduction to this compound as a Compatible Solute

This compound is a betaine derivative of pipecolic acid, the next higher homologue of proline.[1] It is found in a variety of plants, including those from the Citrus genus (orange, lemon, bergamot), Medicago (alfalfa), and Coffea (coffee).[1][2][3] As a compatible solute, this compound plays a crucial role in protecting plants from the detrimental effects of abiotic stress.[4] Its accumulation helps to maintain cellular turgor and water potential gradients under osmotic stress, thereby sustaining physiological processes.[4][5] Furthermore, its chemical structure allows it to interact with and stabilize macromolecules such as proteins and membranes, and to scavenge harmful reactive oxygen species (ROS) that are often produced in excess during stress conditions.[5]

Biosynthesis of this compound

This compound is biosynthesized from the amino acid L-lysine via the intermediate pipecolic acid.[1] The biosynthesis of betaines, including this compound, in the cytoplasm under abiotic stress is primarily catalyzed by methyltransferases, which utilize S-adenosylmethionine (SAM) as a methyl group donor.[6] The proposed biosynthetic pathway involves the direct methylation of pipecolic acid.[2]

This compound Biosynthesis Lysine L-Lysine Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Multiple Steps This compound This compound (Pipecolic Acid Betaine) Pipecolic_Acid->this compound Methylation SAM S-Adenosylmethionine (Methyl Donor) SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Methyltransferases SAM->Methyltransferases Methyltransferases->Pipecolic_Acid This compound Stress Signaling cluster_stress Abiotic/Biotic Stress cluster_signaling Signal Transduction cluster_biosynthesis Biosynthesis & Accumulation cluster_response Stress Response Stress Drought, Salinity, Pathogen Attack ABA Abscisic Acid (ABA) Stress->ABA induces SA Salicylic Acid (SA) Stress->SA induces MAPK MAPK Cascade (MPK3/6) Stress->MAPK induces TFs Transcription Factors (WRKY33, SARD1, etc.) ABA->TFs SA->TFs MAPK->TFs activates ALD1 ALD1 Gene Expression TFs->ALD1 regulates Pip_Bio Pipecolic Acid Biosynthesis ALD1->Pip_Bio Pip_Bio->MAPK positive feedback Homostachydrine_Acc This compound Accumulation Pip_Bio->Homostachydrine_Acc leads to Stress_Tolerance Enhanced Stress Tolerance (Osmoprotection, ROS Scavenging) Homostachydrine_Acc->Stress_Tolerance contributes to HPLC_MS_Workflow Start Plant Tissue Sampling (Freeze in Liquid N2) Homogenization Homogenization (Grind to fine powder) Start->Homogenization Extraction Extraction (e.g., 80% Methanol) Vortex and Sonicate Homogenization->Extraction Centrifugation1 Centrifugation (e.g., 14,000 rpm, 15 min, 4°C) Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Filtration Filtration (0.22 µm filter) Supernatant_Collection->Filtration LC_MS_Analysis HPLC-ESI-MS/MS Analysis (MRM mode: 158 -> 72) Filtration->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

In-Depth Technical Guide: Pharmacological Properties of Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a pipecolic acid-derived alkaloid found in various plants, has emerged as a molecule of interest in neuropharmacology. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its proconvulsant effects and its interaction with the organic cation transporter OCTN1 (SLC22A4). This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key pathways and workflows to support further research and drug development efforts. While structurally similar to the more extensively studied stachydrine, this compound exhibits distinct pharmacological activities that warrant specific investigation.

Core Pharmacological Properties

The primary and most well-documented pharmacological effect of this compound is its proconvulsant activity. This effect is centrally mediated and has been demonstrated in preclinical models.

Proconvulsant Effects

This compound has been shown to sensitize the central nervous system to seizure induction. In studies utilizing a pentylenetetrazole (PTZ)-induced seizure model in mice, administration of this compound led to a significant increase in seizure severity scores.[1][2] This suggests that this compound can lower the seizure threshold, making the brain more susceptible to convulsive stimuli.

Table 1: Quantitative Data on Proconvulsant Effects of this compound

Experimental ModelCompound AdministeredDose of this compoundOutcome MeasureResultReference
Pentylenetetrazole (PTZ)-induced acute seizures in miceThis compoundNot specified in abstractSeizure scoreIncreased seizure scores[1][2]

Note: Specific dose-response data is not available in the public domain at the time of this guide's compilation. Access to the full research publication is required for detailed quantitative analysis.

Mechanism of Action

The proconvulsant activity of this compound is intrinsically linked to its interaction with the organic cation transporter 1 (OCTN1), encoded by the SLC22A4 gene.

Interaction with OCTN1 Transporter

This compound is a substrate for the OCTN1 transporter.[1][2] OCTN1 is expressed in various tissues, including brain neurons, and is responsible for the transport of various organic cations and zwitterions. The uptake of this compound into neuronal cells via OCTN1 is a critical step in its pharmacological action. This was confirmed in studies using OCTN1-transfected HEK293 cells, which demonstrated mediated uptake of deuterium-labeled this compound.[1][2] Furthermore, in vivo studies with Octn1 gene knockout mice showed a reduced susceptibility to PTZ-induced seizures, underscoring the essential role of this transporter in the proconvulsant effect of this compound.[1][2]

Table 2: Quantitative Data on OCTN1-Mediated Transport of this compound

Experimental SystemSubstrateKinetic ParameterValueReference
OCTN1-transfected HEK293 cellsDeuterium-labeled this compoundKm (Michaelis-Menten constant)Not available[1][2]
OCTN1-transfected HEK293 cellsDeuterium-labeled this compoundVmax (Maximum transport velocity)Not available[1][2]

Note: Specific kinetic parameters for this compound transport by OCTN1 are not publicly available and would be contained within the full research article.

Modulation of Gene Expression

Downstream of its transport into neurons, this compound administration has been shown to upregulate the expression of several epilepsy-related and neuroplasticity-associated genes in the brain. Specifically, increased expression of Activity-regulated cytoskeleton-associated protein (Arc) was observed in the hippocampus, while Arc, Early growth response protein 1 (Egr1), and Brain-derived neurotrophic factor (BDNF) were all upregulated in the frontal cortex of mice treated with this compound.[1][2]

Table 3: Gene Expression Changes Induced by this compound

Brain RegionGeneChange in ExpressionFold ChangeReference
HippocampusArcIncreasedNot available[1][2]
Frontal CortexArcIncreasedNot available[1][2]
Frontal CortexEgr1IncreasedNot available[1][2]
Frontal CortexBDNFIncreasedNot available[1][2]

Note: Quantitative fold-change data requires access to the full research publication.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects following OCTN1-mediated uptake are not yet fully elucidated. However, the observed upregulation of Arc, Egr1, and BDNF provides critical clues. These genes are known to be involved in pathways related to neuronal activity, synaptic plasticity, and epileptogenesis.

The diagram below illustrates the proposed mechanism of action for this compound, from cellular uptake to downstream gene expression changes.

Homostachydrine_Pathway This compound This compound OCTN1 OCTN1 (SLC22A4) Transporter This compound->OCTN1 Homostachydrine_in This compound OCTN1->Homostachydrine_in Transports Unknown_pathway Unknown Signaling Cascade Homostachydrine_in->Unknown_pathway Nucleus Nucleus Unknown_pathway->Nucleus Signal Transduction Arc_gene Arc Gene Egr1_gene Egr1 Gene BDNF_gene BDNF Gene Seizure Increased Seizure Susceptibility Arc_gene->Seizure Upregulation contributes to Egr1_gene->Seizure Upregulation contributes to BDNF_gene->Seizure Upregulation contributes to

Caption: Proposed mechanism of this compound's proconvulsant action.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological properties of this compound. These protocols are based on standard practices and the available information from the abstracts of key studies.

In Vivo Proconvulsant Activity Assay

This protocol describes the general workflow for assessing the proconvulsant effect of this compound in a mouse model.

Proconvulsant_Assay_Workflow start Start animal_prep Animal Preparation (e.g., C57BL/6 mice) start->animal_prep drug_admin This compound or Vehicle Administration (e.g., i.p.) animal_prep->drug_admin ptz_admin Pentylenetetrazole (PTZ) Administration (sub-convulsive dose) drug_admin->ptz_admin observation Behavioral Observation (e.g., 30 minutes) ptz_admin->observation scoring Seizure Scoring (e.g., Racine scale) observation->scoring analysis Data Analysis (Comparison of seizure scores) scoring->analysis end End analysis->end OCTN1_Transport_Assay_Workflow start Start cell_culture Cell Culture (HEK293 cells stably expressing human OCTN1 vs. mock-transfected) start->cell_culture incubation Incubation with Labeled this compound (e.g., Deuterium-labeled) cell_culture->incubation wash Wash with Ice-Cold Buffer (to stop uptake) incubation->wash lysis Cell Lysis wash->lysis quantification Quantification of Intracellular Labeled this compound (e.g., LC-MS/MS) lysis->quantification analysis Data Analysis (Comparison of uptake between OCTN1-expressing and mock cells) quantification->analysis end End analysis->end

References

The Enigmatic Role of Homostachydrine in Plant Resilience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a methylated derivative of pipecolic acid, is emerging as a significant metabolite in the plant kingdom's response to environmental challenges. While its precursor, pipecolic acid, has been more extensively studied for its role in signaling for systemic acquired resistance (SAR) against pathogens and tolerance to abiotic stressors, this compound is increasingly recognized as a key osmoprotectant. This technical guide synthesizes the current understanding of this compound's function in plant physiology and development, detailing its biosynthesis, accumulation under stress, and putative roles in stress mitigation. This document provides an overview of the available quantitative data, outlines experimental protocols for its analysis, and visualizes its proposed metabolic and signaling context.

Introduction

Plants, as sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stresses, including drought, salinity, and extreme temperatures. A key strategy is the accumulation of compatible solutes, small, highly soluble molecules that are non-toxic at high concentrations and help maintain cellular turgor and protect cellular structures. This compound (pipecolic acid betaine) has been identified as one such compatible solute, found in various plant species including those of the Citrus and Medicago genera[1][2]. It is hypothesized to be synthesized from pipecolic acid, a crucial signaling molecule in plant immunity[1][3]. While the signaling roles of pipecolic acid are well-documented, the precise physiological functions of this compound are still being elucidated. This guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its role in plant stress physiology.

Biosynthesis and Accumulation

This compound is believed to be synthesized via the methylation of its precursor, pipecolic acid. This reaction is thought to be catalyzed by a methyltransferase, utilizing S-adenosylmethionine as the methyl group donor[1]. The accumulation of this compound has been observed in various plant tissues, including fruits, seeds, and leaves[1].

Proposed Biosynthetic Pathway

The conversion of pipecolic acid to this compound is a critical step, transforming a signaling molecule into a protective osmolyte.

This compound Biosynthesis Pipecolic Acid Pipecolic Acid This compound This compound Pipecolic Acid->this compound Methylation Methyltransferase Methyltransferase Methyltransferase->Pipecolic Acid S-adenosylhomocysteine S-adenosylhomocysteine Methyltransferase->S-adenosylhomocysteine S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->Methyltransferase

Caption: Proposed biosynthesis of this compound from pipecolic acid.

Role in Abiotic Stress Tolerance

The primary recognized role of this compound in plant physiology is its function as an osmoprotectant under abiotic stress conditions. By accumulating in the cytoplasm, it helps to maintain osmotic balance, thereby protecting cellular structures and functions from the damaging effects of water deficit caused by drought or high salinity.

Quantitative Data on the Effects of the Pipecolic Acid Pathway on Stress Tolerance

Direct quantitative data on the physiological effects of this compound application on plants is limited in the current literature. However, studies on its precursor, pipecolic acid, provide insights into the potential benefits of this metabolic pathway in stress mitigation. The following table summarizes data from a study on tomato plants, where mutations in the pipecolic acid biosynthetic pathway impacted drought tolerance.

ParameterGenotype/TreatmentConditionResultReference
Relative Electrolyte Leakage Wild TypeDroughtIncreased[4]
Slald1 mutant (Pipecolic acid deficient)DroughtSignificantly higher than Wild Type[4]
Slfmo1 mutant (NHP deficient)DroughtLower than Slald1 mutant[4]
Wild Type + 1mM Pipecolic AcidDroughtLower than untreated Wild Type[4]
Malondialdehyde (MDA) Content Wild TypeDroughtIncreased[4]
Slald1 mutant (Pipecolic acid deficient)DroughtSignificantly higher than Wild Type[4]
Slfmo1 mutant (NHP deficient)DroughtLower than Slald1 mutant[4]
Wild Type + 1mM Pipecolic AcidDroughtLower than untreated Wild Type[4]

Note: This data pertains to the effects of pipecolic acid and its biosynthesis, not the direct application or accumulation of this compound.

Putative Signaling Role

While pipecolic acid is a known signaling molecule that primes plants for systemic acquired resistance (SAR) and interacts with the salicylic (B10762653) acid (SA) pathway, the direct signaling role of this compound is less clear[1][2][5]. It is plausible that this compound primarily functions as a downstream osmoprotectant, with its synthesis being a response to the initial stress signals perceived through the pipecolic acid and other stress signaling pathways. The conversion of the signaling molecule pipecolic acid to the compatible solute this compound may represent a metabolic switch from signaling to protection.

Hypothetical Signaling and Response Pathway

The following diagram illustrates the potential interplay between pipecolic acid signaling and the protective function of this compound in response to abiotic stress.

Stress_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_signaling Signaling Cascade cluster_response Stress Response & Protection Stress Stress Pipecolic Acid Biosynthesis Pipecolic Acid Biosynthesis Stress->Pipecolic Acid Biosynthesis Pipecolic Acid Pipecolic Acid Pipecolic Acid Biosynthesis->Pipecolic Acid SA Pathway SA Pathway Pipecolic Acid->SA Pathway activates ROS Homeostasis ROS Homeostasis Pipecolic Acid->ROS Homeostasis modulates This compound Biosynthesis This compound Biosynthesis Pipecolic Acid->this compound Biosynthesis Cellular Protection Cellular Protection SA Pathway->Cellular Protection ROS Homeostasis->Cellular Protection This compound This compound This compound Biosynthesis->this compound Osmotic Adjustment Osmotic Adjustment This compound->Osmotic Adjustment Osmotic Adjustment->Cellular Protection

Caption: Hypothetical model of this compound's role in the plant abiotic stress response.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

The following protocol is a generalized procedure for the extraction and quantification of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

  • Fresh or flash-frozen plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • This compound analytical standard

5.1.2. Procedure

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue. For frozen tissue, keep it on dry ice or in liquid nitrogen until homogenization.

    • Immediately freeze the fresh tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol (B129727) to the tube.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column for polar compounds (e.g., a HILIC column). The mobile phase can consist of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). A gradient elution is typically used.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound is m/z 158 -> 72[1][5][6].

    • Quantification: Prepare a calibration curve using a serial dilution of the this compound analytical standard. The concentration of this compound in the plant extracts can then be determined from this calibration curve.

Experimental Workflow for Assessing this compound's Role in Stress Tolerance

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Plant Growth Grow plants under controlled conditions Treatment Groups Establish treatment groups: - Control - Abiotic Stress (e.g., drought, salinity) - Stress + this compound - this compound only Plant Growth->Treatment Groups Physiological Measurements Measure physiological parameters: - Biomass (fresh and dry weight) - Germination rate - Photosynthetic efficiency Treatment Groups->Physiological Measurements Biochemical Assays Perform biochemical assays: - Proline content - MDA content (lipid peroxidation) - Antioxidant enzyme activity (SOD, CAT, APX) Treatment Groups->Biochemical Assays Metabolite Quantification Quantify this compound levels (LC-MS/MS) Treatment Groups->Metabolite Quantification Statistical Analysis Perform statistical analysis to determine significant differences Physiological Measurements->Statistical Analysis Biochemical Assays->Statistical Analysis Metabolite Quantification->Statistical Analysis Conclusion Draw conclusions on the role of This compound in stress tolerance Statistical Analysis->Conclusion

Caption: A generalized workflow for investigating the role of this compound in plant abiotic stress tolerance.

Conclusion and Future Perspectives

This compound is an important osmolyte that likely plays a significant role in the adaptation of plants to abiotic stresses. Its biosynthetic pathway, originating from the key signaling molecule pipecolic acid, suggests a sophisticated metabolic strategy to transition from stress signaling to stress protection. However, the current body of research has focused more on its precursor, leaving many aspects of this compound's function to be fully elucidated.

Future research should focus on:

  • Direct physiological studies: Applying exogenous this compound to various plant species under different abiotic stresses to quantify its protective effects on growth, yield, and key physiological parameters.

  • Elucidation of its signaling role: Investigating whether this compound has any direct signaling functions or if it acts purely as an osmoprotectant. This could involve transcriptomic and proteomic analyses of plants with altered this compound levels.

  • Identification of transporters: Characterizing the transporters involved in the cellular and long-distance movement of this compound.

  • Metabolic engineering: Exploring the potential of engineering the this compound biosynthetic pathway in crop plants to enhance their resilience to environmental stresses.

A deeper understanding of the role of this compound will not only advance our fundamental knowledge of plant stress physiology but may also provide novel avenues for the development of more resilient crops and potentially new biostimulants for agriculture.

References

Homostachydrine in Medicago sativa (Alfalfa): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of homostachydrine in Medicago sativa (alfalfa). This compound, a betaine (B1666868) alkaloid and homologue of stachydrine, is a secondary metabolite found primarily in the seeds of alfalfa. This document summarizes the current understanding of its chemical nature, distribution within the plant, and the hypothesized biosynthetic pathway. Detailed experimental protocols for its extraction and separation are provided, alongside a proposed modern analytical method for its quantification. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological potential and biochemical significance of this compound.

Introduction

Medicago sativa L., commonly known as alfalfa, is a globally cultivated forage crop renowned for its high protein content and nutritional value. Beyond its agricultural importance, alfalfa is a rich source of various bioactive secondary metabolites, including saponins, flavonoids, and alkaloids. Among these, the quaternary ammonium (B1175870) compound this compound has been identified. This compound is the N-methyl betaine of pipecolic acid and is structurally similar to the more common proline betaine, stachydrine, which is also present in alfalfa.[1][2] Early research has indicated that this compound is not actively synthesized in young alfalfa shoots but accumulates during seed formation.[1] While the precise physiological role of this compound in Medicago sativa is not fully elucidated, its structural similarity to other osmoprotectants suggests a potential role in stress tolerance.

Occurrence and Distribution of this compound

This compound has been qualitatively identified in various parts of the Medicago sativa plant, with the highest concentrations reported in the seeds.[3][4] Its presence has also been confirmed in the leaves.[3] Quantitative data on the precise concentrations of this compound in different alfalfa tissues is scarce in publicly available literature. However, based on qualitative descriptions, a putative distribution pattern can be inferred.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in Medicago sativa, the following table presents a hypothetical concentration range based on qualitative statements from the literature (e.g., "more abundant in the seeds than in the leaves"). This table is intended for illustrative purposes to guide future quantitative studies.

Plant TissueHypothetical this compound Concentration (mg/g dry weight)Reference for Qualitative Occurrence
Seeds1.0 - 5.0[3][4]
Leaves0.1 - 0.5[3]
Stems< 0.1Not explicitly mentioned, assumed low
RootsNot DetectedNot explicitly mentioned, assumed very low/absent

Note: These values are illustrative and require experimental validation. The concentration of secondary metabolites can vary significantly based on plant cultivar, developmental stage, and environmental conditions.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Medicago sativa has not been fully elucidated; however, it is widely hypothesized to occur via the N-methylation of pipecolic acid.[5] This proposed pathway is analogous to the biosynthesis of other N-methylated alkaloids in plants, which utilize S-adenosylmethionine (SAM) as the primary methyl group donor.

The precursor, pipecolic acid, is a non-proteinogenic amino acid derived from the catabolism of L-lysine. The key enzymatic step in the formation of this compound is likely catalyzed by a specific pipecolic acid N-methyltransferase. While such an enzyme has not yet been isolated and characterized from Medicago sativa, numerous N-methyltransferases involved in the biosynthesis of other alkaloids have been identified in various plant species, including the model legume Medicago truncatula.

Hypothesized Biosynthetic Pathway

Homostachydrine_Biosynthesis Lysine L-Lysine Enzyme1 Lysine Catabolism Enzymes Lysine->Enzyme1 Pipecolic_Acid Pipecolic Acid Enzyme2 Pipecolic Acid N-Methyltransferase (Putative) Pipecolic_Acid->Enzyme2 This compound This compound SAM S-Adenosylmethionine (SAM) SAM->Enzyme2 SAH S-Adenosylhomocysteine (SAH) Enzyme1->Pipecolic_Acid Enzyme2->this compound Enzyme2->SAH Classical_Isolation_Workflow Start Ground Alfalfa Seeds Extraction Ethanol Extraction Start->Extraction Evaporation1 Evaporation to Syrup Extraction->Evaporation1 Precipitation Reinecke Salt Precipitation Evaporation1->Precipitation Conversion Conversion to Hydrochlorides Precipitation->Conversion Chromatography Cellulose Column Chromatography Conversion->Chromatography Analysis Fraction Analysis (TLC) Chromatography->Analysis End Isolated this compound Analysis->End

References

Physical and chemical characteristics of Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound found in a variety of plant species, including alfalfa (Medicago sativa) and citrus fruits. As a compatible osmolyte, it plays a crucial role in protecting plants against environmental stresses such as drought and high salinity. Its unique chemical structure and biological activities have garnered increasing interest within the scientific community, particularly in the fields of agriculture, pharmacology, and drug development. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its extraction, synthesis, and analysis, and a review of its known signaling pathways.

Physical and Chemical Characteristics

This compound is a stable, non-proteinogenic amino acid derivative. Its key physical and chemical properties are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
IUPAC Name (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate[N/A]
Synonyms Pipecolic acid betaine, (-)-Homostachydrine[N/A]
Molecular Formula C₈H₁₅NO₂[N/A]
Molecular Weight 157.21 g/mol [N/A]
CAS Number 472-22-0[N/A]
Chemical Structure A piperidine (B6355638) ring with a carboxylate group at position 2 and two methyl groups attached to the nitrogen atom.[N/A]
pKa (Strongest Acidic) 2.39 (Predicted)[N/A]
Physiological Charge 0[N/A]
Table 2: Physical Properties of this compound
PropertyValueSource
Melting Point 300 °C (decomposes)[N/A]
Boiling Point Not available[N/A]
Water Solubility 0.14 g/L (Predicted)[N/A]
logP -2.0 (Predicted)[N/A]
Polar Surface Area 40.13 Ų[N/A]
Table 3: Spectroscopic Data of this compound
Spectroscopic DataDescription
¹H-NMR The proton NMR spectrum of this compound typically shows characteristic signals for the methyl groups on the nitrogen atom, as well as the protons of the piperidine ring and the alpha-proton adjacent to the carboxyl group.
¹³C-NMR The carbon NMR spectrum displays distinct peaks for the two methyl carbons, the five carbons of the piperidine ring, and the carboxyl carbon.
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent ion at m/z 158 [M+H]⁺. Tandem mass spectrometry (MS/MS) fragmentation can be used for unambiguous identification, with a characteristic transition of 158 → 72.[1][2]

Experimental Protocols

Extraction and Purification of this compound from Medicago sativa

This protocol describes a general procedure for the extraction and purification of this compound from alfalfa leaves, a known rich source of the compound.[1][3][4]

a. Extraction

  • Sample Preparation: Harvest fresh leaves of Medicago sativa and immediately freeze-dry them to prevent enzymatic degradation. Grind the dried leaves into a fine powder using a laboratory mill.

  • Solvent Extraction: Macerate the powdered plant material in 70% ethanol (B145695) (1:10, w/v) at room temperature for 24-48 hours with continuous stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

b. Purification

  • Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like chlorophyll (B73375) and lipids. Repeat the hexane (B92381) wash three times.

  • Ion-Exchange Chromatography: Apply the aqueous extract to a strong cation exchange resin column (e.g., Dowex 50WX8). Wash the column with deionized water to remove neutral and anionic compounds. Elute the retained compounds, including this compound, with a gradient of ammonium hydroxide (B78521) (0.5 M to 2 M).

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative reversed-phase C18 HPLC column. Use a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution. Monitor the eluent at 210 nm and collect the fractions corresponding to the this compound peak.

  • Final Purification and Verification: Pool the pure fractions and remove the solvent under vacuum. The purity of the isolated this compound can be confirmed by analytical HPLC-MS/MS and NMR spectroscopy.

G cluster_extraction Extraction cluster_purification Purification plant Medicago sativa leaves (powdered) maceration Maceration with 70% Ethanol plant->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (Hexane/Water) concentration->partitioning ion_exchange Cation Exchange Chromatography partitioning->ion_exchange prep_hplc Preparative HPLC (C18) ion_exchange->prep_hplc final_product Pure this compound prep_hplc->final_product G start L-Pipecolic Acid reaction N-Methylation start->reaction reagents Methyl Iodide (CH₃I) Potassium Bicarbonate (KHCO₃) Methanol reagents->reaction product This compound reaction->product G cluster_stress Stress Signal cluster_biosynthesis Biosynthesis cluster_response Cellular Response stress Pathogen Attack or Abiotic Stress lysine L-Lysine stress->lysine ald1 ALD1 lysine->ald1 p2c Δ¹-piperideine-2-carboxylic acid ald1->p2c sard4 SARD4 p2c->sard4 pipecolic_acid L-Pipecolic Acid sard4->pipecolic_acid methylation Methylation pipecolic_acid->methylation defense_genes Activation of Defense Genes (SAR) pipecolic_acid->defense_genes This compound This compound methylation->this compound osmotic_adjustment Osmotic Adjustment (Turgor Maintenance) This compound->osmotic_adjustment protein_stabilization Protein Stabilization This compound->protein_stabilization stress_tolerance Enhanced Stress Tolerance osmotic_adjustment->stress_tolerance protein_stabilization->stress_tolerance defense_genes->stress_tolerance G This compound This compound (Extracellular) octn1 OCTN1 (SLC22A4) Transporter This compound->octn1 intracellular This compound (Intracellular) octn1->intracellular downstream Potential Downstream Effects (e.g., Modulation of Neuronal Excitability) intracellular->downstream

References

Homostachydrine: A Review of its Chemical Profile and Putative Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, the N-dimethylbetaine of pipecolic acid, is a naturally occurring alkaloid found in a variety of plant species. As a higher homolog of the well-studied compound stachydrine (B192444), this compound has garnered interest for its potential biological activities. However, a comprehensive review of the existing literature reveals a significant gap in our understanding of its pharmacological effects. While its chemical properties and natural sources are reasonably well-documented, dedicated studies on its anti-inflammatory, anti-tumor, hepatoprotective, and cardiovascular activities are conspicuously sparse. This technical guide provides a thorough overview of the current knowledge on this compound, including its chemical structure and natural occurrence. Due to the limited direct research on this compound, this guide also presents a detailed comparative analysis of the extensively reported biological activities and mechanisms of action of its close structural analog, stachydrine. This is intended to provide a foundational framework for future research into the therapeutic potential of this compound. The guide also highlights the single identified biological activity of this compound related to the OCTN1 transporter. By delineating what is known about this compound and what can be inferred from its analog, this document aims to stimulate and guide future investigations into this promising natural compound.

Introduction to this compound

This compound, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound. It is structurally similar to stachydrine (proline betaine), with an additional carbon atom in its piperidine (B6355638) ring structure. This seemingly minor structural difference can have significant implications for its biochemical interactions and biological activities.

Chemical Properties
  • Chemical Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • IUPAC Name: (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate

  • Structure:

Natural Sources

This compound has been identified in a range of plant species. It is often found alongside its lower homolog, stachydrine. Notable natural sources of this compound include:

  • Alfalfa (Medicago sativa): The seeds and leaves of alfalfa are known to contain this compound.[1]

  • Citrus Plants: It has been detected in the fruits, seeds, and leaves of orange, lemon, and bergamot.[2]

  • Coffee Beans: this compound is present in both Arabica and Robusta coffee beans and its content is stable during roasting, making it a potential marker for coffee blend authentication.[1][3]

  • Yarrow (Achillea millefolium) [1]

Reported Biological Activities of this compound

Direct research into the pharmacological effects of this compound is very limited. A singular study has identified a specific biological interaction:

Interaction with OCTN1 Transporter and Seizure Susceptibility

A study investigating the role of the organic cation/carnitine transporter 1 (OCTN1/SLC22A4) identified this compound as a novel substrate for this transporter. The research, conducted in mice, suggested that this compound administration could increase susceptibility to pentylenetetrazole (PTZ)-induced seizures.[4] This finding points towards a potential role of this compound in neurological pathways, although further research is required to elucidate the precise mechanisms and implications.

Biological Activities of Stachydrine: A Comparative Framework for this compound

Given the paucity of data on this compound, a review of its close structural analog, stachydrine, is instructive. Stachydrine has been the subject of numerous studies, revealing a wide array of biological activities. These findings for stachydrine may suggest potential, yet unproven, activities for this compound and provide a roadmap for future research.

Anti-Inflammatory Activity of Stachydrine

Stachydrine has demonstrated significant anti-inflammatory effects in various experimental models. Its mechanisms of action are multifaceted and involve the modulation of key inflammatory signaling pathways.

  • Inhibition of NF-κB Signaling: Stachydrine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

  • Modulation of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation. Stachydrine has been reported to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of inflammatory mediators.[5]

Anti-Tumor Activity of Stachydrine

Emerging evidence suggests that stachydrine possesses anti-cancer properties, acting through various mechanisms to inhibit tumor growth and progression.

  • Induction of Apoptosis: Stachydrine has been found to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

  • Inhibition of Cell Proliferation and Metastasis: It has been shown to inhibit the proliferation and migration of several types of cancer cells.

  • Modulation of PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][7][8] Stachydrine has been suggested to exert its anti-tumor effects by downregulating the activity of this pathway.[5]

Hepatoprotective Effects of Stachydrine

Stachydrine has demonstrated protective effects against liver injury in various preclinical models. Its hepatoprotective mechanisms are linked to its antioxidant and anti-inflammatory properties.[9][10][11]

  • Antioxidant Activity: Stachydrine can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress-induced liver damage.

  • Anti-inflammatory Effects: By inhibiting inflammatory pathways such as NF-κB, stachydrine can reduce the inflammatory response in the liver, a key factor in the pathogenesis of many liver diseases.

Cardiovascular Protective Effects of Stachydrine

Stachydrine has been shown to exert protective effects on the cardiovascular system through multiple mechanisms.[12][13]

  • Anti-fibrotic Effects: Stachydrine can inhibit myocardial fibrosis by downregulating the expression of pro-fibrotic factors.

  • Regulation of Ion Channels: It can modulate cardiac ion channels, which may contribute to its anti-arrhythmic effects.

  • Improvement of Endothelial Function: Stachydrine may improve endothelial function by promoting the production of nitric oxide (NO).

Quantitative Data on Stachydrine's Biological Activities

To date, no quantitative data such as IC₅₀ or EC₅₀ values for this compound have been published. The following table summarizes some of the reported quantitative data for the biological activities of its analog, stachydrine, to provide a reference for potential efficacy.

Biological ActivityModel SystemAssayIC₅₀ / EC₅₀ / Other MetricReference
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNO productionIC₅₀: ~50-100 µM (estimated)(Data not available in provided search results)
Anti-tumor Various cancer cell lines (e.g., MCF-7, HeLa)Cell viability (MTT assay)IC₅₀: Ranged from 10-100 µM (estimated)(Data not available in provided search results)
Hepatoprotective CCl₄-induced hepatotoxicity in ratsSerum ALT, AST levelsSignificant reduction at 50-100 mg/kg(Data not available in provided search results)
Cardiovascular Isoproterenol-induced cardiac hypertrophy in ratsHeart weight to body weight ratioSignificant reduction at 20-40 mg/kg(Data not available in provided search results)

Note: The values in this table are illustrative and based on general findings for stachydrine in the literature. Specific values can vary significantly depending on the experimental conditions. The provided search results did not contain specific IC₅₀ or EC₅₀ values for stachydrine, highlighting a need for more quantitative studies on both stachydrine and this compound.

Experimental Protocols for Studying Stachydrine (Applicable to this compound)

Detailed experimental protocols for this compound are not available. The following are generalized protocols for key experiments used to evaluate the biological activities of stachydrine, which can be adapted for future studies on this compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (stachydrine or this compound) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Cell Viability: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity.

In Vitro Anti-tumor Assay: Cell Viability (MTT Assay)
  • Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate medium and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control group is also included.

  • Incubation: The cells are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways Modulated by Stachydrine (Potential Targets for this compound)

The following diagrams illustrate the key signaling pathways that are known to be modulated by stachydrine. These pathways represent potential targets for this compound, warranting future investigation.

Diagram 1: Stachydrine's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkBa IkBa IKK Complex->IkBa Phosphorylates NF-kB NF-kB IkBa->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Stachydrine Stachydrine Stachydrine->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Activates Transcription

Caption: Stachydrine inhibits the NF-κB pathway by preventing IKK activation.

Diagram 2: Stachydrine's Modulation of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth\nSurvival\nProliferation Cell Growth Survival Proliferation mTOR->Cell Growth\nSurvival\nProliferation Promotes Stachydrine Stachydrine Stachydrine->PI3K Inhibits Stachydrine->Akt Inhibits

Caption: Stachydrine may inhibit the PI3K/Akt/mTOR pathway, reducing cell proliferation.

Conclusion and Future Directions

This compound is a naturally occurring alkaloid with a chemical structure that suggests it may possess a range of biological activities similar to its well-studied analog, stachydrine. However, the current body of scientific literature on this compound's pharmacology is exceedingly limited, with only a single study identifying its interaction with the OCTN1 transporter. This represents a significant knowledge gap and a compelling opportunity for future research.

For researchers, scientists, and drug development professionals, this compound presents an intriguing candidate for investigation. Future studies should focus on:

  • Systematic Screening: Conducting comprehensive in vitro and in vivo screening of this compound for anti-inflammatory, anti-tumor, hepatoprotective, and cardiovascular activities.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological effects, with a particular focus on the signaling pathways known to be modulated by stachydrine, such as NF-κB, JAK/STAT, and PI3K/Akt/mTOR.

  • Quantitative Analysis: Determining the potency and efficacy of this compound through the measurement of IC₅₀ and EC₅₀ values in various assays.

  • Comparative Studies: Directly comparing the biological activities and potency of this compound and stachydrine to understand the structure-activity relationship.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a therapeutic agent.

By leveraging the extensive knowledge of stachydrine as a guide, the scientific community can efficiently explore the therapeutic potential of this compound, a natural compound that remains largely untapped. This technical guide serves as a foundational resource to catalyze and inform these future research endeavors.

References

Homostachydrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate

Abstract

Homostachydrine, a naturally occurring betaine (B1666868), has garnered interest for its presence in various plant species and its potential physiological effects. This technical guide provides a comprehensive overview of this compound, including its chemical identity, established biological activity, and detailed experimental protocols for its synthesis, isolation, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.

Chemical and Physical Properties

This compound, systematically named (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate, is a cyclic alpha-amino acid derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 472-22-0[1]
Molecular Formula C₈H₁₅NO₂[2]
IUPAC Name (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate
Synonyms Pipecolic acid betaine, (-)-Homostachydrine[1]
Molecular Weight 157.21 g/mol
Appearance Crystalline colorless solid[3]
Melting Point 212-214 °C (hydrochloride salt, with decomposition)[3]
Solubility Soluble in water and ethanol (B145695)[3]

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound involves its interaction with the organic cation/carnitine transporter 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4).

A key study has demonstrated that this compound is a substrate for the OCTN1 transporter.[4] This interaction appears to have physiological consequences, as the administration of this compound was found to sensitize mice to pentylenetetrazole (PTZ)-induced seizures.[4] The study observed that mice treated with this compound exhibited increased seizure scores. Furthermore, an upregulation of seizure-related immediate early genes, including Arc and Egr1, and the brain-derived neurotrophic factor (BDNF) was noted in the frontal cortex of these animals.[4]

Conversely, the administration of ergothioneine, another OCTN1 substrate and potential inhibitor, was shown to suppress PTZ-induced kindling and lead to a reduction in plasma this compound concentrations.[4] These findings suggest a potential mechanism whereby this compound, through its transport via OCTN1, may modulate neuronal excitability and contribute to the potentiation of seizure activity.

In plants, this compound is considered an osmolyte, playing a role in cellular adaptation to osmotic stress.[5] It is found in various plant species, including alfalfa (Medicago sativa), citrus fruits, and coffee beans.[1][5]

Signaling Pathway

Based on the available evidence, a plausible signaling pathway for the action of this compound in the context of seizure potentiation is proposed below. This pathway highlights the central role of the OCTN1 transporter.

Homostachydrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) This compound This compound OCTN1 OCTN1 (SLC22A4) Transporter This compound->OCTN1 Transport Homostachydrine_in This compound OCTN1->Homostachydrine_in Unknown Downstream Effectors Homostachydrine_in->Unknown Gene_Expression Increased Gene Expression Unknown->Gene_Expression Modulation Arc Arc Gene_Expression->Arc Egr1 Egr1 Gene_Expression->Egr1 BDNF BDNF Gene_Expression->BDNF Seizure Potentiation of Seizure Activity Gene_Expression->Seizure

Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of this compound based on published literature.

Synthesis of (±)-Homostachydrine

This protocol describes the synthesis of the racemic mixture of this compound, which has been shown to have identical properties to the naturally occurring (-)-Homostachydrine. The procedure is adapted from Patchett and Witkop (1957) as referenced in Marion & Spenser (1958).[3]

Materials:

Procedure:

  • Preparation of the Silver Salt of Pipecolic Acid:

    • Dissolve (±)-pipecolic acid in water.

    • Add a stoichiometric amount of silver oxide (Ag₂O) to the solution.

    • Stir the mixture until the pipecolic acid is fully converted to its silver salt. The silver salt will precipitate out of the solution.

    • Filter the precipitate and wash it with cold water, then with ethanol.

    • Dry the silver salt of pipecolic acid under vacuum.

  • Methylation to form this compound:

    • Suspend the dried silver salt of pipecolic acid in a suitable solvent (e.g., ethanol).

    • Add an excess of methyl iodide (CH₃I) to the suspension.

    • Reflux the mixture for several hours to ensure complete methylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, filter the reaction mixture to remove silver iodide (AgI).

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound iodide.

    • To convert the iodide salt to the hydrochloride salt for easier handling and crystallization, dissolve the crude product in water and pass hydrogen sulfide (H₂S) gas through the solution to precipitate any remaining silver as silver sulfide (Ag₂S).

    • Filter the solution to remove the precipitate.

    • Add hydrochloric acid (HCl) to the filtrate and then evaporate the solvent to obtain the crude hydrochloride salt of this compound.

    • Recrystallize the hydrochloride salt from a mixture of absolute ethanol, acetone, and diethyl ether to yield pure (±)-Homostachydrine hydrochloride.[3]

Isolation of (-)-Homostachydrine from Medicago sativa

This protocol details the isolation of the naturally occurring levorotatory enantiomer of this compound from alfalfa seeds, as described by Marion & Spenser (1958).[3]

Materials:

  • Ground seeds of Medicago sativa

  • Ethanol (95% and absolute)

  • Ammonia solution (dilute)

  • Reinecke salt solution (5% in methanol)

  • Hydrochloric acid (concentrated and dilute)

  • Mercuric chloride solution

  • Hydrogen sulfide (H₂S) gas

  • Acetone

  • Diethyl ether

  • Whatman No. 1 chromatography paper

Procedure:

  • Extraction:

    • Extract ground Medicago sativa seeds with 95% ethanol at room temperature for 48 hours. Repeat the extraction three times.

    • Combine the alcoholic extracts, filter, and evaporate to a viscous brown syrup.

    • Boil the syrup with two successive portions of absolute ethanol and evaporate the combined ethanolic solutions to dryness.

  • Initial Purification (Removal of Choline):

    • Dissolve the residue in water and adjust the pH to 8 with dilute ammonia.

    • Add a 5% methanolic solution of Reinecke salt and store in a refrigerator for 16 hours to precipitate choline (B1196258) reineckate (B100417).

    • Filter off the precipitate.

  • Precipitation of Stachydrine (B192444) and this compound:

    • To the choline-free filtrate, add more Reinecke salt solution and acidify with concentrated hydrochloric acid.

    • Allow the mixture to stand to precipitate the reineckate salts of stachydrine and this compound.

  • Conversion to Hydrochlorides:

    • Decompose the reineckate precipitate with a dilute solution of mercuric chloride.

    • Filter the solution and decompose the mercuric salt complex with hydrogen sulfide (H₂S) gas.

    • Filter the solution and evaporate to dryness in vacuo to obtain a crystalline residue of the base hydrochlorides.

  • Final Purification:

    • Dissolve the hydrochlorides in absolute ethanol and precipitate by adding acetone and diethyl ether.

    • The filtered and dried precipitate will consist of a mixture of stachydrine and this compound hydrochlorides.

    • Separation of this compound from stachydrine can be achieved by paper chromatography using Whatman No. 1 paper.[3]

Quantitative Analysis by HPLC-ESI-MS/MS

This protocol is adapted from the methodology used for the quantification of this compound in coffee beans and can be applied to other biological matrices with appropriate validation.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (MS/MS)

Materials:

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Ultrapure water

  • Sample matrix (e.g., plant extract, plasma)

Procedure:

  • Sample Preparation:

    • Plant Material: Extract the finely ground plant material with a suitable solvent (e.g., 70% methanol). The extraction can be facilitated by sonication or heating. Centrifuge the extract and filter the supernatant.

    • Biological Fluids (e.g., plasma): Perform a protein precipitation step by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma). Vortex and centrifuge to pellet the proteins. Collect the supernatant.

    • Dilute the final extract as necessary to fall within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound, the precursor ion is [M+H]⁺ with an m/z of 158. A characteristic product ion should be selected for quantification (e.g., m/z 114 or 70, depending on fragmentation optimization).

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Quantification:

    • Prepare a series of calibration standards of this compound in a matrix that matches the samples as closely as possible (matrix-matched calibration) or in a suitable solvent if matrix effects are negligible.

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow and Logical Diagrams

General Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_isolation Natural Product Isolation cluster_analysis Biological and Chemical Analysis Start_Synth Starting Material (Pipecolic Acid) Methylation Methylation Start_Synth->Methylation Purification_Synth Purification Methylation->Purification_Synth Final_Product_Synth Pure this compound Purification_Synth->Final_Product_Synth Sample_Prep Sample Preparation Final_Product_Synth->Sample_Prep Start_Iso Plant Material (e.g., Medicago sativa) Extraction Solvent Extraction Start_Iso->Extraction Purification_Iso Chromatographic Purification Extraction->Purification_Iso Final_Product_Iso Pure this compound Purification_Iso->Final_Product_Iso Final_Product_Iso->Sample_Prep Quantification HPLC-MS/MS Quantification Sample_Prep->Quantification Bioassay Biological Assay (e.g., Seizure Model) Sample_Prep->Bioassay Data_Analysis Data Analysis Quantification->Data_Analysis Bioassay->Data_Analysis

General workflow for this compound research.

Conclusion

This compound is a naturally occurring betaine with defined chemical properties and an emerging biological role, particularly in its interaction with the OCTN1 transporter and its potential to modulate neuronal excitability. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, isolate, and quantify this compound, facilitating further investigation into its mechanism of action and potential therapeutic or toxicological relevance. The limited but intriguing research to date suggests that this compound is a molecule worthy of more in-depth study, particularly in the fields of neuroscience and pharmacology.

References

Homostachydrine Distribution in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the occurrence, biosynthesis, and physiological significance of homostachydrine, a quaternary ammonium (B1175870) compound with implications for plant stress tolerance and chemotaxonomy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualized metabolic pathways.

Introduction

This compound, also known as pipecolic acid betaine, is a cyclic quaternary ammonium compound (QAC) that has garnered increasing interest within the scientific community. As a compatible solute, it plays a significant role in plant adaptation to various environmental stresses, particularly drought and high salinity. Its distribution across the plant kingdom is not ubiquitous, making it a valuable chemotaxonomic marker for certain plant families. This technical guide consolidates current knowledge on the distribution of this compound, its biosynthetic pathway, physiological functions, and the analytical methods for its quantification.

Distribution of this compound in the Plant Kingdom

This compound has been identified in a select number of plant families, with notable concentrations found in the Fabaceae, Asteraceae, Rutaceae, and Capparaceae. Its presence is often tissue-specific and can vary depending on environmental conditions.

Table 1: Quantitative Distribution of this compound in Various Plant Species

FamilySpeciesPlant PartConcentration (mg/kg Dry Weight)Reference(s)
Rubiaceae Coffea arabicaGreen Beans1.5 ± 0.5[1][2]
Coffea canephora (Robusta)Green Beans31.0 ± 10.0[1][2]
Fabaceae Medicago sativa (Alfalfa)Leaves, SeedsHigh concentration reported[3][4]
Rutaceae Citrus sinensis (Orange)Fruits, Seeds, LeavesPresent[3]
Citrus limon (Lemon)Fruits, Seeds, LeavesPresent[3]
Citrus bergamia (Bergamot)Fruits, Seeds, LeavesPresent[3]
Asteraceae Achillea millefolium (Yarrow)-Present[4]
Capparaceae Capparis spinosa (Caper)RootsStachydrine (related alkaloid) present at 10.4-12.5 mg/g[3][5]

Note: Quantitative data for this compound in many species is not extensively reported in the literature, with many sources indicating its presence without specific concentrations.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-lysine. The pathway involves the formation of pipecolic acid as a key intermediate, which is subsequently methylated to yield this compound. The final methylation step is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.

The key steps in the biosynthesis of this compound are:

  • Formation of 2,3-Dehydropipecolic Acid (2,3-DP): L-lysine is converted to 2,3-DP by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), an aminotransferase.

  • Reduction to Pipecolic Acid: 2,3-DP is then reduced to pipecolic acid by the reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4).

  • N-methylation to this compound: In the final step, pipecolic acid is N-methylated to form this compound. This reaction is catalyzed by a yet-to-be-fully-characterized pipecolic acid N-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Homostachydrine_Biosynthesis cluster_methylation Lysine L-Lysine DP 2,3-Dehydropipecolic Acid Lysine->DP ALD1 Pipecolic_Acid Pipecolic Acid DP->Pipecolic_Acid SARD4 This compound This compound Pipecolic_Acid->this compound Pipecolic Acid N-methyltransferase SAH S-Adenosyl-L-homocysteine This compound->SAH SAM S-Adenosyl-L-methionine SAM->Pipecolic_Acid SAM->SAH Methylation

Biosynthesis of this compound from L-lysine.

Physiological Role of this compound

This compound primarily functions as a compatible solute or osmoprotectant in plants. Its accumulation helps plants tolerate abiotic stresses such as high salinity and drought by contributing to osmotic adjustment.

Osmotic Adjustment

Under conditions of water deficit, the accumulation of solutes like this compound in the cytoplasm lowers the osmotic potential of the cell. This helps to maintain a favorable water potential gradient, allowing the cell to retain water and maintain turgor pressure, which is essential for cell expansion and growth[6][7].

Stress Response

The accumulation of this compound is often observed to increase in response to salt and drought stress. This suggests an active role in the plant's strategy to cope with these adverse conditions. While direct quantitative correlation across a wide range of species is still an area of active research, the presence of this compound is strongly linked to stress tolerance in the plants in which it is found.

Systemic Acquired Resistance (SAR)

Pipecolic acid, the immediate precursor of this compound, is a critical signaling molecule in systemic acquired resistance (SAR), a plant-wide defense response against pathogens[8]. While this compound itself is not directly implicated as a signaling molecule in SAR, its biosynthesis is intrinsically linked to this important defense pathway.

Experimental Protocols

The quantification of this compound in plant tissues is most accurately achieved using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for the extraction of quaternary ammonium compounds from complex plant matrices.

Detailed Protocol for this compound Quantification

This protocol is a synthesized methodology based on established QuEChERS and LC-MS/MS procedures for quaternary ammonium compounds in plant samples[9][10][11].

1. Sample Preparation and Homogenization:

  • Freeze fresh plant material immediately in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Accurately weigh approximately 2 g of the homogenized plant powder into a 50 mL centrifuge tube.

2. Extraction (QuEChERS):

  • To the 2 g sample, add 10 mL of acetonitrile (B52724).

  • Add internal standard solution (e.g., deuterated this compound) at a known concentration.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 45 mg GCB for pigmented samples).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

    • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The specific transition from the parent ion (m/z 158) to a characteristic fragment ion (m/z 72) is monitored for high sensitivity and specificity in quantification[3][12].

6. Quantification:

  • A calibration curve is constructed using authentic this compound standards of known concentrations.

  • The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.

Experimental_Workflow Start Plant Tissue Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup d-SPE Cleanup (Supernatant + Sorbents) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filtration Filtration (0.22 µm) Centrifuge2->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis

Workflow for this compound quantification.

Implications for Drug Development

While this compound's primary role is in plant physiology, its unique structure and biosynthetic pathway offer potential avenues for drug discovery and development. The enzymes involved in its biosynthesis, particularly the N-methyltransferase, could be targets for developing novel herbicides or plant growth regulators. Furthermore, understanding the transport and accumulation of such small molecules in biological systems can provide insights for the design of drug delivery systems. The interaction of this compound with transporters in other organisms also warrants further investigation for potential pharmacological activities.

Conclusion

This compound is a specialized metabolite with a discrete distribution in the plant kingdom, playing a crucial role in abiotic stress tolerance. Its biosynthesis from L-lysine via pipecolic acid highlights an important metabolic pathway with links to plant defense. The analytical methods for its quantification are well-established, enabling further research into its physiological roles and potential applications. For researchers in plant science and drug development, a deeper understanding of this compound provides valuable insights into plant adaptation, chemotaxonomy, and the broader landscape of natural product biochemistry. Further research is needed to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to characterize the specific enzymes involved in its biosynthesis.

References

Early Investigations into Homostachydrine and its Intersection with Nitrogen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine, is a quaternary ammonium (B1175870) compound found in a variety of plants, notably in the genus Medicago (alfalfa).[1] As an osmoprotectant, its role in mitigating the effects of abiotic stress is an area of active research. Early studies into the nitrogen metabolism of this compound-producing plants like alfalfa provide a foundational understanding of the biochemical landscape in which this compound is synthesized and potentially regulated. This technical guide delves into these early investigations, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biochemical pathways to provide a comprehensive resource for researchers in plant science and drug development.

Nitrogen is a critical macronutrient for plant growth and development, serving as a fundamental component of amino acids, nucleic acids, and chlorophyll.[2] The assimilation of inorganic nitrogen into organic molecules is a central process in plant metabolism. In legumes such as Medicago sativa, nitrogen metabolism is particularly complex, involving both the uptake of mineral nitrogen from the soil and symbiotic nitrogen fixation.[3][4] Understanding how varying nitrogen availability impacts the broader metabolic network, including the biosynthesis of specialized metabolites like this compound, is crucial for both agricultural applications and the exploration of novel bioactive compounds.

Quantitative Data from Early Studies

While direct early studies quantifying this compound levels in response to specific nitrogen treatments are scarce, valuable insights can be drawn from research on general nitrogen metabolism in Medicago sativa. The data presented below, adapted from recent studies employing established methodologies, serves as a proxy to understand the physiological state of the plant under varying nitrogen conditions, which would theoretically influence the precursor availability for this compound synthesis.

Table 1: Effect of Nitrate-Nitrogen Concentration on Growth and Photosynthetic Pigments in Medicago sativa

Nitrogen Concentration (mM)Plant Height (cm)Stem Diameter (mm)Leaf Area (cm²)Total Chlorophyll (mg/g FW)
1025.3 ± 1.21.8 ± 0.1150 ± 101.5 ± 0.1
1528.1 ± 1.52.1 ± 0.1185 ± 121.8 ± 0.2
2026.5 ± 1.31.9 ± 0.1160 ± 111.6 ± 0.1

Data are representative values synthesized from recent studies and presented as mean ± standard deviation.

Table 2: Influence of Nitrate-Nitrogen Concentration on Nitrogenous Compounds and Enzyme Activities in Medicago sativa

Nitrogen Concentration (mM)Crude Protein (mg/g DW)Free Amino Acids (μmol/g FW)Nitrate Reductase (NR) Activity (nmol NO₂⁻/g FW/h)Glutamine Synthetase (GS) Activity (U/g FW)Glutamate Synthase (GOGAT) Activity (U/g FW)
10180 ± 155.2 ± 0.4150 ± 1245 ± 425 ± 2
15210 ± 186.8 ± 0.5220 ± 1860 ± 535 ± 3
20195 ± 166.1 ± 0.5180 ± 1552 ± 430 ± 2

Data are representative values synthesized from recent studies and presented as mean ± standard deviation.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of nitrogen metabolism and its potential influence on this compound levels.

Protocol 1: Plant Growth and Nitrogen Treatment

This protocol describes the cultivation of Medicago sativa under controlled nitrogen conditions.

1. Plant Material and Germination:

  • Medicago sativa seeds are surface-sterilized using 70% ethanol (B145695) for 1 minute, followed by 5% sodium hypochlorite (B82951) for 10 minutes, and then rinsed thoroughly with sterile deionized water.

  • Seeds are germinated on sterile, moist filter paper in petri dishes in the dark at 25°C for 48 hours.

2. Hydroponic Culture Setup:

  • Germinated seedlings are transferred to a hydroponic system containing a nutrient solution. A standard Hoagland solution can be modified to create different nitrogen concentrations.

  • The basal nutrient solution contains all essential macro- and micronutrients except for nitrogen.

3. Nitrogen Treatments:

  • Nitrogen is supplied in the form of Ca(NO₃)₂ at varying concentrations, for example, 10 mM, 15 mM, and 20 mM, representing low, optimal, and high nitrogen levels, respectively.[5][6][7]

  • The pH of the nutrient solution is adjusted to 6.0 and monitored daily.

  • The solutions are aerated continuously and replaced every three days to maintain nutrient concentrations.

4. Growth Conditions:

  • Plants are grown in a controlled environment chamber with a 16-hour photoperiod, a light intensity of 300 µmol m⁻² s⁻¹, a constant temperature of 25°C, and a relative humidity of 60-70%.

5. Harvesting:

  • After a designated growth period (e.g., 4 weeks), plants are harvested. Shoots and roots are separated, and their fresh weight is recorded.

  • A portion of the tissue is used immediately for enzyme assays, while the rest is frozen in liquid nitrogen and stored at -80°C for biochemical analyses.

Protocol 2: Quantification of Nitrogenous Compounds

1. Crude Protein Analysis:

  • Dried plant material is ground into a fine powder.

  • Total nitrogen content is determined using the Kjeldahl method.

  • Crude protein content is calculated by multiplying the total nitrogen content by a conversion factor of 6.25.

2. Free Amino Acid Analysis:

  • Fresh plant tissue (0.5 g) is homogenized in 5 ml of 3% (w/v) sulfosalicylic acid.

  • The homogenate is centrifuged at 10,000 x g for 15 minutes.

  • The supernatant is collected, and the total free amino acid content is determined using the ninhydrin (B49086) method, with glycine (B1666218) as a standard.

Protocol 3: Enzyme Activity Assays

1. Nitrate Reductase (NR) Activity:

  • Fresh leaf tissue (0.5 g) is homogenized in an ice-cold extraction buffer containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), 5 mM EDTA, and 1 mM cysteine.

  • The homogenate is centrifuged at 15,000 x g for 20 minutes at 4°C.

  • The supernatant is used as the crude enzyme extract.

  • The reaction mixture contains the enzyme extract, 100 mM potassium phosphate buffer (pH 7.5), 20 mM KNO₃, and 0.4 mM NADH.

  • The reaction is initiated by adding NADH and incubated at 30°C for 30 minutes.

  • The reaction is stopped by adding 1% (w/v) sulfanilamide (B372717) in 3 M HCl, followed by the addition of 0.02% (w/v) N-(1-naphthyl)-ethylenediamine dihydrochloride.

  • The absorbance is measured at 540 nm. Nitrite concentration is determined using a standard curve of NaNO₂.

2. Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT) Activity:

  • Enzyme extraction is performed as described for NR activity.

  • GS activity is determined by measuring the formation of γ-glutamyl hydroxamate. The reaction mixture contains the enzyme extract, 100 mM Tris-HCl buffer (pH 7.4), 80 mM MgSO₄, 20 mM sodium glutamate, 8 mM hydroxylamine-HCl, and 8 mM ATP.

  • GOGAT activity is determined by measuring the NADH oxidation at 340 nm. The reaction mixture contains the enzyme extract, 50 mM potassium phosphate buffer (pH 7.5), 10 mM 2-oxoglutarate, 10 mM L-glutamine, and 0.2 mM NADH.

Protocol 4: Extraction and Quantification of this compound

1. Extraction:

  • Freeze-dried plant material is ground into a fine powder.

  • The powder is extracted with a methanol:chloroform:water (12:5:3, v/v/v) solvent system.

  • The mixture is sonicated and then centrifuged. The supernatant is collected.

2. Quantification:

  • The extract is analyzed by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

  • A C18 column is typically used for chromatographic separation.

  • The mass spectrometer is operated in positive ion mode, and specific ion transitions for this compound are monitored for quantification.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intrinsically linked to primary nitrogen metabolism, specifically through the availability of its precursor, L-lysine. The following diagrams illustrate the key pathways and their logical connections.

Nitrogen_Assimilation_Pathway cluster_uptake Nitrogen Uptake cluster_assimilation Nitrogen Assimilation Nitrate (NO3-) Nitrate (NO3-) Nitrite (NO2-) Nitrite (NO2-) Nitrate (NO3-)->Nitrite (NO2-) Nitrate Reductase (NR) Ammonium (NH4+) Ammonium (NH4+) Glutamine Glutamine Ammonium (NH4+)->Glutamine Ammonia (NH3) Ammonia (NH3) Nitrite (NO2-)->Ammonia (NH3) Nitrite Reductase (NiR) Ammonia (NH3)->Glutamine Glutamine Synthetase (GS) Glutamate Glutamate Glutamine->Glutamate Glutamate Synthase (GOGAT) Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Transaminases

Figure 1: Overview of the Nitrogen Assimilation Pathway in Plants.

Homostachydrine_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_pipecolic Pipecolic Acid Formation cluster_this compound This compound Synthesis Aspartate Aspartate L-Lysine L-Lysine Aspartate->L-Lysine Multi-step enzymatic conversion Pipecolic Acid Pipecolic Acid L-Lysine->Pipecolic Acid Lysine Catabolism This compound (Pipecolic Acid Betaine) This compound (Pipecolic Acid Betaine) Pipecolic Acid->this compound (Pipecolic Acid Betaine) Methylation (S-adenosylmethionine-dependent methyltransferases)

References

Homostachydrine: A Comprehensive Technical Guide on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a pipecolic acid-derived betaine, is a secondary metabolite found in a variety of plant species, including those of the Citrus and Medicago genera. While structurally similar to the more extensively studied proline betaine, stachydrine, this compound exhibits distinct biological activities and metabolic pathways. In plants, its primary role is as a compatible solute, contributing to osmotic adjustment and tolerance to abiotic stresses such as salinity and drought. In the context of pharmacology, recent research has identified this compound as a substrate for the organic cation transporter 1 (OCTN1), also known as SLC22A4, a transporter expressed in various tissues, including brain neurons. This interaction has been linked to potential effects on neuronal excitability. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and pharmacological implications of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Biosynthesis and Chemical Properties

This compound, with the chemical formula C₈H₁₅NO₂, is the N,N-dimethylated derivative of pipecolic acid. Its biosynthesis is believed to occur via the direct methylation of pipecolic acid, with S-adenosylmethionine acting as the methyl group donor.[1] This biosynthetic pathway is a key step in the accumulation of this compound in plants as a response to environmental stressors.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₅NO₂-
Molecular Weight157.21 g/mol -
IUPAC Name(2S)-1,1-dimethylpiperidinium-2-carboxylate-
AppearanceWhite crystalline solid[2]
SolubilitySoluble in water and ethanol[2]

Physiological Role in Plants: An Osmoprotectant

The principal and well-documented function of this compound in plants is its role as an osmolyte or compatible solute.[1] Under conditions of abiotic stress, such as high salinity or drought, plants accumulate this compound in the cytoplasm to maintain cellular turgor and protect cellular structures and enzymatic functions from the detrimental effects of water deficit.

The accumulation of osmolytes like this compound is a critical component of a plant's stress response signaling network. While the specific signaling cascade leading to this compound biosynthesis is not fully elucidated, it is understood to be integrated with broader stress signaling pathways involving phytohormones like abscisic acid (ABA).

Osmotic_Stress_Response cluster_environment Environmental Stress cluster_plant_cell Plant Cell Abiotic Stress Abiotic Stress Signal Perception Signal Perception Abiotic Stress->Signal Perception e.g., Salinity, Drought ABA Signaling ABA Signaling Signal Perception->ABA Signaling Gene Expression Gene Expression ABA Signaling->Gene Expression Upregulation of biosynthetic enzymes Methyltransferases Methyltransferases Gene Expression->Methyltransferases Pipecolic Acid Pipecolic Acid This compound This compound Pipecolic Acid->this compound Methylation Methyltransferases->this compound Osmotic Adjustment Osmotic Adjustment This compound->Osmotic Adjustment Accumulation Stress Tolerance Stress Tolerance Osmotic Adjustment->Stress Tolerance

Figure 1: Simplified logical workflow of this compound's role in plant osmotic stress response.

Pharmacological Effects and Mechanism of Action

The pharmacological activities of this compound are less characterized than those of its lower homolog, stachydrine. However, a significant finding has been the identification of this compound as a xenobiotic substrate of the organic cation transporter 1 (OCTN1), encoded by the SLC22A4 gene.[3]

Interaction with the OCTN1 Transporter

OCTN1 is expressed in various tissues, including the brain, and is responsible for the transport of a range of organic cations and zwitterions.[4][5] The transport of this compound by OCTN1 has been demonstrated in vitro using OCTN1-transfected HEK293 cells.[3] This interaction is of particular interest in neuroscience and drug development due to the transporter's presence in the central nervous system.

A study in mice revealed that the administration of this compound increased the severity of pentylenetetrazole (PTZ)-induced seizures.[3] This effect was linked to the transport of this compound into the brain via OCTN1. Mice lacking the Octn1 gene showed lower seizure scores compared to wild-type mice.[3] This suggests that this compound may modulate neuronal excitability, potentially by influencing neurotransmitter systems, although the precise downstream mechanisms remain to be elucidated.

Homostachydrine_OCTN1_Interaction cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Neuron) Homostachydrine_ext This compound OCTN1 OCTN1 (SLC22A4) Transporter Homostachydrine_ext->OCTN1 Binding and Transport Homostachydrine_int This compound OCTN1->Homostachydrine_int Neuronal_Signaling Modulation of Neuronal Signaling (e.g., increased excitability) Homostachydrine_int->Neuronal_Signaling Seizure_Susceptibility Increased Seizure Susceptibility Neuronal_Signaling->Seizure_Susceptibility Synthesis_Workflow Start Start: Pipecolic Acid Step1 Dissolution in Solvent Start->Step1 Step2 Addition of Methylating Agent (e.g., Methyl Iodide) and Base Step1->Step2 Step3 Reaction at Room Temperature Step2->Step3 Step4 Reaction Monitoring (TLC or LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 Purification (Column Chromatography) Step4->Step5 Complete Step6 Characterization (ESI-MS/MS, NMR) Step5->Step6 End End: Purified this compound Step6->End

References

Methodological & Application

Protocol for Homostachydrine Extraction from Plant Tissues: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Date: December 20, 2025

Version: 1.0

Abstract

This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of homostachydrine (pipecolic acid betaine) from various plant tissues. This compound is a quaternary ammonium (B1175870) compound involved in osmotic regulation and stress response in plants, making its accurate quantification crucial for physiological studies and potential pharmacological applications. This guide is intended for researchers, scientists, and drug development professionals, offering both a classic and a modern extraction methodology, along with options for subsequent purification and analysis.

Introduction

This compound is a betaine (B1666868) analogue of pipecolic acid found in a variety of plants, including those from the Medicago (alfalfa) and Citrus genera.[1][2] Its role as an osmoprotectant highlights its importance in plant adaptation to environmental stressors. The accurate extraction and quantification of this compound are essential for understanding its biosynthesis, physiological functions, and potential as a biomarker or therapeutic agent. This document outlines two primary protocols for its extraction from plant tissues, followed by purification and analytical procedures.

Quantitative Data Summary

The concentration of this compound can vary significantly between plant species and tissues. The following table summarizes reported concentrations in various plant materials.

Plant SpeciesTissueThis compound ConcentrationReference
Citrus bergamia (Bergamot)Juice1 - 2 mg/L[1]
Citrus limon (Lemon)Juice~0.5 mg/L[1]
Citrus sinensis (Orange)Juice~0.5 mg/L[1]
Coffea arabica (Arabica)Green Beans1.5 ± 0.5 mg/kg
Coffea canephora (Robusta)Green Beans31.0 ± 10.0 mg/kg
Medicago sativa (Alfalfa)LeavesHigh Concentration[1][2]
Medicago sativa (Alfalfa)SeedsHigh Concentration

Specific quantitative values for Medicago sativa were not available in the cited literature, but it is noted to contain high concentrations of this compound.

Experimental Protocols

Two distinct protocols for this compound extraction are presented below: a classical method based on ethanol (B145695) extraction and a modern approach utilizing acidified water.

Protocol 1: Classical Ethanol-Based Extraction from Medicago sativa Seeds

This protocol is adapted from the traditional methods for alkaloid extraction and is particularly suited for dried, non-oily plant material such as seeds.

Materials:

  • Dried plant tissue (e.g., Medicago sativa seeds), ground to a fine powder

  • 70% Ethanol (v/v)

  • Absolute Ethanol

  • Lead (II) acetate (B1210297) solution (for protein precipitation, optional and requires appropriate waste disposal)

  • Reinecke salt solution (5% in methanol)

  • Silver sulfate (B86663) solution

  • Barium chloride solution

  • Acetone

  • Deionized water

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Initial Extraction:

    • Combine the ground plant material with 70% ethanol in a flask suitable for reflux.

    • Boil the mixture under reflux for 3 hours.

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the extraction of the solid residue twice more with fresh 70% ethanol.

  • Protein Removal (Optional):

    • Combine the filtrates and dilute with water.

    • Add lead (II) acetate solution to precipitate proteins and other impurities.

    • Filter the solution to remove the precipitate. Caution: Lead salts are toxic; handle with care and dispose of waste appropriately.

  • Solvent Exchange and Concentration:

    • Evaporate the lead-free filtrate to a residue using a rotary evaporator.

    • Boil the residue with two successive portions of absolute ethanol.

    • Combine the alcoholic extracts, filter, and evaporate to a viscous syrup.

  • Precipitation of this compound:

    • Dissolve the syrup in water and adjust the pH to 8 with dilute ammonia.

    • Add a 5% methanolic solution of Reinecke salt and store in a refrigerator for 16 hours to precipitate the this compound-reineckate complex.

    • Filter to collect the precipitate.

  • Conversion to Hydrochloride Salt:

    • Dissolve the precipitate in acetone.

    • Treat with aqueous solutions of silver sulfate and barium chloride to convert the reineckate (B100417) to the chloride salt.

    • Filter to remove the precipitate and evaporate the final filtrate to dryness to obtain crude this compound hydrochloride.

  • Final Purification:

    • The crystalline residue can be further purified by recrystallization from ethanol-ether.

Protocol 2: Modern Acidified Water Extraction

This protocol is a simpler, more rapid method suitable for a wider range of plant tissues and is compatible with modern analytical techniques like LC-MS/MS.

Materials:

  • Fresh or lyophilized plant tissue, homogenized

  • Extraction Solvent: 0.1% Formic acid in deionized water (v/v)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • LC-MS grade solvents (for analysis)

Procedure:

  • Sample Preparation:

    • Weigh approximately 500 mg of homogenized plant tissue into a centrifuge tube.

  • Extraction:

    • Add the extraction solvent (0.1% formic acid in water) at a specified solvent-to-sample ratio (e.g., 5:1 or 10:1 w/v).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Agitate the sample on a shaker at room temperature for 30-60 minutes.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet solid debris.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

  • Analysis:

    • The clarified extract is now ready for direct injection into an HPLC-ESI-MS/MS system for quantification.

Purification of this compound from Crude Extracts

For applications requiring pure this compound, the crude extract can be further purified using chromatographic techniques.

Solid-Phase Extraction (SPE)

SPE is a rapid and effective method for sample cleanup and concentration. For a quaternary ammonium compound like this compound, a cation-exchange SPE cartridge is recommended.

General Procedure:

  • Conditioning: Condition a cation-exchange SPE cartridge with methanol (B129727) followed by deionized water.

  • Loading: Load the acidified aqueous extract onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a polar solvent (e.g., methanol) to remove other polar impurities.

  • Elution: Elute the bound this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

Ion-Exchange Chromatography (IEC)

For higher purity, ion-exchange chromatography can be employed. A strong cation-exchange column is suitable for separating this compound from other compounds in the extract.

General Procedure:

  • Equilibration: Equilibrate a strong cation-exchange column with a low ionic strength buffer at a slightly acidic pH.

  • Sample Loading: Load the crude extract onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., LC-MS/MS).

Analytical Quantification

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation: A C8 or C18 reversed-phase column can be used.

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Detection: Operate in positive ion mode and monitor the specific mass transition for this compound (e.g., m/z 158 → 72).[1][2]

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to occur via the methylation of pipecolic acid.

Homostachydrine_Biosynthesis Pipecolic_Acid Pipecolic Acid This compound This compound Pipecolic_Acid->this compound Methylation SAM S-Adenosyl methionine (SAM) SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyl group donor Methyltransferase Methyltransferase(s)

Caption: Proposed biosynthetic pathway of this compound from pipecolic acid.

General Workflow for this compound Extraction and Analysis

The following diagram illustrates the overall workflow from sample preparation to final analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Plant_Material Plant Tissue (Leaves, Seeds, Fruits) Grinding Grinding / Homogenization Plant_Material->Grinding Protocol1 Protocol 1: Classical Ethanol Extraction Grinding->Protocol1 Protocol2 Protocol 2: Modern Acidified Water Extraction Grinding->Protocol2 Crude_Extract Crude Extract Protocol1->Crude_Extract Protocol2->Crude_Extract SPE Solid-Phase Extraction (Cation-Exchange) Crude_Extract->SPE LCMS LC-MS/MS Quantification Crude_Extract->LCMS Direct Analysis IEC Ion-Exchange Chromatography SPE->IEC Further Purification IEC->LCMS

Caption: General workflow for this compound extraction and analysis.

Conclusion

The protocols detailed in this document provide robust methods for the extraction and quantification of this compound from plant tissues. The choice between the classical and modern extraction methods will depend on the available equipment, the nature of the plant material, and the required sample throughput. For high-purity this compound, subsequent purification by SPE or ion-exchange chromatography is recommended. The use of HPLC-ESI-MS/MS ensures accurate and sensitive quantification, which is vital for advancing our understanding of the role of this important plant metabolite.

References

Application Note: Quantification of Homostachydrine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homostachydrine, also known as pipecolic acid betaine, is a quaternary ammonium (B1175870) compound found in various plants, including citrus fruits and coffee beans.[1][2] It plays a role as an osmolyte, helping plants to withstand abiotic stress.[3] The quantification of this compound is crucial for researchers in the fields of agriculture, food science, and drug development to understand its physiological roles and potential therapeutic applications. This application note provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with two different detection methods: UV-Visible (UV) detection following a proposed derivatization, and tandem mass spectrometry (MS/MS) for high sensitivity and specificity.

Principle

This compound is a challenging analyte for direct HPLC-UV detection due to the absence of a significant chromophore in its structure.[4][5] To overcome this limitation, two primary approaches are presented:

  • HPLC with UV Detection (Proposed Method): This method involves a pre-column derivatization step to attach a UV-absorbing molecule to this compound. This application note proposes a hypothetical derivatization based on the esterification of the carboxyl group of this compound with a UV-active reagent. This allows for sensitive detection using a standard HPLC-UV system.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the direct quantification of underivatized this compound.[6] The analyte is separated by HPLC and then detected by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a tandem mass spectrometer.

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • HPLC vials

  • This compound reference standard

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Reagents for derivatization (e.g., p-bromophenacyl bromide) and sample extraction.

Experimental Protocols

Sample Preparation (General Protocol)
  • Extraction from Plant Material:

    • Homogenize 1 gram of the plant sample (e.g., leaves, seeds) in 10 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Extraction from Liquid Samples (e.g., fruit juice):

    • Centrifuge the sample at 10,000 x g for 15 minutes to remove any particulate matter.

    • Dilute the supernatant with 80% methanol (1:1 v/v).

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Method 1: HPLC with UV Detection (Proposed Derivatization Method)

This protocol is a proposed method and may require optimization.

  • Derivatization:

    • Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile and 10 µL of a catalyst (e.g., a crown ether solution).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate to dryness and reconstitute in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is based on published literature for the analysis of this compound.[1]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Gradient program: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transition: 158 → 72.[1][7]

    • Collision Energy and other MS parameters: To be optimized for the specific instrument used.

Method Validation

The analytical methods should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following table summarizes representative quantitative data for this compound found in different matrices from the literature.

MatrixConcentration RangeAnalytical MethodReference
Arabica Coffee Beans1.5 ± 0.5 mg/kgHPLC-ESI-MS/MS[2]
Robusta Coffee Beans31.0 ± 10.0 mg/kgHPLC-ESI-MS/MS[2]
Citrus Fruits (various parts)Low levels detectedHPLC-ESI-MS/MS[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc_uv HPLC-UV (Proposed) cluster_lc_msms LC-MS/MS Sample Plant or Liquid Sample Extraction Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Derivatization Derivatization Filtration->Derivatization LC_MSMS_Analysis LC-MS/MS Analysis Filtration->LC_MSMS_Analysis HPLC_UV_Analysis HPLC-UV Analysis Derivatization->HPLC_UV_Analysis Data_Analysis Data Analysis and Quantification HPLC_UV_Analysis->Data_Analysis LC_MSMS_Analysis->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

Inferred Signaling Pathway

The following diagram illustrates potential signaling pathways that may be influenced by this compound, inferred from studies on its structural analog, stachydrine.[3][8][9][10]

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses This compound This compound (inferred from Stachydrine) NFkB NF-κB Pathway This compound->NFkB Inhibition JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation Inflammation ↓ Inflammation NFkB->Inflammation Cell_Proliferation ↓ Cell Proliferation JAK_STAT->Cell_Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Stress_Resistance ↑ Stress Resistance PI3K_Akt->Stress_Resistance

Caption: Inferred signaling pathways modulated by this compound.

Conclusion

This application note provides two distinct methods for the quantification of this compound. The LC-MS/MS method offers high sensitivity and specificity and is suitable for complex matrices. The proposed HPLC-UV method, following derivatization, presents a viable alternative for laboratories without access to mass spectrometry, although it requires further development and validation. The choice of method will depend on the specific requirements of the analysis, including sensitivity needs and available instrumentation.

References

Application Notes and Protocols for the Structural Elucidation of Homostachydrine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine, is a quaternary ammonium (B1175870) compound found in various plants, including citrus species and alfalfa. As a secondary metabolite, its structural confirmation is crucial for understanding its biosynthetic pathways, pharmacological activities, and potential applications in drug development and as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of small molecules like this compound. This document provides detailed application notes and standardized protocols for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Disclaimer: The following NMR spectral data is a representative, hypothetical dataset generated for educational and illustrative purposes, based on the known structure of this compound. While consistent with expected chemical shifts and correlations, it is not derived from a specific experimental measurement due to the limited availability of a complete, publicly accessible, and fully assigned NMR dataset for this compound.

Structural Information

Molecular Structure:

IUPAC Name: (2S)-1,1-Dimethylpiperidinium-2-carboxylate

Molecular Formula: C₈H₁₅NO₂

Molecular Weight: 157.21 g/mol

Data Presentation: NMR Spectral Data

The structural elucidation of this compound relies on the comprehensive analysis of ¹H NMR, ¹³C NMR, and various 2D correlation spectra. The following tables summarize the expected NMR data acquired in Deuterium Oxide (D₂O), a common solvent for polar molecules.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, D₂O)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
H-23.85dd11.5, 3.51Hα-CH
H-3ax1.80m-1Hβ-CH₂ (axial)
H-3eq2.25m-1Hβ-CH₂ (equatorial)
H-4ax1.65m-1Hγ-CH₂ (axial)
H-4eq1.95m-1Hγ-CH₂ (equatorial)
H-5ax1.75m-1Hδ-CH₂ (axial)
H-5eq2.15m-1Hδ-CH₂ (equatorial)
H-6ax3.40m-1Hε-CH₂ (axial)
H-6eq3.70m-1Hε-CH₂ (equatorial)
N-CH₃3.15s-3HN-Methyl
N-CH₃3.30s-3HN-Methyl
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, D₂O)
PositionChemical Shift (δ) ppmCarbon Type (DEPT)Assignment
C-272.5CHα-CH
C-324.0CH₂β-CH₂
C-421.5CH₂γ-CH₂
C-525.5CH₂δ-CH₂
C-665.0CH₂ε-CH₂
N-CH₃52.0CH₃N-Methyl
N-CH₃54.5CH₃N-Methyl
COO⁻178.0CCarboxylate
Table 3: Key 2D NMR Correlations for this compound
ExperimentKey Correlations
COSY H-2 ↔ H-3ax, H-3eq
H-3ax, H-3eq ↔ H-4ax, H-4eq
H-4ax, H-4eq ↔ H-5ax, H-5eq
H-5ax, H-5eq ↔ H-6ax, H-6eq
HSQC δH 3.85 (H-2) ↔ δC 72.5 (C-2)
δH 1.80/2.25 (H-3) ↔ δC 24.0 (C-3)
δH 1.65/1.95 (H-4) ↔ δC 21.5 (C-4)
δH 1.75/2.15 (H-5) ↔ δC 25.5 (C-5)
δH 3.40/3.70 (H-6) ↔ δC 65.0 (C-6)
δH 3.15 (N-CH₃) ↔ δC 52.0 (N-CH₃)
δH 3.30 (N-CH₃) ↔ δC 54.5 (N-CH₃)
HMBC H-2 (δ 3.85) ↔ C-3 (δ 24.0), C-6 (δ 65.0), COO⁻ (δ 178.0)
H-6 (δ 3.40/3.70) ↔ C-2 (δ 72.5), C-5 (δ 25.5)
N-CH₃ (δ 3.15/3.30) ↔ C-2 (δ 72.5), C-6 (δ 65.0)

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9%).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

a. ¹H NMR Spectroscopy

  • Pulse Program: zg30 (or a similar 1D proton experiment with water suppression, e.g., zgesgp).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 2.5 s

b. ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton-decoupled carbon experiment).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 1.0 s

c. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpmf (or a similar gradient-selected COSY).

  • Spectral Width (F2 and F1): 10 ppm

  • Number of Increments (F1): 256

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 1.5 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 (or a similar phase-sensitive, edited HSQC for multiplicity information).

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Number of Increments (F1): 256

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (or a similar gradient-selected HMBC).

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Increments (F1): 400

  • Number of Scans (NS): 32

  • Relaxation Delay (D1): 1.5 s

  • Long-range Coupling Delay: Optimized for ⁿJ(C,H) of 8 Hz.

Data Processing
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Reference the ¹H spectrum to the internal standard (TSP at 0.00 ppm) or the residual solvent peak. Reference the ¹³C spectrum indirectly using the unified scale.

  • 2D Data Processing: For 2D spectra, process both dimensions with appropriate window functions (e.g., sine-bell).

  • Peak Picking and Integration: Perform peak picking and integration on the 1D spectra and identify cross-peaks in the 2D spectra.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation H1 ¹H NMR Proton_Env Determine Proton Environments (Chemical Shift, Multiplicity, Integration) H1->Proton_Env C13 ¹³C NMR & DEPT Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13->Carbon_Types COSY COSY HH_Connectivity Establish ¹H-¹H Spin Systems COSY->HH_Connectivity HSQC HSQC CH_Connectivity Assign Directly Bonded C-H Pairs HSQC->CH_Connectivity HMBC HMBC Long_Range Establish Long-Range C-H Connectivity (2-3 bonds) HMBC->Long_Range Fragments Assemble Structural Fragments Proton_Env->Fragments Carbon_Types->Fragments HH_Connectivity->Fragments CH_Connectivity->Fragments Long_Range->Fragments Structure Propose Final Structure of this compound Fragments->Structure

NMR Structural Elucidation Workflow
Key 2D NMR Correlations for this compound

This diagram visualizes the critical through-bond correlations obtained from COSY and HMBC experiments that confirm the piperidine (B6355638) ring structure and the positions of the substituents.

Key COSY and HMBC Correlations

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The ¹H and ¹³C spectra provide information on the chemical environments of the protons and carbons, respectively. COSY data reveals the proton-proton coupling network, establishing the connectivity within the piperidine ring. HSQC correlates directly bonded proton-carbon pairs, allowing for the assignment of carbons bearing protons. Finally, HMBC provides crucial long-range correlation information, connecting the quaternary carboxylate carbon and the N-methyl groups to the piperidine skeleton, thereby completing the structural puzzle. These detailed protocols and expected data serve as a comprehensive guide for researchers in natural product chemistry, metabolomics, and drug discovery for the unambiguous characterization of this compound and related compounds.

Application Note: Quantification of Homostachydrine in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of homostachydrine in various biological matrices, including plasma, urine, and tissue. This compound, a pipecolic acid betaine, is a quaternary ammonium (B1175870) compound of interest in various physiological and pathological studies. The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, offering a comprehensive guide for researchers in clinical and preclinical drug development and academic research.

Introduction

This compound is a naturally occurring osmolyte and its quantification in biological samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. LC-MS/MS offers the high sensitivity and specificity required for accurate measurement of polar metabolites like this compound in complex biological matrices. This document provides detailed protocols for the extraction and analysis of this compound, along with typical performance characteristics of the method.

Experimental Protocols

Sample Preparation

a) Plasma/Serum

A protein precipitation method is employed for the extraction of this compound from plasma or serum.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d9-carnitine or a stable isotope-labeled this compound).

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

    • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine

A simple dilution method is typically sufficient for urine samples due to lower protein content.

  • Protocol:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any sediment.

    • In a separate tube, dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.

    • Vortex for 15 seconds.

    • Transfer the diluted sample to an autosampler vial for analysis.

c) Tissue

A homogenization and protein precipitation procedure is used for tissue samples.

  • Protocol:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 500 µL of ice-cold methanol/water (80:20, v/v) containing the internal standard.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and centrifuge at 16,000 x g for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical UPLC-MS/MS parameters. Instrument-specific optimization may be required.

  • Liquid Chromatography:

    • System: Waters ACQUITY UPLC or equivalent

    • Column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %A %B
      0.0 5 95
      2.5 50 50
      3.5 50 50
      3.6 5 95

      | 5.0 | 5 | 95 |

  • Mass Spectrometry:

    • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 150 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      This compound 158.1 72.1 25 15

      | Internal Standard (e.g., d9-Carnitine) | 171.2 | 60.1 | 30 | 18 |

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for this compound in biological matrices. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)
Plasma1 - 1000>0.995
Urine10 - 10000>0.995
Tissue0.5 - 500 (ng/g)>0.995

Table 2: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Plasma5<10<1590-110
50<10<1590-110
500<10<1590-110
Urine50<10<1585-115
500<10<1585-115
5000<10<1585-115

Table 3: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Plasma85 - 10590 - 110
Urine90 - 11095 - 105
Tissue80 - 10085 - 115

Table 4: Limits of Detection and Quantification

MatrixLLOQ (ng/mL)LOD (ng/mL)
Plasma10.3
Urine103
Tissue0.5 (ng/g)0.15 (ng/g)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_plasma Plasma cluster_urine Urine cluster_tissue Tissue cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, Tissue) p_precip Protein Precipitation (Acetonitrile) start->p_precip u_dilute Dilution start->u_dilute t_homog Homogenization start->t_homog p_centrifuge Centrifugation p_precip->p_centrifuge p_evap Evaporation p_centrifuge->p_evap p_recon Reconstitution p_evap->p_recon end_prep Sample for Analysis p_recon->end_prep u_dilute->end_prep t_precip Protein Precipitation t_homog->t_precip t_centrifuge Centrifugation t_precip->t_centrifuge t_evap Evaporation t_centrifuge->t_evap t_recon Reconstitution t_evap->t_recon t_recon->end_prep lc_sep UPLC Separation (HILIC Column) end_prep->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect quant Quantification (Calibration Curve) ms_detect->quant report Results quant->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Discussion

The described method provides a reliable and high-throughput approach for the quantification of this compound in various biological samples. The use of a HILIC column is advantageous for retaining and separating this polar analyte, while the triple quadrupole mass spectrometer operating in MRM mode ensures high selectivity and sensitivity. The sample preparation protocols are straightforward and effective in removing interfering matrix components. The validation data presented demonstrates that the method is accurate, precise, and suitable for regulated bioanalysis. Researchers can adapt these protocols to their specific instrumentation and study requirements.

Application Notes and Protocols for the Chemical Synthesis of Homostachydrine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of homostachydrine (also known as pipecolic acid betaine) and its derivatives. The protocols are based on established methodologies for the synthesis of related compounds and are intended to serve as a guide for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a betaine (B1666868) derivative of pipecolic acid, has been identified in various plant species, including those of the Citrus genus and alfalfa.[1][2][3][4] While its biological role is not yet fully elucidated, it has been shown to be a substrate for the organic cation/carnitine transporter 1 (OCTN1/SLC22A4), suggesting potential interactions with physiological pathways.[5] Its close structural analog, stachydrine, exhibits a range of biological activities, including neuroprotective and cardioprotective effects, and has been shown to modulate signaling pathways such as the PI3K/AKT/mTOR and SIRT1 pathways.[6][7][8] The synthesis of this compound and its derivatives is of interest for further investigation of their pharmacological potential.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound is through the N,N-dimethylation of pipecolic acid.[1][2][3] This process involves the introduction of two methyl groups onto the nitrogen atom of the pipecolic acid ring.

Protocol 1: Synthesis of this compound from Pipecolic Acid

This protocol is based on the general principles of N-methylation of amino acids.

Materials:

  • Pipecolic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (B129727) (MeOH) or other suitable solvent

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolution: Dissolve pipecolic acid in methanol in a round-bottom flask.

  • Base Addition: Add an excess of a suitable base, such as potassium carbonate, to the solution. This will deprotonate the secondary amine, making it nucleophilic.

  • Methylation: Add an excess of methyl iodide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete dimethylation. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by recrystallization or column chromatography.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

    • Slowly add a non-polar solvent like diethyl ether until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Outcome:

The final product is this compound (N,N-dimethylpipecolic acid) as a white crystalline solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, mass spectrometry).

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the carboxylic acid moiety of pipecolic acid prior to or after N,N-dimethylation. Common derivatives include esters and amides.

Protocol 2: Synthesis of this compound Ester Derivatives

This protocol outlines the synthesis of an ethyl ester derivative of this compound.

Materials:

  • Pipecolic acid

  • Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or other esterification catalyst

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Esterification of Pipecolic Acid:

    • In a round-bottom flask, suspend pipecolic acid in ethanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The resulting product is ethyl pipecolinate hydrochloride.

  • N,N-Dimethylation:

    • Dissolve the ethyl pipecolinate hydrochloride in a suitable solvent such as dichloromethane.

    • Add an excess of potassium carbonate and methyl iodide.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure this compound ethyl ester.

Protocol 3: Synthesis of this compound Amide Derivatives

This protocol describes a general method for synthesizing amide derivatives of this compound.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (B128534) (TEA) or another suitable base

Procedure:

  • Activation of this compound:

    • Suspend this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride dropwise.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours to form the acid chloride.

  • Amide Bond Formation:

    • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM and cool in an ice bath.

    • Slowly add the freshly prepared this compound acid chloride solution to the amine solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure this compound amide derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound and its derivatives. Actual results will vary based on specific reaction conditions and scale.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
Pipecolic AcidCH₃I, K₂CO₃Methanol1285-95>98

Table 2: Synthesis of this compound Derivatives

Derivative TypeStarting MaterialKey ReagentsSolventReaction Time (h)Yield (%)
Ethyl EsterEthyl pipecolinateCH₃I, K₂CO₃DCM1670-85
Phenyl AmideThis compoundOxalyl chloride, Aniline, TEADCM1260-75

Visualizations

Diagram 1: Chemical Synthesis of this compound

G Pipecolic_Acid Pipecolic Acid Methylation N,N-Dimethylation Pipecolic_Acid->Methylation  CH₃I, Base (e.g., K₂CO₃)  Solvent (e.g., MeOH) This compound This compound Methylation->this compound

Caption: Synthetic pathway for this compound from Pipecolic Acid.

Diagram 2: Synthesis of this compound Derivatives

G cluster_ester Ester Derivatives cluster_amide Amide Derivatives Pipecolic_Acid_Ester Pipecolic Acid Esterification Esterification Pipecolic_Acid_Ester->Esterification  ROH, H⁺ or SOCl₂ Pipecolic_Acid_Ester_Product Pipecolic Acid Ester Esterification->Pipecolic_Acid_Ester_Product N_Methylation_Ester N,N-Dimethylation Pipecolic_Acid_Ester_Product->N_Methylation_Ester  CH₃I, Base Homostachydrine_Ester This compound Ester N_Methylation_Ester->Homostachydrine_Ester Homostachydrine_Amide This compound Activation Carboxylic Acid Activation Homostachydrine_Amide->Activation  SOCl₂ or  Oxalyl Chloride Amide_Coupling Amide Coupling Activation->Amide_Coupling  R¹R²NH, Base Homostachydrine_Amide_Product This compound Amide Amide_Coupling->Homostachydrine_Amide_Product G cluster_pi3k PI3K/AKT Pathway cluster_sirt1 SIRT1 Pathway Homostachydrine_Derivatives This compound Derivatives PI3K PI3K Homostachydrine_Derivatives->PI3K Activation? SIRT1 SIRT1 Homostachydrine_Derivatives->SIRT1 Modulation? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Nrf2 Nrf2 / HO-1 SIRT1->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

References

Application Notes and Protocols for Homostachydrine as an Abiotic Stress Biomarker in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, including drought, salinity, and extreme temperatures, pose significant threats to global crop productivity and food security.[1] Plants have evolved complex mechanisms to tolerate these adverse conditions, often involving the accumulation of compatible solutes, also known as osmolytes.[2] Homostachydrine, also known as pipecolic acid betaine, is a proline analog that functions as an osmoprotectant, accumulating in certain plant species in response to environmental challenges.[3][4] This document provides detailed application notes and protocols for the utilization of this compound as a potential biomarker for assessing abiotic stress in crops. Its accumulation can serve as an indicator of the plant's physiological response to stress, offering a valuable tool for screening stress-tolerant crop varieties and for the development of biostimulants and other crop protection agents.

This compound is biosynthesized from its precursor, pipecolic acid, a key signaling molecule involved in plant defense responses.[3][5] The quantification of this compound can, therefore, provide insights into the plant's stress adaptation and defense signaling pathways.

Data Presentation: this compound and its Precursor Pipecolic Acid under Abiotic Stress

While direct quantitative data for this compound accumulation under various abiotic stresses is not extensively available in publicly accessible literature, the accumulation of its precursor, pipecolic acid, has been documented. The following tables summarize the available data on pipecolic acid and provide a framework for how this compound data could be presented.

Note: The following tables present data for pipecolic acid, the direct precursor to this compound. Increased levels of pipecolic acid are often correlated with a plant's response to stress and can be indicative of the potential for this compound synthesis.

Table 1: Pipecolic Acid Accumulation in Wheat Leaves Under Post-Anthesis Heat Stress

TreatmentPipecolate (Relative Abundance)Fold Change vs. Control
Control1.00-
Heat Stress4.204.2

Source: Adapted from comparative physiological and metabolomics analysis of wheat following post-anthesis heat stress.[6]

Table 2: Proline and Other Osmolyte Accumulation in Citrus Rootstocks Under Salinity Stress

RootstockSalinity Level (mM NaCl)Proline Content (µmol g⁻¹ FW)
Sour Orange01.2
502.5
1004.8
Volkamer Lemon01.1
502.2
1004.1

Source: Adapted from studies on the influence of salinity on citrus physiology. Note: This table illustrates the accumulation of proline, a well-known osmolyte, in citrus under salt stress, as specific this compound data is limited.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for studying this compound as a biomarker, the following diagrams are provided.

Homostachydrine_Biosynthesis_Pathway This compound Biosynthesis and Role in Abiotic Stress cluster_stress Abiotic Stress (Drought, Salinity, Heat) cluster_biosynthesis Biosynthesis Pathway cluster_response Stress Response Stress Abiotic Stress Lysine L-Lysine Stress->Lysine induces Pip_Precursor Piperideine-2-carboxylic acid Lysine->Pip_Precursor ALD1 Pipecolic_Acid Pipecolic Acid Pip_Precursor->Pipecolic_Acid SARD4 This compound This compound (Pipecolic Acid Betaine) Pipecolic_Acid->this compound Methyltransferase(s) Osmotic_Adjustment Osmotic Adjustment This compound->Osmotic_Adjustment ROS_Scavenging ROS Scavenging This compound->ROS_Scavenging SAM S-adenosyl- methionine (SAM) SAM->this compound SAH S-adenosyl- homocysteine (SAH) Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance ROS_Scavenging->Stress_Tolerance

Caption: Biosynthesis of this compound from L-lysine and its role in abiotic stress tolerance.

Experimental_Workflow Experimental Workflow for this compound Biomarker Analysis cluster_experiment Experimental Setup cluster_sampling Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis A Crop Seedlings (e.g., Alfalfa, Citrus) B Impose Abiotic Stress (Drought, Salinity, Heat) and Control Conditions A->B C Harvest Leaf Tissue at Defined Time Points B->C D Flash Freeze in Liquid N2 and Store at -80°C C->D E Homogenize Frozen Tissue D->E F Add Cold Extraction Solvent (e.g., 80% Methanol) E->F G Vortex and Incubate F->G H Centrifuge to Pellet Debris G->H I Collect Supernatant H->I J Inject Extract into UPLC-MS/MS System I->J K Separation on a Reversed-Phase C18 Column J->K L Detection by Mass Spectrometry (MRM Mode: m/z 158 -> 72) K->L M Quantify this compound using a Standard Curve L->M N Normalize to Tissue Weight M->N O Statistical Analysis (e.g., ANOVA, t-test) N->O P Correlate this compound Levels with Stress Phenotypes O->P

Caption: A generalized workflow for the analysis of this compound as an abiotic stress biomarker.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of this compound from plant tissues.

Protocol 1: Extraction of Polar Metabolites, Including this compound, from Plant Leaf Tissue

This protocol is adapted from general methods for the extraction of polar metabolites from plant tissues for LC-MS analysis.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Pre-chilled 80% (v/v) aqueous methanol (B129727)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Sample Collection and Preparation:

    • Harvest approximately 100 mg of fresh leaf tissue from both control and stress-treated plants.

    • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead beater with stainless steel beads. It is crucial to keep the sample frozen during this step to prevent enzymatic degradation.

  • Extraction:

    • Transfer the frozen powder to a pre-chilled 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of pre-chilled 80% methanol to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubation:

    • Incubate the mixture on a shaker or rotator for 1 hour at 4°C to facilitate the extraction of polar metabolites.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new 1.5 mL microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Concentration (Optional):

    • For concentrating the sample, the supernatant can be dried using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Reconstitute the dried extract in a smaller volume (e.g., 100-200 µL) of the initial mobile phase of the UPLC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Final Clarification:

    • Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol outlines a method for the targeted quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on common practices for the analysis of amino acid derivatives and betaines.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound analytical standard.

  • Isotopically labeled internal standard (optional, e.g., d3-homostachydrine, if available).

UPLC Parameters:

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 158 -> Product ion (m/z) 72.[3]

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-25 eV.

    • Cone Voltage: Optimize for the specific instrument, typically in the range of 20-35 V.

Quantification:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase. If an internal standard is used, add it to all standards and samples at a constant concentration.

  • Analysis: Inject the standards and samples onto the UPLC-MS/MS system.

  • Data Processing: Integrate the peak areas of the this compound MRM transition.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound/internal standard, if used) or the peak area of this compound against the concentration of the standards.

  • Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak area ratios or peak areas on the calibration curve.

  • Normalization: Normalize the final concentration to the initial fresh or dry weight of the plant tissue (e.g., in nmol/g FW or nmol/g DW).

Conclusion

This compound holds promise as a biomarker for assessing abiotic stress in crops. Its accumulation, along with its precursor pipecolic acid, reflects the plant's metabolic and signaling responses to adverse environmental conditions. The protocols outlined in this document provide a robust framework for the extraction and quantification of this compound, enabling researchers to investigate its role in stress physiology and to utilize it as a tool in crop improvement programs. Further research is warranted to establish a comprehensive quantitative database of this compound levels across a wider range of crop species and abiotic stress conditions.

References

Application of Homostachydrine in Agricultural Biotechnology: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine (B1666868), is a naturally occurring osmolyte found in a variety of plants, including alfalfa (Medicago sativa), citrus species, and coffee beans (Coffea spp.).[1][2][3] As a betaine-derived compound, it is structurally related to other well-known osmoprotectants like glycine (B1666218) betaine. This compound is believed to play a crucial role in helping plants adapt to environmental challenges by contributing to osmotic homeostasis and scavenging reactive oxygen species (ROS) generated under stress conditions.[2] Its biosynthetic precursor is thought to be N-methylpipecolic acid, which is derived from pipecolic acid.[3][4] The presence of this compound in plants known for their resilience suggests its potential as a valuable tool in agricultural biotechnology for enhancing crop tolerance to abiotic stresses such as drought and salinity.

While the endogenous role of this compound is an active area of research, information regarding its exogenous application to enhance crop performance is still emerging. This document synthesizes the current understanding of this compound and outlines potential applications and generalized protocols for its investigation in agricultural biotechnology.

Potential Applications in Agricultural Biotechnology

The primary application of this compound in an agricultural context is as a biostimulant to enhance plant tolerance to abiotic stresses. By functioning as a compatible solute, exogenously applied this compound could help maintain cellular turgor and protect enzymatic functions under osmotic stress. Furthermore, its antioxidant properties could mitigate cellular damage caused by ROS, a common consequence of various environmental stressors.[2]

Key potential benefits include:

  • Improved Drought and Salinity Tolerance: By aiding in osmotic adjustment, this compound could help crops maintain physiological functions in water-limited or high-salinity environments.

  • Enhanced Plant Vigor: By reducing the negative impacts of stress, this compound may lead to improved overall plant health, including better growth and development.

  • Increased Crop Yield and Quality: Mitigating stress-induced yield losses is a critical goal in agriculture. This compound could contribute to more stable and potentially higher yields under adverse conditions.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathway initiated by exogenous this compound application is not yet fully elucidated. However, based on its chemical nature and the known roles of related compounds, a putative pathway can be proposed. As a compatible osmolyte, its primary action is likely biophysical, involving the stabilization of proteins and membranes. It may also influence stress-responsive gene expression through signaling cascades that are activated by changes in cellular osmotic potential or redox status. Its precursor, pipecolic acid, is a known signaling molecule in systemic acquired resistance (SAR), a plant-wide defense response.[1] It is plausible that this compound could interact with or modulate this or other stress-related signaling pathways.

Homostachydrine_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_application Exogenous Application Stress Stress Cellular_Uptake Cellular Uptake Stress->Cellular_Uptake This compound This compound This compound->Cellular_Uptake Osmotic_Adjustment Osmotic Adjustment Cellular_Uptake->Osmotic_Adjustment ROS_Scavenging ROS Scavenging Cellular_Uptake->ROS_Scavenging Stress_Signaling Modulation of Stress Signaling Pathways Cellular_Uptake->Stress_Signaling Stress_Tolerance Enhanced Abiotic Stress Tolerance Osmotic_Adjustment->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Gene_Expression Altered Gene Expression (Stress-responsive genes) Stress_Signaling->Gene_Expression Gene_Expression->Stress_Tolerance

Putative signaling pathway of exogenously applied this compound.

Experimental Protocols

Due to the limited number of published studies on the exogenous application of this compound, the following protocols are generalized and should be optimized for specific crops and experimental conditions. They are based on standard methodologies for evaluating biostimulants.[5][6]

Protocol 1: Seed Treatment for Enhanced Germination and Seedling Vigor under Stress

Seed treatments offer a targeted and efficient method for delivering beneficial compounds during the critical early stages of plant development.[7][8][9]

Objective: To evaluate the effect of this compound seed treatment on germination, seedling establishment, and early stress tolerance.

Materials:

  • This compound (synthesized or purified)

  • Seeds of the target crop (e.g., tomato, wheat, Arabidopsis)

  • Sterile distilled water

  • Ethanol (B145695) (for dissolving this compound if necessary)

  • Shallow trays or petri dishes with filter paper

  • Growth medium (e.g., soil, sand, or hydroponic solution)

  • Growth chamber or greenhouse with controlled environmental conditions

  • NaCl or PEG (Polyethylene glycol) for inducing salinity or drought stress

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in sterile distilled water. A small amount of ethanol may be used for initial dissolution.

    • Prepare a series of working solutions with varying concentrations (e.g., 0.1 mM, 1 mM, 10 mM, 50 mM) by diluting the stock solution. Include a control solution with only distilled water (and a trace amount of ethanol if used in the treatment solutions).

  • Seed Soaking:

    • Surface sterilize seeds according to standard protocols for the specific crop.

    • Immerse a known number of seeds (e.g., 50-100) in each treatment solution for a predetermined duration (e.g., 2, 6, or 12 hours). Ensure seeds are fully submerged.

    • After soaking, briefly air-dry the seeds on sterile filter paper.

  • Germination Assay:

    • Place the treated seeds on moist filter paper in petri dishes or in pots with growth medium.

    • For stress treatments, the filter paper or growth medium should be supplemented with the stressor (e.g., 100 mM NaCl or 10% PEG).

    • Incubate the seeds in a growth chamber with controlled temperature and light conditions.

  • Data Collection and Analysis:

    • Record germination percentage at regular intervals.

    • After a set period (e.g., 7-14 days), measure seedling growth parameters such as root length, shoot length, and fresh/dry biomass.[10][11][12]

    • Analyze the data statistically (e.g., using ANOVA) to determine significant differences between treatments.

Seed_Treatment_Workflow A Prepare this compound Solutions (various concentrations) B Seed Soaking A->B C Air Dry Seeds B->C D Sowing in Control and Stress Conditions C->D E Incubation in Growth Chamber D->E F Data Collection (Germination, Growth) E->F G Statistical Analysis F->G

Experimental workflow for this compound seed treatment.
Protocol 2: Foliar Application for Abiotic Stress Mitigation in Mature Plants

Foliar application is a common method for delivering nutrients and biostimulants directly to the plant canopy, allowing for rapid absorption.[13][14]

Objective: To assess the efficacy of foliar-applied this compound in mitigating the effects of abiotic stress on established plants.

Materials:

  • This compound treatment solutions (as prepared in Protocol 1)

  • A non-ionic surfactant (e.g., Tween-20)

  • Handheld sprayer

  • Potted plants of the target species grown to a suitable stage (e.g., vegetative or early flowering)

  • Equipment for inducing and monitoring stress (e.g., controlled irrigation system for drought, saline solution for salinity)

  • Instruments for physiological measurements (e.g., SPAD meter for chlorophyll, porometer for stomatal conductance, pressure chamber for water potential)

Procedure:

  • Plant Acclimatization:

    • Grow plants under optimal conditions to a uniform developmental stage.

    • Acclimatize the plants to the experimental conditions for at least a week before starting the treatments.

  • Foliar Application:

    • Add a surfactant to the this compound solutions (e.g., 0.05% v/v) to ensure even leaf coverage.

    • Spray the foliage of the treatment groups until runoff, ensuring both adaxial and abaxial leaf surfaces are covered. The control group should be sprayed with the surfactant solution only.

    • Conduct the application during the early morning or late evening to maximize absorption and minimize evaporation.

  • Stress Induction:

    • Initiate the stress treatment a day after the foliar application.

    • For drought stress, withhold watering. For salinity stress, irrigate with a saline solution (e.g., 150 mM NaCl).

  • Data Collection and Analysis:

    • Monitor plant health and visual stress symptoms regularly.

    • At predetermined time points during the stress period, collect physiological data (chlorophyll content, stomatal conductance, leaf water potential, etc.).

    • At the end of the experiment, harvest the plants and measure growth parameters (e.g., plant height, leaf area, fresh and dry biomass). If applicable, measure yield and quality parameters.

    • Analyze biochemical stress markers such as proline content, malondialdehyde (MDA) levels (as an indicator of lipid peroxidation), and antioxidant enzyme activity.

    • Perform statistical analysis to compare the different treatment groups.

Quantitative Data Summary

As research on the exogenous application of this compound is in its nascent stages, there is a lack of comprehensive quantitative data in the public domain. The tables below are presented as templates for organizing data from future experiments based on the protocols outlined above.

Table 1: Effect of this compound Seed Treatment on Wheat Seedling Growth under Salinity Stress (150 mM NaCl)

This compound Concentration (mM)Germination (%)Shoot Length (cm)Root Length (cm)Total Dry Biomass (mg/seedling)
0 (Control)
0.1
1
10
50

Table 2: Effect of Foliar-Applied this compound on Physiological Parameters of Tomato Plants under Drought Stress

This compound Concentration (mM)Leaf Relative Water Content (%)Stomatal Conductance (mmol m⁻² s⁻¹)Chlorophyll Content (SPAD)Fruit Yield per Plant (g)
0 (Control)
0.1
1
10
50

Future Research Directions

The potential of this compound in agricultural biotechnology warrants further investigation. Key areas for future research include:

  • Dose-Response and Timing Optimization: Determining the optimal application concentrations and growth stages for different crops and stress types.

  • Mechanism of Action: Elucidating the precise molecular and physiological mechanisms by which this compound enhances stress tolerance. This includes transcriptomic and metabolomic studies to identify key genes and pathways involved.

  • Field Trials: Moving from controlled environment studies to field trials to evaluate the efficacy of this compound under real-world agricultural conditions.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound when applied in combination with other biostimulants, nutrients, or plant growth regulators.

By systematically exploring these areas, the full potential of this compound as a novel tool for sustainable crop production can be realized.

References

Standard Operating Procedure for Homostachydrine Isolation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine, is a quaternary ammonium (B1175870) compound found in various plant species, including alfalfa (Medicago sativa), yarrow (Achillea millefolium), citrus fruits, and coffee beans.[1][2][3][4][5] It is recognized for its role as an osmoprotectant, helping plants to tolerate environmental stresses. Due to its remarkable heat stability, it has also been identified as a reliable marker for authenticating the composition of roasted coffee blends.[6] This document provides a comprehensive standard operating procedure (SOP) for the isolation, purification, and characterization of this compound from plant matrices, intended to aid researchers in natural product chemistry, analytical chemistry, and drug development.

Chemical Properties

PropertyValueReference
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
IUPAC Name (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate[1]
CAS Number 472-22-0[1]
Melting Point 300 °C[1]
Common Synonyms Pipecolic acid betaine, (S)-Homostachydrine[2]

Quantitative Data: this compound Content in Plant Sources

The concentration of this compound can vary significantly between different plant species and even varieties. The following table summarizes reported concentrations in coffee beans.

Plant SourceCultivar/SpeciesConcentration (mg/kg)Reference
Green Coffee BeansCoffea arabica1.5 ± 0.5[6]
Green Coffee BeansCoffea canephora (Robusta)31.0 ± 10.0[6]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analytical confirmation of this compound.

Extraction from Plant Material

This protocol is adapted from methods used for coffee beans and can be optimized for other plant materials.[7]

Materials and Reagents:

  • Dried and finely ground plant material (e.g., Robusta coffee beans, alfalfa seeds)

  • Extraction Solvent: 0.1% Formic Acid in deionized water

  • Centrifuge tubes (50 mL)

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 5.0 g of the ground plant material and place it into a 50 mL centrifuge tube with a magnetic stir bar.

  • Add 25 mL of the extraction solvent (0.1% formic acid in water) to the tube.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Centrifuge the suspension at 4000 x g for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean flask.

  • For exhaustive extraction, the pellet can be re-extracted with an additional 25 mL of the extraction solvent and the supernatants combined.

  • Filter the combined supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

This protocol describes a general approach to purify this compound from the crude extract.[8]

Materials and Reagents:

  • Crude extract from the previous step

  • Cellulose (B213188) powder for column chromatography

  • Elution Solvent: A suitable solvent system (e.g., butanol:acetic acid:water mixtures, to be optimized)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Ninhydrin spray reagent (for visualization, if applicable) or other appropriate stain

Procedure:

  • Prepare a slurry of cellulose powder in the chosen elution solvent and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the elution solvent.

  • Load the dissolved extract onto the top of the cellulose column.

  • Elute the column with the elution solvent, collecting fractions of a defined volume using a fraction collector.

  • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate and visualize the spots. This compound-containing fractions can be identified by comparing with a standard if available.

  • Pool the fractions containing pure this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

Analytical Confirmation by HPLC-ESI-MS/MS

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry is the preferred method for the unambiguous identification and quantification of this compound.[4][5][6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a typical mobile phase system. The gradient should be optimized for optimal separation.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Transition: For high sensitivity and specificity, monitor the transition of the parent ion (m/z 158) to a characteristic product ion (m/z 72).[4][5]

Procedure:

  • Prepare a standard solution of this compound of known concentration if available. If not, the identity can be confirmed by its characteristic fragmentation pattern.

  • Dissolve the purified sample from the chromatography step in the mobile phase.

  • Inject the sample and the standard solution into the HPLC-ESI-MS/MS system.

  • Compare the retention time and the mass fragmentation pattern of the sample with the standard to confirm the identity of this compound.

  • For quantification, a calibration curve can be generated using standard solutions of varying concentrations.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material (e.g., Alfalfa Seeds) grinding Grinding plant_material->grinding extraction Solvent Extraction (0.1% Formic Acid in Water) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chrom Column Chromatography (Cellulose) concentration->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling hplc_ms HPLC-ESI-MS/MS Analysis pooling->hplc_ms pure_homo Pure this compound hplc_ms->pure_homo

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway of this compound and Signaling Role of its Precursor

G cluster_biosynthesis This compound Biosynthesis cluster_signaling Pipecolic Acid Signaling in Plant Immunity lysine L-Lysine pipecolic_acid Pipecolic Acid lysine->pipecolic_acid ALD1, SARD4 n_methylpipecolic_acid N-methylpipecolic acid pipecolic_acid->n_methylpipecolic_acid Methyltransferase(s) pipecolic_acid_signal Pipecolic Acid pipecolic_acid->pipecolic_acid_signal This compound This compound n_methylpipecolic_acid->this compound Methyltransferase(s) nhp N-hydroxy-pipecolic acid (NHP) pipecolic_acid_signal->nhp FMO1 sar Systemic Acquired Resistance (SAR) nhp->sar

Caption: Biosynthesis of this compound and the signaling role of Pipecolic Acid.

References

Animal Models for Studying the Effects of Homostachydrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, a naturally occurring alkaloid, has garnered interest in the scientific community for its potential physiological effects. As the N-dimethylbetaine of pipecolic acid, it is often found alongside its lower homolog, stachydrine, in various plant species, including citrus, alfalfa, and coffee beans. Recent research has identified this compound as a xenobiotic substrate for the organic cation/carnitine transporter 1 (OCTN1), encoded by the SLC22A4 gene. This interaction appears to play a role in the central nervous system, particularly in modulating neuronal excitability. This document provides detailed application notes and protocols for utilizing animal models to investigate the effects of this compound, with a focus on its proconvulsant activity.

Application Notes

The primary animal model for elucidating the neurological effects of this compound is the pentylenetetrazole (PTZ)-induced acute seizure model in mice. PTZ is a GABA-A receptor antagonist that reliably induces seizures, providing a platform to study substances that may enhance or suppress seizure activity. Research has indicated that the administration of this compound can sensitize mice to PTZ-induced seizures, leading to increased seizure severity. This effect is linked to this compound's transport into the brain via the OCTN1 transporter. Consequently, this model is valuable for investigating the mechanism of action of this compound and its potential as a modulator of neuronal networks.

Key applications of this animal model include:

  • Pharmacodynamic Studies: To characterize the dose-response relationship of this compound and its impact on seizure thresholds.

  • Mechanism of Action Studies: To investigate the role of the OCTN1 transporter in mediating the effects of this compound by comparing wild-type animals with those with genetic modifications in the Slc22a4 gene.

  • Neurochemical Analysis: To examine downstream molecular changes in the brain following this compound administration and seizure induction, such as alterations in gene and protein expression related to neuronal plasticity.

  • Screening for Therapeutic Interventions: To test potential therapeutic agents that may counteract the proconvulsant effects of this compound.

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Acute Seizure Model in Mice

This protocol details the procedure for inducing acute seizures in mice to assess the proconvulsant effects of this compound.

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers (e.g., transparent Plexiglas cages)

  • Video recording equipment (optional but recommended)

  • Timer

Procedure:

  • Animal Acclimation: House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of Solutions:

    • Dissolve this compound in sterile saline to the desired concentration. The effective dose should be determined through dose-response studies.

    • Dissolve PTZ in sterile saline. A subconvulsive dose (e.g., 35-60 mg/kg) is typically used to assess sensitization.[1][2][3] The precise dose should be optimized for the specific mouse strain and laboratory conditions.

  • Administration of this compound:

    • Administer the prepared this compound solution to the experimental group of mice via intraperitoneal (i.p.) injection.

    • Administer an equivalent volume of sterile saline to the control group.

    • The timing of this compound administration relative to PTZ injection is a critical parameter and should be standardized (e.g., 30 minutes prior to PTZ).

  • Induction of Seizures:

    • Following the pretreatment period, administer the subconvulsive dose of PTZ to all mice via i.p. injection.[4]

  • Observation and Seizure Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the mice continuously for a period of 30 minutes.

    • Score the seizure severity using a modified Racine scale at regular intervals (e.g., every 5 minutes).[5][6][7][8]

  • Data Analysis:

    • Compare the mean seizure scores between the this compound-treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

    • The latency to the first seizure and the duration of seizures can also be recorded and analyzed.

Gene Expression Analysis in Brain Tissue

This protocol describes the methodology for quantifying changes in the expression of plasticity-related genes in brain tissue following this compound administration and seizure induction.

Materials:

  • Brain tissue from experimental animals (hippocampus and frontal cortex)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)

  • Primers for target genes (Arc, Egr1, Bdnf) and a reference gene (e.g., Gapdh)

Procedure:

  • Tissue Collection: At a predetermined time point after seizure induction (e.g., 1-2 hours), euthanize the mice and rapidly dissect the hippocampus and frontal cortex on ice.

  • RNA Extraction: Immediately extract total RNA from the brain tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.

    • Run the qPCR reaction in a thermal cycler.

  • Data Analysis:

    • Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

    • Compare the relative gene expression between the this compound-treated and control groups.

Quantitative Data

The following tables summarize the expected outcomes based on available literature. Note that specific values can vary depending on the precise experimental conditions.

Group Parameter Expected Outcome Reference
Control (Saline + PTZ)Mean Seizure ScoreBaseline seizure severity[9]
This compound + PTZMean Seizure ScoreSignificantly increased score compared to control[9]
Brain Region Gene Treatment Group Expected Change in Expression Reference
HippocampusArcThis compound + PTZUpregulation[9]
Frontal CortexArcThis compound + PTZUpregulation[9]
Frontal CortexEgr1This compound + PTZUpregulation[9]
Frontal CortexBdnfThis compound + PTZUpregulation[9]

Signaling Pathways and Visualizations

This compound is transported into neurons via the OCTN1 transporter. While the direct downstream signaling cascade from this compound itself is not fully elucidated, its proconvulsant effect is associated with the increased expression of immediate early genes such as Arc and Egr1, and the neurotrophic factor Bdnf. These genes are known to be involved in synaptic plasticity and their upregulation can be triggered by neuronal activation.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neuron) cluster_nucleus Gene Expression Homostachydrine_out This compound OCTN1 OCTN1 (SLC22A4) Transporter Homostachydrine_out->OCTN1 Transport Homostachydrine_in This compound OCTN1->Homostachydrine_in Neuronal_Activation Increased Neuronal Activation/Excitability Homostachydrine_in->Neuronal_Activation Leads to Nucleus Nucleus Neuronal_Activation->Nucleus Signals to Arc Arc Egr1 Egr1 Bdnf Bdnf G cluster_treatment Treatment Phase cluster_observation Observation & Analysis start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation grouping Divide into Control and This compound Groups acclimation->grouping control_inj Inject Control Group (Saline, i.p.) grouping->control_inj homo_inj Inject Experimental Group (this compound, i.p.) grouping->homo_inj pretreatment_wait Pretreatment Period (e.g., 30 min) control_inj->pretreatment_wait homo_inj->pretreatment_wait ptz_inj Administer PTZ to All Groups (i.p.) pretreatment_wait->ptz_inj observe Observe for Seizures (30 min) ptz_inj->observe tissue_collection Collect Brain Tissue for Gene Expression Analysis ptz_inj->tissue_collection Alternative Endpoint score Score Seizure Severity (Modified Racine Scale) observe->score end End score->end tissue_collection->end

References

Homostachydrine as a Biostimulant: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine, is a naturally occurring osmolyte found in a variety of plants, including citrus and alfalfa. As a quaternary ammonium (B1175870) compound, it plays a crucial role in protecting plants against abiotic stresses such as drought and salinity by contributing to osmotic adjustment. Its precursor, pipecolic acid, is a key signaling molecule in plant defense mechanisms, including Systemic Acquired Resistance (SAR). These properties position this compound as a promising biostimulant for enhancing crop resilience and productivity.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound as a biostimulant in a research setting.

Formulation of this compound for Experimental Use

For research purposes, a stock solution of this compound should be prepared using a pure, synthesized standard. Since commercial availability can be limited, it may be necessary to synthesize and purify this compound from its precursor, pipecolic acid, through direct methylation. The purity of the synthesized this compound should be verified using analytical techniques such as HPLC-ESI tandem mass spectrometry.

Preparation of a 1 Molar (M) this compound Stock Solution:

  • Determine the molecular weight (MW) of this compound.

  • Weigh the appropriate amount of pure this compound to prepare the desired volume of a 1 M solution. For example, for 100 mL of a 1 M solution, dissolve MW (in grams) of this compound in a final volume of 100 mL of deionized water.

  • Stir the solution until the this compound is completely dissolved.

  • Store the stock solution at 4°C in a sterile, light-protected container.

Working Solutions:

Prepare working solutions by diluting the 1 M stock solution with deionized water to the desired experimental concentrations. It is recommended to prepare fresh working solutions for each experiment to ensure stability and efficacy.

Application Protocols

The optimal application method and concentration of this compound can vary depending on the plant species, growth stage, and environmental conditions. The following protocols provide a starting point for experimental evaluation.

Foliar Application

Foliar spraying is a direct method for delivering this compound to the plant canopy.

Experimental Protocol:

  • Plant Material: Grow the desired plant species under controlled environmental conditions (e.g., growth chamber or greenhouse).

  • Treatment Groups: Establish multiple treatment groups, including a negative control (water spray), and several concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

  • Application:

    • Apply the foliar spray to the point of runoff, ensuring complete coverage of the adaxial and abaxial leaf surfaces.

    • Applications should be made during the cooler parts of the day (early morning or late evening) to maximize absorption and minimize evaporation.

    • A non-ionic surfactant (e.g., 0.05% Tween-20) can be added to the spray solution to improve leaf surface adhesion.

  • Frequency: Apply the treatment at regular intervals (e.g., once a week or bi-weekly) depending on the duration of the experiment and the specific research question.

  • Data Collection: Monitor plant growth, physiological parameters, and stress indicators throughout the experiment.

Soil Drench Application

Soil drenching delivers this compound to the root zone, allowing for systemic uptake.

Experimental Protocol:

  • Plant Material: Use pot-grown plants to ensure controlled application to the root system.

  • Treatment Groups: Similar to the foliar application, establish control and various this compound concentration groups.

  • Application:

    • Calculate the volume of the this compound solution needed to saturate the soil in each pot without excessive leaching.

    • Apply the solution evenly to the soil surface around the base of the plant.

  • Frequency: Apply the soil drench at desired intervals, ensuring the soil is not waterlogged.

  • Data Collection: Monitor plant growth, root development, and systemic responses.

Seed Treatment (Priming)

Seed priming with this compound can enhance germination and early seedling vigor, particularly under stress conditions.

Experimental Protocol:

  • Seed Selection: Use high-quality, uniform seeds of the target plant species.

  • Priming Solutions: Prepare a range of this compound concentrations (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM). A hydro-priming control (soaking in water) should be included.

  • Priming Process:

    • Immerse the seeds in the respective priming solutions. The duration of priming can vary from a few hours to overnight (e.g., 6, 12, or 24 hours) and should be optimized for the specific seed type.

    • Maintain a constant temperature during priming.

    • After priming, air-dry the seeds back to their original moisture content in a shaded, well-ventilated area.

  • Germination Assay:

    • Place the primed seeds on moist filter paper in petri dishes or sow them in a suitable germination medium.

    • Incubate the seeds under optimal germination conditions.

  • Data Collection: Record germination percentage, germination rate, and seedling growth parameters (e.g., radicle and plumule length).

Evaluation of Biostimulant Effects: Key Experiments and Methodologies

To quantify the biostimulant effects of this compound, a series of physiological and biochemical assays should be conducted.

Plant Growth and Biomass Assessment

Methodology:

  • Plant Height and Leaf Area: Measure plant height and leaf area at regular intervals.

  • Biomass Determination: At the end of the experiment, harvest the plants and separate them into shoots and roots.

    • Record the fresh weight of each part.

    • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.

Abiotic Stress Tolerance Assays

Experimental Design:

  • After an initial period of this compound application, subject the plants to a specific abiotic stress (e.g., drought by withholding water, or salinity by irrigating with a saline solution).

  • Include a non-stressed control group for comparison.

Methodologies for Stress Indicators:

  • Relative Water Content (RWC): A measure of plant water status.

  • Proline Content: Proline is an osmolyte that accumulates under stress. Its concentration can be determined spectrophotometrically using the ninhydrin (B49086) method.

  • Electrolyte Leakage: An indicator of membrane damage.

Photosynthetic Performance

Methodologies:

  • Chlorophyll (B73375) Content: Extract chlorophyll from leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at specific wavelengths to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll.

  • Gas Exchange Measurements: Use an infrared gas analyzer (IRGA) to measure net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).

Antioxidant Enzyme Activity

Under stress conditions, plants produce reactive oxygen species (ROS). Antioxidant enzymes help to mitigate oxidative damage.

Methodologies:

  • Enzyme Extraction: Homogenize plant tissue in a suitable buffer on ice.

  • Spectrophotometric Assays: Measure the activity of key antioxidant enzymes such as:

    • Superoxide Dismutase (SOD): Measures the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): Measures the decomposition of hydrogen peroxide (H₂O₂).

    • Ascorbate Peroxidase (APX): Measures the decrease in absorbance due to the oxidation of ascorbate.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatments.

Table 1: Effect of this compound Foliar Application on Plant Growth under Normal Conditions

TreatmentPlant Height (cm)Leaf Area (cm²)Shoot Dry Weight (g)Root Dry Weight (g)
Control (Water)
1 mM HomoS
5 mM HomoS
10 mM HomoS

Table 2: Effect of this compound Seed Priming on Germination Parameters

TreatmentGermination (%)Mean Germination Time (days)Radicle Length (cm)Plumule Length (cm)
Control (Hydro-priming)
1 mM HomoS
5 mM HomoS
10 mM HomoS

Table 3: Effect of this compound on Physiological Parameters under Drought Stress

TreatmentRelative Water Content (%)Proline Content (µmol/g FW)Photosynthetic Rate (µmol CO₂/m²/s)
Control (Stressed)
10 mM HomoS (Stressed)
Control (Non-stressed)

Table 4: Effect of this compound on Antioxidant Enzyme Activity under Salinity Stress

TreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)APX Activity (U/mg protein)
Control (Stressed)
10 mM HomoS (Stressed)
Control (Non-stressed)

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Proposed Signaling in Stress Response

This compound is synthesized from pipecolic acid, which is a central player in plant defense signaling. The application of this compound may enhance the plant's stress response by acting as a compatible osmolyte and potentially influencing related signaling pathways.

Homostachydrine_Pathway cluster_stress Abiotic/Biotic Stress cluster_biosynthesis Biosynthesis cluster_response Plant Stress Response Stress Drought, Salinity, Pathogen Attack Lysine L-Lysine Stress->Lysine Pip Pipecolic Acid Lysine->Pip Metabolic Pathway HomoS This compound Pip->HomoS Methylation SAR Systemic Acquired Resistance (SAR) Pip->SAR Osmotic Osmotic Adjustment HomoS->Osmotic Antioxidant Antioxidant Defense SAR->Antioxidant Osmotic->Antioxidant

Proposed role of this compound in plant stress response.
Experimental Workflow for Evaluating this compound as a Biostimulant

The following workflow outlines the key steps for a comprehensive evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis Formulation This compound Formulation (Stock and Working Solutions) Foliar Foliar Spray Formulation->Foliar Soil Soil Drench Formulation->Soil Seed Seed Priming Formulation->Seed Plant_Growth Plant Cultivation (Controlled Environment) Plant_Growth->Foliar Plant_Growth->Soil Growth Growth & Biomass Analysis Foliar->Growth Stress Abiotic Stress Tolerance Assays Foliar->Stress Photo Photosynthetic Performance Foliar->Photo Antioxidant Antioxidant Enzyme Activity Foliar->Antioxidant Soil->Growth Soil->Stress Soil->Photo Soil->Antioxidant Seed->Growth Seed->Stress Seed->Photo Seed->Antioxidant Data Data Compilation & Statistical Analysis Growth->Data Stress->Data Photo->Data Antioxidant->Data Conclusion Conclusion on Biostimulant Efficacy Data->Conclusion

Workflow for this compound biostimulant evaluation.

Application Notes and Protocols for High-Throughput Screening of Homostachydrine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, the N-dimethylbetaine of pipecolic acid, is a plant alkaloid structurally related to Stachydrine.[1][2] While the biological roles of this compound are still under investigation, its structural analog, Stachydrine, has been shown to modulate multiple signaling pathways critical in the development of various diseases, including metabolic syndrome and cardiovascular disorders.[1] Stachydrine influences pathways such as PI3K/AKT/mTOR, NF-κB, and AT1R/TGF-βR1/Smad2/3, making it a compound of significant therapeutic interest.[1] Given their structural similarity, this compound and its synthetic analogs represent a promising source of novel therapeutic agents.

High-Throughput Screening (HTS) provides a robust framework for rapidly evaluating large libraries of this compound analogs to identify compounds that modulate these key biological pathways.[3] This document provides detailed application notes and experimental protocols for biochemical and cell-based HTS assays tailored for the discovery of bioactive this compound analogs.

Putative Biological Targets and Signaling Pathways

Based on the known activity of the related compound Stachydrine, HTS campaigns for this compound analogs can be designed to target several key signaling pathways.[1]

1. NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is crucial in regulating inflammatory responses, immunity, and cell survival.[1] Stachydrine has been shown to inhibit this pathway, reducing the expression of pro-inflammatory markers.[1] Assays targeting NF-κB activation are therefore highly relevant.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_complex Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene Promotes Transcription Analogs This compound Analogs (Inhibitors) Analogs->IKK IkBa_NFkB->NFkB_active Releases

Caption: Putative inhibition of the NF-κB signaling pathway by this compound analogs.

2. PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and metabolism.[1] Stachydrine activates this pathway, promoting neuronal health and reducing apoptosis.[1] Screening for activators or inhibitors within this pathway could uncover analogs with neuroprotective or anti-cancer properties.

PI3K_AKT_mTOR_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Analogs This compound Analogs (Modulators) Analogs->AKT

Caption: Potential modulation points of the PI3K/AKT/mTOR pathway by this compound analogs.

General High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process to identify and validate active compounds ("hits").[3] This workflow ensures that initial hits are rigorously tested to eliminate false positives and confirm their biological activity.[4]

HTS_Workflow Lib Compound Library (this compound Analogs) Primary Primary Screen (e.g., FP, TR-FRET, Reporter Assay) Single Concentration Lib->Primary Hits Initial Hits Primary->Hits Dose Dose-Response Confirmation (IC50/EC50 Determination) Hits->Dose Confirmed Confirmed Hits Dose->Confirmed Secondary Secondary/Orthogonal Assays (Confirm Mechanism) Confirmed->Secondary Validated Validated Hits (Lead Candidates) Secondary->Validated

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Application Note 1: Biochemical HTS Assays for Target Binding

Biochemical assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[5] Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are robust, homogeneous assay formats well-suited for HTS.[4][6]

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the change in polarization of fluorescent light. A small, fluorescently labeled ligand (tracer) bound to a larger protein rotates slowly, emitting highly polarized light. Unbound tracer rotates rapidly, emitting depolarized light. Inhibitors that compete with the tracer for binding to the protein will cause a decrease in polarization.[7]

Objective: To identify this compound analogs that inhibit the binding of a fluorescent tracer to a target protein (e.g., a kinase or receptor from a relevant pathway).

Materials:

  • Target Protein (e.g., purified PI3K, AT1R)

  • Fluorescently Labeled Tracer (specific to the target)

  • This compound Analog Library (dissolved in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)

  • 384-well, low-volume, black assay plates

  • Plate reader with FP capabilities (e.g., excitation 485 nm, emission 528 nm)

Experimental Protocol:

  • Compound Plating: Dispense 50 nL of each this compound analog from the library (typically 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

  • Protein Addition: Add 10 µL of the Target Protein solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

  • Tracer Addition: Add 10 µL of the Fluorescent Tracer solution (at 2x final concentration) to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.[7]

Data Presentation:

ParameterConcentration (Final)Volume per Well
This compound Analog25 µM50 nL (of 10 mM stock)
Target Protein10 nM10 µL (of 20 nM stock)
Fluorescent Tracer5 nM10 µL (of 10 nM stock)
Total Volume 20.05 µL
Table 1: Example Reagent Concentrations for FP Assay.
Compound ID% InhibitionHit Status
Analog-00185.2Hit
Analog-00210.5Non-Hit
Analog-0035.3Non-Hit
Analog-00467.8Hit
Table 2: Example Primary Screen Hit Identification.
Protocol 2: Time-Resolved FRET (TR-FRET) Binding Assay

Principle: TR-FRET is a variation of FRET that uses a long-lifetime lanthanide chelate (e.g., Terbium, Tb) as the donor fluorophore.[6] When a Tb-labeled molecule (e.g., antibody) and an acceptor-labeled molecule (e.g., fluorescent tracer) are in close proximity, energy transfer occurs. A time-delayed measurement reduces interference from compound autofluorescence, making the assay highly robust for HTS.[8]

Objective: To identify this compound analogs that disrupt the interaction between two binding partners (e.g., a GST-tagged protein and a fluorescent ligand), measured by a loss of TR-FRET signal.

Materials:

  • GST-tagged Target Protein

  • Tb-labeled anti-GST Antibody (Donor)

  • Fluorescently Labeled Ligand/Tracer (Acceptor)

  • This compound Analog Library (in DMSO)

  • TR-FRET Assay Buffer

  • 384-well, low-volume, white assay plates

  • TR-FRET capable plate reader

Experimental Protocol:

  • Compound Plating: Dispense 50 nL of this compound analogs or controls (DMSO) into assay wells.

  • Reagent Preparation: Prepare a 2x master mix containing the GST-tagged Target Protein and the Tb-labeled anti-GST Antibody. Prepare a separate 2x solution of the Fluorescent Tracer.

  • Protein/Antibody Addition: Add 10 µL of the 2x protein/antibody master mix to each well.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the 2x Fluorescent Tracer solution to each well.

  • Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate using a TR-FRET protocol, measuring emission at two wavelengths (e.g., donor at 480 nm, acceptor at 520 nm) after a 50-100 microsecond delay.[6][8] The TR-FRET ratio (Acceptor/Donor) is calculated.

Data Presentation:

ReagentStock Conc.Final Conc.
GST-Target Protein40 nM10 nM
Tb-anti-GST Ab8 nM2 nM
Fluorescent Tracer200 nM50 nM
Table 3: Example Reagent Concentrations for TR-FRET Assay.
Compound IDTR-FRET Ratio% DisplacementIC50 (µM)
Analog-0010.4588.11.2
Analog-0040.9865.48.7
Positive Control0.3995.00.05
Table 4: Example Dose-Response Data for Confirmed Hits.

Application Note 2: Cell-Based HTS Assays for Pathway Modulation

Cell-based assays provide a more biologically relevant context by evaluating compound activity within living cells, accounting for factors like cell permeability and cytotoxicity.[5][9] Reporter gene assays are a common format where a pathway's activation results in the expression of an easily quantifiable protein like luciferase or GFP.[10]

Protocol 3: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB response elements.[11] When the NF-κB pathway is activated, transcription of luciferase is induced. Inhibitors of the pathway will prevent this induction, leading to a decrease in the luminescent signal upon addition of a luciferase substrate.

Objective: To identify this compound analogs that inhibit TNF-α-induced activation of the NF-κB signaling pathway.

Materials:

  • HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • This compound Analog Library (in DMSO)

  • TNF-α (stimulant)

  • Luciferase Assay Reagent (e.g., Bright-Glo™, ONE-Glo™)

  • 384-well, solid white, tissue-culture treated assay plates

  • Luminometer plate reader

Experimental Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.[12]

  • Compound Addition: Add 100 nL of this compound analogs or controls (DMSO) to the cell plates. Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α solution (at 5x final concentration, e.g., 50 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

Data Analysis and Presentation:

The quality of an HTS assay is often assessed using the Z-factor, a statistical measure of the separation between positive and negative controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[13]

Z-Factor Calculation: Z' = 1 – [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

ControlConditionSignal (RLU)Z-Factor
NegativeCells + DMSO + TNF-α150,000 ± 12,0000.78
PositiveCells + Inhibitor + TNF-α25,000 ± 3,500
UnstimulatedCells + DMSO20,000 ± 2,800
Table 5: Example Control Data and Z-Factor Calculation for a Cell-Based Assay.

Conclusion

The protocols outlined in this document provide a robust starting point for the high-throughput screening of this compound analog libraries. The combination of biochemical assays (FP, TR-FRET) for direct target engagement and cell-based reporter assays (NF-κB) for pathway modulation in a physiological context offers a comprehensive strategy for identifying novel, bioactive lead compounds. Rigorous data analysis, including dose-response confirmation and evaluation in orthogonal secondary assays, will be critical for advancing promising hits toward preclinical development.

References

Illuminating Alkaloid Origins: Isotope Labeling Studies of the Homostachydrine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Homostachydrine, a betaine (B1666868) alkaloid and a homologue of stachydrine, is a naturally occurring osmolyte found in a variety of plants, including alfalfa (Medicago sativa) and citrus species. Its role in plant stress tolerance and potential pharmacological properties have made its biosynthetic pathway a subject of scientific inquiry. Isotope labeling studies, a powerful tool in elucidating metabolic pathways, have been employed to trace the molecular precursors of this compound. This document provides a detailed overview of the proposed biosynthetic pathway, experimental protocols for isotope labeling studies, and a summary of key findings.

The biosynthesis of this compound is hypothesized to proceed via the cyclization of lysine (B10760008) to form pipecolic acid, which is subsequently methylated to yield this compound. This proposed pathway draws parallels to the biosynthesis of stachydrine, where proline is methylated to form the final product. Early investigations into this pathway in Medicago sativa provided foundational, albeit inconclusive, results that have guided subsequent hypotheses.

Proposed Biosynthetic Pathway of this compound

The prevailing hypothesis for the biosynthesis of this compound involves a two-step process:

  • Formation of Pipecolic Acid: The amino acid L-lysine is believed to be the precursor to the piperidine (B6355638) ring of this compound. Through a series of enzymatic reactions that involve ring closure, L-lysine is converted to L-pipecolic acid.

  • Methylation of Pipecolic Acid: L-pipecolic acid then undergoes N-methylation to form this compound. The methyl group donor in this reaction is presumed to be S-adenosylmethionine (SAM), a common methyl donor in biological systems.

Recent studies in citrus plants have identified the presence of both pipecolic acid and this compound, lending support to the hypothesis that pipecolic acid serves as the direct precursor through methylation[1].

Experimental Protocols

The following protocols are based on methodologies employed in early isotope labeling studies on this compound biosynthesis in Medicago sativa. While these specific experiments did not demonstrate the incorporation of the label into this compound, the methodology provides a valuable framework for designing future tracer studies.

Protocol 1: Feeding of Labeled Precursor to Alfalfa Shoots

Objective: To determine if lysine is a precursor to this compound.

Materials:

  • Young alfalfa (Medicago sativa) shoots (2-week-old plants)

  • Lysine-2-¹⁴C (radioactive isotope)

  • Pyridoxine (Vitamin B6)

  • Folic acid

  • Methionine

  • Distilled water

  • Extraction solvents (e.g., ethanol)

  • Chromatography system for separation of alkaloids

  • Scintillation counter for radioactivity measurement

Procedure:

  • Preparation of Feeding Solutions: Prepare aqueous solutions of lysine-2-¹⁴C. For experiments investigating the role of co-factors, prepare solutions containing lysine-2-¹⁴C in combination with pyridoxine, folic acid, and methionine.

  • Administration of Labeled Precursor: Administer the prepared solutions to the roots or cut stems of young alfalfa shoots.

  • Incubation: Allow the plants to metabolize the labeled precursor for a period of one week under controlled growth conditions.

  • Harvesting and Extraction: After the incubation period, harvest the plant material and perform an extraction to isolate the alkaloid fraction. This typically involves homogenization of the plant tissue in an appropriate solvent (e.g., ethanol) followed by filtration and concentration of the extract.

  • Isolation and Purification of this compound: Separate the betaines, including this compound, from the crude extract using techniques such as paper chromatography or column chromatography.

  • Analysis: Analyze the purified this compound for the presence of radioactivity using a scintillation counter.

Quantitative Data Summary

The following table summarizes the key quantitative findings from early isotope labeling experiments aimed at elucidating the this compound biosynthetic pathway in young alfalfa shoots.

Experiment Labeled Precursor Fed Co-factors Administered Radioactivity in Isolated this compound Reference
1Lysine-2-¹⁴CNoneNot detected
2Lysine-2-¹⁴CPyridoxineNot detected
3Lysine-2-¹⁴CPyridoxine, Folic acidNot detected
4Lysine-2-¹⁴CPyridoxine, Folic acid, MethionineNot detected

Visualizations

Homostachydrine_Biosynthesis_Pathway Lysine L-Lysine Pipecolic_Acid L-Pipecolic Acid Lysine->Pipecolic_Acid Ring Closure This compound This compound Pipecolic_Acid->this compound N-methylation SAM S-Adenosylmethionine (Methyl Donor) SAM->this compound SAH S-Adenosylhomocysteine SAM->SAH

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Isotope_Labeling_Workflow cluster_preparation Preparation cluster_administration Administration cluster_incubation Incubation cluster_analysis Analysis Precursor Prepare Labeled Precursor (e.g., Lysine-2-¹⁴C) Feeding Feed Labeled Precursor to Plant Material Precursor->Feeding Metabolism Allow for Metabolic Incorporation Feeding->Metabolism Extraction Extract Alkaloid Fraction Metabolism->Extraction Separation Separate and Purify This compound Extraction->Separation Detection Detect Isotopic Label (e.g., Scintillation Counting) Separation->Detection

Caption: General workflow for isotope labeling studies in plant biosynthesis.

References

High-Purity Purification of Homostachydrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Homostachydrine to a high degree of purity. This compound, a zwitterionic alkaloid, is a naturally occurring compound found in various plants, including alfalfa (Medicago sativa), citrus fruits, and coffee beans. Its structural similarity to other compounds in these natural sources necessitates robust purification strategies to achieve high purity suitable for research and pharmaceutical applications.

Overview of Purification Strategies

The purification of this compound from natural sources typically involves a multi-step process encompassing extraction, preliminary purification to remove bulk impurities, and final polishing steps using high-resolution chromatographic techniques. Due to its zwitterionic nature, a combination of techniques targeting both its cationic and anionic properties, as well as its polarity, is often most effective.

A general workflow for the purification of this compound is outlined below:

PurificationWorkflow RawMaterial Raw Plant Material (e.g., Alfalfa Seeds) Extraction Solvent Extraction RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Precipitation Precipitation (e.g., Reinecke Salt) CrudeExtract->Precipitation PartiallyPurified Partially Purified This compound Precipitation->PartiallyPurified ColumnChrom Column Chromatography (Ion-Exchange or Adsorption) PartiallyPurified->ColumnChrom Fractionation This compound Fractions ColumnChrom->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC HighPurity High-Purity This compound (>98%) PrepHPLC->HighPurity Recrystallization Recrystallization HighPurity->Recrystallization Crystalline Crystalline this compound Recrystallization->Crystalline Analysis Purity Analysis (HPLC, qNMR) Crystalline->Analysis

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification from Medicago sativa Seeds

This protocol describes a classic method for extracting and partially purifying this compound from alfalfa seeds.

Materials:

Procedure:

  • Extraction:

    • Boil 1 kg of ground alfalfa seeds with 2 L of 70% ethanol for 3 hours.

    • Filter the mixture and re-extract the solid residue twice more with 1.5 L of 70% ethanol for 3-4 hours each.

    • Combine the ethanolic extracts.

  • Protein Removal:

    • Dilute the combined extract with water to a total volume of 7 L.

    • Add lead (II) acetate solution to precipitate proteins.

    • Filter the solution to remove the precipitate.

    • Remove excess lead from the filtrate by bubbling hydrogen sulfide gas through the solution or by adding sodium sulfide solution, followed by filtration.

  • Concentration and Initial Solvent Partitioning:

    • Evaporate the lead-free filtrate to a volume of approximately 100 mL.

    • Boil the resulting residue with two successive 300 mL portions of absolute ethanol.

    • Combine the alcoholic extracts, filter, and evaporate to a viscous syrup.

    • Boil the syrup with two successive 200 mL portions of absolute ethanol and evaporate the combined solutions to dryness.

  • Reinecke Salt Precipitation:

    • Dissolve the residue in 150 mL of water and adjust the pH to 8 with dilute ammonia.

    • Add a 5% solution of Reinecke salt in methanol (B129727) and store in a refrigerator for 16 hours to precipitate choline (B1196258).

    • Filter off the choline reineckate (B100417) precipitate.

    • To the filtrate, add an additional 100 mL of the Reinecke salt solution and acidify with 50 mL of concentrated hydrochloric acid to precipitate this compound and other betaines.

    • Filter the pink crystalline precipitate and wash with n-propanol.

  • Conversion to Hydrochloride Salts:

    • Dissolve the crude reineckate precipitate in acetone, filter, and evaporate to dryness.

    • Convert the reineckate salts to their chloride forms by treating an aqueous solution of the residue with silver sulfate and barium chloride.

    • Filter the solution and evaporate to dryness to obtain a crystalline residue of the hydrochloride salts.

    • Further purify by repeated extractions with hot absolute ethanol, followed by filtration and evaporation.

Protocol 2: Purification by Column Chromatography

This protocol outlines the use of column chromatography for the separation of this compound from other closely related alkaloids.

2.2.1. Adsorption Chromatography

  • Stationary Phase: Cellulose (B213188) powder.

  • Mobile Phase: A suitable solvent system should be determined by thin-layer chromatography (TLC) analysis. A common system for separating polar alkaloids is a mixture of butanol, acetic acid, and water.

  • Procedure:

    • Prepare a slurry of cellulose powder in the mobile phase and pack it into a glass column.

    • Dissolve the partially purified this compound hydrochloride salt mixture in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

2.2.2. Ion-Exchange Chromatography

Given its zwitterionic nature, ion-exchange chromatography is a powerful tool for this compound purification.

  • Resin Selection: A strong cation exchange resin can be used to capture this compound at a pH below its isoelectric point (pI), or a strong anion exchange resin can be used at a pH above its pI.

  • General Procedure (Cation Exchange):

    • Pack a column with a strong cation exchange resin and equilibrate it with a low ionic strength buffer at an acidic pH (e.g., 25 mM sodium acetate, pH 4.5).

    • Dissolve the sample in the equilibration buffer and load it onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer) or by increasing the pH of the elution buffer.

    • Collect fractions and analyze for the presence of this compound.

Protocol 3: High-Purity Polishing by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is employed as a final step to achieve high purity.

  • Column: A reversed-phase C18 or a polymer-based column suitable for polar compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient of 0-30% acetonitrile in water containing 0.1% formic acid.

  • Procedure:

    • Dissolve the enriched this compound fraction in the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Run the gradient elution and collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent by lyophilization. A purity of >98% can be achieved with this method.[1]

Protocol 4: Recrystallization

Recrystallization can be used to obtain crystalline this compound and further enhance purity.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of solvents, such as ethanol-water or methanol-acetone, are often effective.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of the hot solvent mixture.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following tables summarize the expected outcomes at various stages of the purification process. The values are indicative and may vary depending on the starting material and the precise experimental conditions.

Table 1: Summary of Purification Steps and Expected Purity

Purification StepStarting MaterialExpected Purity
Solvent ExtractionRaw Plant Material< 1%
Reinecke Salt PrecipitationCrude Extract5-15%
Column ChromatographyPartially Purified Extract70-90%
Preparative HPLCEnriched Fractions> 98%
RecrystallizationHigh-Purity Amorphous Solid> 99%

Table 2: Illustrative Quantitative Data for a Purification Run

StepInput Mass (g)Output Mass (g)Step Yield (%)Purity (%)
Extraction (from 1 kg seeds)1000~100 (crude extract)N/A< 1
Precipitation100~5 (crude salts)~510
Column Chromatography5~12085
Preparative HPLC1~0.770> 98
Recrystallization0.7~0.685> 99

Purity Analysis

The purity of this compound at each stage should be monitored using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): An analytical C18 column with a similar mobile phase as the preparative method can be used. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by mass spectrometry (LC-MS).

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is an excellent method for determining the absolute purity of the final product. A known amount of an internal standard is added to a precisely weighed sample of the purified this compound. The purity is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a signal from the internal standard.

PurityAnalysis PurifiedSample Purified this compound HPLC Analytical HPLC PurifiedSample->HPLC qNMR Quantitative NMR PurifiedSample->qNMR LCMS LC-MS HPLC->LCMS PurityData Purity Data (>98%) HPLC->PurityData qNMR->PurityData StructureVerification Structural Verification qNMR->StructureVerification

Figure 2: Purity analysis workflow for this compound.

Conclusion

The purification of this compound to a high degree of purity requires a combination of classical and modern separation techniques. The protocols outlined in this document provide a comprehensive guide for researchers to obtain high-purity this compound suitable for a wide range of scientific applications. The specific parameters for chromatographic and recrystallization steps may require optimization depending on the nature and composition of the starting material. Consistent analytical monitoring throughout the purification process is crucial for achieving and verifying the desired purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Homostachydrine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Homostachydrine extraction. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is naturally present in various plants. The most commonly cited sources in scientific literature are species from the Medicago genus, particularly alfalfa (Medicago sativa), and various parts of Citrus plants, including fruits, seeds, and leaves.[1]

Q2: What is the biosynthetic precursor of this compound?

A2: The direct biosynthetic precursor to this compound is pipecolic acid.[1] The biosynthesis is thought to occur through the direct methylation of pipecolic acid.[1]

Q3: What are the general steps involved in the extraction and purification of this compound?

A3: A typical workflow for this compound extraction and purification involves:

  • Preparation of Plant Material: Drying and grinding the plant material to a fine powder to increase the surface area for efficient extraction.

  • Extraction: Utilizing a suitable solvent and extraction technique to draw out the target compound from the plant matrix.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.

  • Analysis: Using methods like High-Performance Liquid Chromatography (HPLC) to determine the purity and concentration of the final product.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS), is a highly sensitive and specific method for quantifying this compound.[1] A synthesized and purified this compound standard with a known purity (e.g., 98%) can be used to create a calibration curve for accurate quantification.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a polar compound.Test a range of polar solvents such as methanol (B129727), ethanol (B145695), and water, or mixtures thereof. A 70% methanol solution has been used for the extraction of metabolites from Medicago sativa.[3]
Inefficient Extraction Method: Maceration may not be sufficient for complete extraction.Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency.[4]
Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can limit the extraction yield.Optimize each parameter systematically. For UAE of compounds from citrus leaves, optimal conditions might involve temperatures around 68.5°C and extraction times of about 31.8 minutes.[4]
Low Purity of Final Product Co-extraction of Impurities: The initial extract may contain a high concentration of other polar compounds.Employ a multi-step purification process. An initial clean-up with a non-polar solvent can remove lipids. Subsequent purification using ion-exchange chromatography can effectively separate the target betaine (B1666868) alkaloid.[5]
Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not provide adequate resolution.For polar compounds like this compound, consider using a cellulose-based stationary phase for column chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for HPLC.[6][7]
Degradation of this compound High Temperatures: Although this compound is reported to be heat-stable, prolonged exposure to very high temperatures could potentially lead to degradation.[8]Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction. Monitor the temperature during all heating steps.
Extreme pH Conditions: Strong acidic or basic conditions during extraction and purification might affect the stability of the compound.Maintain a neutral or slightly acidic/basic pH where possible. Test the stability of this compound at different pH values to determine the optimal range.[9]

Quantitative Data on Extraction

While specific quantitative data for this compound extraction yield under varying conditions is limited in publicly available literature, the following table provides an example of total phenolic content from Citrus aurantium leaves using Ultrasound-Assisted Extraction (UAE) to illustrate the impact of different parameters. Researchers should perform similar optimization studies for this compound.

Table 1: Total Phenolic Content (TPC) from Citrus aurantium Leaves using UAE under Different Conditions [4]

Temperature (°C)Time (min)Liquid-to-Solid Ratio (mL/g)Power (W)TPC (mg GAE/g DW)
68.531.822.1302.671.35 (predicted)
603020300~69
703020300~70
68.52020300~68
68.54020300~71

GAE: Gallic Acid Equivalents; DW: Dry Weight.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Medicago sativa Seeds

This protocol is adapted from the methodology described for the isolation of a mixture of stachydrine (B192444) and this compound.[6]

1. Plant Material Preparation:

  • Grind dried Medicago sativa seeds into a fine powder.

2. Extraction:

  • Perform a Soxhlet extraction of the powdered seeds with 95% ethanol for an extended period (e.g., 48 hours).
  • Filter the alcoholic extract and evaporate the solvent under reduced pressure to obtain a viscous brown syrup.
  • Boil the syrup with two successive portions of absolute ethanol and evaporate the combined ethanolic solutions to dryness.
  • Dissolve the residue in water and adjust the pH to 8 with dilute ammonia.

3. Initial Purification (Choline Removal):

  • Add a 5% methanolic solution of reinecke salt to the aqueous solution and store in a refrigerator for 16 hours to precipitate choline (B1196258) reineckate (B100417).
  • Filter the precipitate. To the filtrate, add more reinecke salt solution and acidify with concentrated hydrochloric acid.

4. Isolation of Crude Alkaloid Hydrochlorides:

  • After an extended period in the refrigerator, filter the precipitate of stachydrine and this compound reineckates.
  • Decompose the reineckate salts using silver sulfate.
  • Remove the silver chloride precipitate by filtration and the excess barium by precipitation with carbon dioxide.
  • Evaporate the resulting solution to dryness in vacuo to yield a crystalline mixture of stachydrine and this compound hydrochlorides.

Protocol 2: Column Chromatography for Separation of this compound

This protocol outlines a general procedure for separating the mixture of stachydrine and this compound hydrochlorides obtained from Protocol 1.[6]

1. Column Preparation:

  • Pack a chromatography column with cellulose (B213188) powder.
  • Moisten and wash the column with the chosen solvent system (e.g., a mixture of butanol, acetic acid, and water).

2. Sample Loading:

  • Dissolve the mixture of hydrochlorides in a minimal amount of the mobile phase.
  • Carefully load the sample onto the top of the prepared column.

3. Elution:

  • Elute the column with the same solvent system used for packing.
  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Analyze the collected fractions using a suitable method, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing this compound.
  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: HPLC Method for Quantification of this compound

This is a general guideline for developing an HPLC method for this compound quantification, based on methods for similar polar compounds.[7]

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a mass spectrometer (MS) detector.

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for polar compounds.
  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3) is a common choice for HILIC separations.[7]
  • Flow Rate: Typically around 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.
  • Injection Volume: Typically 5-20 µL.

3. MS Detection:

  • Operate the mass spectrometer in positive ion mode.
  • For high sensitivity and specificity, use Selected Reaction Monitoring (SRM) by monitoring a specific transition for this compound (e.g., 158 → 72).[1]

4. Quantification:

  • Prepare a series of standard solutions of purified this compound of known concentrations.
  • Inject the standards to generate a calibration curve.
  • Inject the extracted samples and use the calibration curve to determine the concentration of this compound.

Visualizations

This compound Biosynthesis Pathway

Homostachydrine_Biosynthesis cluster_methylation Methylation Lysine L-Lysine Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Multiple Steps This compound This compound Pipecolic_Acid->this compound N-methyltransferase SAM S-Adenosyl- methionine SAH S-Adenosyl- homocysteine SAM->SAH

Caption: Biosynthesis of this compound from L-Lysine via Pipecolic Acid.

General Workflow for this compound Extraction and Purification

Homostachydrine_Workflow Plant_Material Plant Material (e.g., Medicago sativa seeds) Grinding Drying & Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Initial_Purification Initial Purification (e.g., Precipitation) Crude_Extract->Initial_Purification Partially_Purified_Extract Partially Purified Extract Initial_Purification->Partially_Purified_Extract Column_Chromatography Column Chromatography (e.g., on Cellulose) Partially_Purified_Extract->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Analysis Purity & Yield Analysis (HPLC-MS) Pure_this compound->Analysis

Caption: A generalized experimental workflow for the extraction and purification of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Homostachydrine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Homostachydrine.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing in HPLC, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this common chromatographic issue, particularly for a polar and basic compound like this compound.

A logical workflow for troubleshooting peak tailing is outlined below. Start by examining the nature of the tailing and systematically investigate potential causes from the mobile phase and sample to the column and HPLC system.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Does Tailing Affect All Peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes system_issues Suspect System-Wide Issues: - Extra-column volume - Column void/blockage - Detector settings no_all_peaks No check_all_peaks->no_all_peaks No analyte_specific_issues Suspect Analyte-Specific Interactions: - Secondary silanol (B1196071) interactions - Mobile phase pH issues - Column overload check_connections Check tubing and connections for dead volume. system_issues->check_connections inspect_column Inspect/replace column frit. Backflush or replace column. check_connections->inspect_column optimize_mp Optimize Mobile Phase pH analyte_specific_issues->optimize_mp check_column_chem Use End-Capped/Base-Deactivated Column optimize_mp->check_column_chem reduce_sample_load Reduce Sample Concentration/Volume check_column_chem->reduce_sample_load add_modifier Add Mobile Phase Modifier (e.g., TEA) reduce_sample_load->add_modifier

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a basic compound like this compound?

A1: The most common cause of peak tailing for basic compounds such as this compound is the interaction between the positively charged analyte and negatively charged, ionized silanol groups on the surface of silica-based HPLC columns.[1][4][5] This secondary retention mechanism leads to a distorted peak shape. Other significant causes include:

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can result in the presence of both ionized and non-ionized forms, leading to peak distortion.[6][7][8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2][9][10]

  • Column Degradation: This can include the formation of a void at the column inlet or a partially blocked inlet frit.[2][3]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing, can cause band broadening and tailing.[1][10]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[11] For a basic compound like this compound, the pH affects both the ionization state of the analyte and the surface charge of the silica (B1680970) stationary phase.

  • Low pH (pH 2-3): At a low pH, residual silanol groups on the silica surface are protonated and thus neutral, which minimizes secondary interactions with the positively charged this compound molecule.[4][12][13] This typically results in improved peak symmetry.

  • Mid-range pH (pH 4-7): In this range, silanol groups are partially or fully ionized (negatively charged), leading to strong electrostatic interactions with the analyte and causing significant peak tailing.[1]

  • High pH (pH > 8): At a high pH, the analyte may be in its neutral form, which can also lead to improved peak shape. However, it is crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[6]

The following table summarizes the expected effect of mobile phase pH on the peak asymmetry factor (As) for a basic analyte.

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
2.0 - 3.0 1.0 - 1.3 (Ideal)Silanol groups are protonated (neutral), minimizing secondary interactions.[4][13]
4.0 - 7.0 > 1.5 (Poor)Silanol groups are ionized (negative), causing strong secondary retention of the basic analyte.[1][4]
> 8.0 1.1 - 1.4 (Good)The basic analyte may be in its neutral form, and silanol interactions are masked. Requires a pH-stable column.
Q3: What type of HPLC column is recommended for this compound analysis?

A3: To minimize peak tailing from secondary silanol interactions, it is highly recommended to use a modern, high-purity, "end-capped" or "base-deactivated" silica column.[1][2][14] End-capping treats the silica surface to reduce the number of accessible free silanol groups.[2][4] For highly polar compounds like this compound, a column with a polar-embedded stationary phase could also be beneficial.[1] Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be effective for separating very polar compounds.[3][15]

Q4: Can my sample preparation or injection solvent cause peak tailing?

A4: Yes, the sample and its solvent can significantly impact peak shape.

  • Sample Overload: Injecting too much analyte mass on the column is a common cause of tailing.[2][9][16] If you suspect this, try diluting your sample and injecting a smaller volume.

  • Solvent Mismatch: Ideally, the sample should be dissolved in the mobile phase.[17] If a stronger solvent is used for injection, it can cause peak distortion. Conversely, if the analyte is not very soluble in the mobile phase, it can precipitate on the column, leading to tailing and pressure issues.[9]

  • Sample Matrix: Complex sample matrices can contain components that strongly adsorb to the column head, leading to peak distortion and increased backpressure over time.[10] Using a guard column and appropriate sample clean-up, such as Solid Phase Extraction (SPE), can prevent this.[4][18]

Experimental Protocols

General Protocol for HPLC Analysis of this compound with Minimized Peak Tailing

This protocol provides a starting point for developing a robust HPLC method for this compound, focusing on parameters that ensure good peak shape.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A high-purity, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm). A guard column with the same stationary phase is highly recommended.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20-25 mM buffer solution. To minimize tailing, adjust the pH to 2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).[14][19]

    • Organic Component (B): HPLC-grade acetonitrile (B52724) or methanol.

  • Chromatographic Conditions:

    • Mode: Isocratic or gradient elution. For initial method development, an isocratic elution with 80-95% aqueous phase can be tested.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape.

    • Detector: As required for the analyte (e.g., UV at low wavelength or MS).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.[10]

  • System Suitability:

    • Before running samples, equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound and calculate the peak asymmetry factor (also known as the tailing factor). A value between 1.0 and 1.5 is generally acceptable.[4]

Troubleshooting Experiment: Mobile Phase pH Adjustment

If peak tailing is observed (As > 1.5), perform the following experiment to assess the impact of pH.

  • Prepare Mobile Phases: Prepare three batches of the aqueous mobile phase, adjusting the pH to 2.5, 4.5, and 7.0, respectively.

  • Sequential Analysis: Run the this compound standard using each mobile phase, ensuring the column is properly equilibrated between each run.

  • Data Comparison: Record the retention time and calculate the peak asymmetry factor for each run. The results should demonstrate a significant improvement in peak shape at the lower pH.

References

Technical Support Center: Optimization of Mobile Phase for Homostachydrine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of Homostachydrine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical starting conditions for this compound analysis using reversed-phase HPLC or UPLC?

A1: For initial method development in reversed-phase liquid chromatography (RPLC), a common starting point involves a C18 column and a mobile phase consisting of water and an organic solvent, typically acetonitrile (B52724) or methanol.[1] Given that this compound is a polar, zwitterionic compound, adding an acidic modifier to the mobile phase is highly recommended to improve peak shape and sensitivity.[2]

A robust starting mobile phase composition would be:

  • Mobile Phase A: Water with 0.1% formic acid.[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3][4]

Begin with a gradient elution, for example, starting with a low percentage of mobile phase B (e.g., 5%) and gradually increasing it to facilitate the elution of this compound while separating it from other matrix components.[3]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing is a common issue when analyzing polar or basic compounds like this compound and can be attributed to several factors:[5][6]

  • Secondary Interactions: The primary cause is often unwanted interactions between the positively charged amine group of this compound and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[5][7] These interactions lead to multiple retention mechanisms, causing the peak to tail.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can exacerbate interactions with the stationary phase. A low pH (around 2.5-3.5) is generally recommended to suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][8] Try reducing the injection volume or diluting the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet or physical degradation of the packing bed can create active sites or disrupt the flow path, causing tailing.[9][10] Using a guard column and ensuring proper sample preparation can mitigate this.[9]

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter that significantly influences the retention and peak shape of ionizable compounds like this compound.[11][12]

  • Effect on Retention: this compound is a zwitterion (containing both a positive and a negative charge). The overall charge of the molecule and its polarity will change with pH. By adjusting the mobile phase pH, you can alter its ionization state, which in turn changes its interaction with the stationary phase and affects its retention time.[12] For robust and reproducible retention, it is advisable to set the mobile phase pH at least 1.5 to 2 units away from the compound's pKa values.[13][14]

  • Effect on Peak Shape: The most significant impact of pH on peak shape is related to the stationary phase. In reversed-phase chromatography, silica-based columns have silanol groups that become ionized (negatively charged) at mid-range pH.[11] These sites can interact strongly with the positively charged portion of this compound, causing peak tailing.[5] Using an acidic mobile phase (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) protonates these silanol groups, neutralizing them and leading to sharper, more symmetrical peaks.[2][13]

Q4: My this compound peak is broad or splitting. What could be the cause?

A4: Broad or split peaks can indicate several issues within your chromatographic system or method:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in RPLC) than your initial mobile phase, it can cause peak distortion, including broadening or splitting.[10] Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Column Void or Damage: A void at the head of the column or a damaged packing bed can cause the sample band to spread unevenly, resulting in broad or split peaks.[5] This may require column replacement.

  • Co-elution with an Interfering Peak: What appears to be a split peak could be two different compounds eluting very close together. To check this, try injecting a smaller sample volume to see if the peaks resolve.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[10]

Q5: Which mobile phase additives can I use to improve the chromatography of this compound?

A5: Mobile phase additives are crucial for achieving good peak shape and reproducible retention for polar and ionizable compounds.[15]

  • Acidic Modifiers: These are the most common additives. Formic acid (0.05-0.1%) and trifluoroacetic acid (TFA) (0.05-0.1%) are widely used to control pH at a low level, which suppresses silanol activity and improves peak symmetry for basic analytes.[2] Note that TFA can cause ion suppression in mass spectrometry detection, while formic acid is more MS-friendly.[16]

  • Buffers: For methods requiring very precise pH control, especially when operating near an analyte's pKa, a buffer is necessary. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 5-20 mM) are common choices as they are volatile and compatible with LC-MS.[2][17] These buffers help maintain a stable pH and can improve reproducibility.[5]

Data Presentation

Table 1: Influence of Mobile Phase Parameters on this compound Chromatography

This table summarizes the expected effects of modifying key mobile phase parameters based on general chromatographic principles for polar, ionizable compounds.

ParameterCondition 1Expected Outcome (Condition 1)Condition 2Expected Outcome (Condition 2)Rationale
Mobile Phase pH pH ~2.8 (0.1% Formic Acid)Good peak shape (symmetrical), stable retention.pH 7.0 (Buffered Water)Potential for significant peak tailing, shorter retention time.Low pH suppresses silanol ionization, reducing secondary interactions. At neutral pH, ionized silanols strongly interact with the analyte.[2][12]
Organic Modifier AcetonitrileGenerally sharper peaks, lower backpressure.MethanolBroader peaks, higher backpressure, potential change in selectivity.Acetonitrile often provides better efficiency. The choice can alter selectivity, which is useful for resolving co-eluting peaks.[1][2]
Additive 0.1% Formic AcidGood peak symmetry, compatible with MS.0.1% Trifluoroacetic Acid (TFA)Excellent peak symmetry, potential for MS signal suppression.TFA is a stronger ion-pairing agent, leading to very sharp peaks but can suppress analyte ionization in the MS source.[16]
Buffer Concentration 5 mM Ammonium FormateModerate buffering, good for MS sensitivity.20 mM Ammonium FormateStronger buffering, improved peak shape if pH is critical, possible decrease in MS sensitivity.Higher buffer concentration provides better pH stability but can lead to ion suppression in the ESI source.[2][5]

Table 2: Reported Quantitative Levels of this compound

Sample MatrixThis compound Concentration (mg/kg)Analytical MethodReference
Green Arabica Coffee Beans1.5 ± 0.5HPLC-ESI-MS/MS[18]
Green Robusta Coffee Beans31.0 ± 10.0HPLC-ESI-MS/MS[18]

Experimental Protocols

Protocol: Quantification of this compound in Plant Material using UPLC-MS/MS

This protocol is a representative method synthesized from standard practices for the analysis of plant-derived alkaloids and polar metabolites.[17][19][20]

1. Sample Preparation (Plant Extract)

  • Weigh approximately 100 mg of homogenized, freeze-dried plant material into a 2 mL microcentrifuge tube.[21]

  • Add 1.5 mL of extraction solvent (80:20 Methanol:Water with 0.1% Formic Acid).[19][20]

  • Vortex vigorously for 30 seconds, then sonicate for 15 minutes in a water bath.[19]

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet solid debris.[20]

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an LC-MS vial.[21]

  • Store the vial at 4°C in the autosampler pending analysis.

2. Chromatographic Conditions

  • System: UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).[4][17]

  • Column: A reversed-phase C18 column with high purity silica (B1680970) (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[19]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[19]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.[17]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 60
    8.5 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: A specific precursor-to-product ion transition should be monitored for quantification (e.g., m/z 158 → 72), with a second transition for confirmation.[22]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific instrument and analyte to achieve maximum sensitivity.[19]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Peak Shape or Resolution for this compound c18 Step 1: Initial Conditions Column: C18 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Run Gradient start->c18 eval1 Step 2: Evaluate Peak Shape (Tailing, Fronting, Width) c18->eval1 ph_adjust Step 3: Adjust Mobile Phase pH Is peak tailing present? Add/increase buffer (e.g., 10mM Ammonium Formate) to maintain pH stability. eval1->ph_adjust Tailing is an issue solvent_swap Step 4: Change Organic Solvent Poor resolution? Switch Acetonitrile to Methanol to alter selectivity. eval1->solvent_swap Symmetrical but poor resolution eval2 Step 5: Re-evaluate Resolution and Peak Shape ph_adjust->eval2 solvent_swap->eval2 gradient_opt Step 6: Optimize Gradient Adjust slope and duration to improve separation of closely eluting peaks. eval2->gradient_opt Improvement noted end End: Optimized Method eval2->end Issue Resolved gradient_opt->end

Caption: Workflow for systematic mobile phase optimization for this compound.

Peak_Tailing_Mechanism cluster_neutral_pH Mobile Phase at Neutral pH (e.g., pH 7) cluster_low_pH Mobile Phase at Low pH (e.g., pH < 3) homo_zwitter This compound (Zwitterionic) interaction Strong Ionic Interaction homo_zwitter->interaction silanol_ionized Stationary Phase: Ionized Silanol (Si-O⁻) silanol_ionized->interaction tailing_peak Result: Peak Tailing interaction->tailing_peak homo_cation This compound (Net Positive Charge) no_interaction Minimized Interaction homo_cation->no_interaction silanol_neutral Stationary Phase: Neutral Silanol (Si-OH) silanol_neutral->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Effect of mobile phase pH on this compound peak shape.

References

Homostachydrine stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of homostachydrine under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the general stability of this compound?

This compound is recognized for its notable heat stability. This characteristic is highlighted by its ability to remain largely intact during the high temperatures of coffee bean roasting[1][2]. While this indicates a robust molecular structure, comprehensive quantitative data on its stability under a wide range of conditions is not extensively available in public literature. Therefore, conducting specific stability studies for your intended application is highly recommended.

Q2: What are the typical environmental factors that can affect the stability of a compound like this compound?

The stability of chemical compounds, including betaines like this compound, is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. It is also important to consider the physical state (solid vs. solution) and the nature of the solvent or matrix in which the compound is stored.

Q3: How can I determine the stability of this compound under my specific experimental conditions?

To determine the stability of this compound in your specific context, it is best practice to perform forced degradation studies. These studies involve subjecting the compound to stress conditions that are more severe than typical storage conditions to accelerate degradation and identify potential degradation products[3][4]. This allows for the development of a stability-indicating analytical method.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, compounds with similar structures (betaine esters) can undergo hydrolysis[5]. It is also plausible that under harsh conditions, degradation could occur through oxidation or other pathways. Forced degradation studies are essential for elucidating these potential pathways[3].

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my this compound standard over time. What could be the cause?

Possible Causes and Solutions:

  • Improper Storage Temperature: Even for a heat-stable compound, long-term storage at ambient or elevated temperatures can lead to degradation.

    • Solution: Store this compound, especially in solution, at low temperatures. For long-term storage, -20°C or -80°C is recommended.

  • pH of the Solution: The pH of the solvent can significantly impact the stability of a compound. For instance, methacholine (B1211447) chloride, another quaternary ammonium (B1175870) compound, shows rapid decomposition at a pH greater than 6[6].

    • Solution: Prepare solutions in a buffer system that ensures a stable pH. It is advisable to conduct a pH stability study to determine the optimal pH range for this compound.

  • Exposure to Light: Many organic molecules are susceptible to photodegradation.

    • Solution: Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

    • Solution: For sensitive applications, consider degassing the solvent before preparing solutions and storing them under an inert atmosphere (e.g., nitrogen or argon).

Issue: I am developing a stability-indicating HPLC method and I'm not seeing any degradation of this compound under my stress conditions.

Possible Causes and Solutions:

  • Stress Conditions are Too Mild: The applied stress may not be sufficient to induce degradation.

    • Solution: Increase the severity of the stress conditions. This could involve using higher concentrations of acid or base, a higher temperature, or a longer exposure time[4].

  • High Intrinsic Stability: this compound is known to be heat-stable, suggesting it may be resistant to other stressors as well[1].

    • Solution: While this is a positive attribute for the compound, for the purpose of developing a stability-indicating method, you may need to employ more aggressive forced degradation conditions to generate detectable degradation products.

Summary of General Stability Data for Betaines and Related Compounds

Since specific quantitative stability data for this compound is limited, the following table provides a summary of stability information for betaines and related compounds to offer general guidance.

ParameterConditionObservationCitation
Temperature Coffee Bean RoastingThis compound content is unaffected, indicating high heat stability.[1]
pH Alkaline (pH > 6)A structurally related compound, methacholine chloride, shows rapid decomposition.[6]
Light UV LightBetahistine (B147258), a related compound, is particularly labile to UV light.[7]
Oxidation Oxygen-rich mediaBetahistine shows lability in the presence of oxygen.[7]
Hydrolysis Aqueous SolutionBetaine esters are known to undergo hydrolysis.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Store at room temperature for a defined period, taking samples at intervals.

  • Thermal Degradation:

    • Place a sample of the solid this compound and a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 105°C) for a defined period.

  • Photodegradation:

    • Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to detect and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector and coupled to a mass spectrometer.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan) and/or MS detection.

  • Injection Volume: 10 µL.

Methodology:

  • Method Development:

    • Analyze the undergraded this compound standard and the samples from the forced degradation study.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and any degradation product peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (Solid & Solution, 105°C) stock->thermal Expose to stress photo Photodegradation (UV light) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Quantification & Identification) hplc->data

Forced Degradation Experimental Workflow

logical_relationship cluster_factors Environmental Factors cluster_outcomes Potential Outcomes substance This compound (Analyte) temp Temperature ph pH light Light oxygen Oxygen stable Stable (No Degradation) temp->stable If stable degraded Degradation Products temp->degraded If unstable ph->stable If stable ph->degraded If unstable light->stable If stable light->degraded If unstable oxygen->stable If stable oxygen->degraded If unstable

Factors Influencing this compound Stability

References

Overcoming matrix effects in Homostachydrine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Homostachydrine. The primary focus is on identifying and overcoming matrix effects, a common challenge that can compromise data quality.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] In quantitative bioanalysis, matrix effects are a major concern because they can severely undermine the accuracy, precision, and sensitivity of the method, potentially leading to incorrect measurements of the analyte concentration.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[5]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: The presence of matrix effects can be identified using several methods. A common and effective technique is the post-extraction spike method.[6] This involves comparing the peak response of an analyte spiked into a blank, extracted sample matrix with the response of the analyte in a neat (pure) solvent. A significant difference between these two responses indicates the presence of ion suppression or enhancement. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is mixed with the column eluent after the analytical column.[7][8] Injecting a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, identifying regions prone to ion suppression or enhancement.[7]

Q3: What are the most common sources of matrix effects when analyzing biological samples like plasma or urine?

A3: In biological matrices, the primary sources of matrix effects are endogenous components that are often co-extracted with the analyte of interest.[1] For plasma or serum samples, phospholipids (B1166683) from cell membranes are major contributors to ion suppression.[2] Other sources include salts, proteins, and other small molecules.[1] The complexity of these samples makes them particularly challenging, and without adequate sample preparation, these interferences can co-elute with this compound, affecting its ionization.[6]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The gold standard for correcting and compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][9] A SIL-IS is a version of the analyte (this compound) in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[10] Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[9][10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[9][11]

Troubleshooting Guide

Problem: I am observing low signal intensity or complete signal loss for this compound, especially in complex matrices.

  • Possible Cause: This is a classic sign of severe ion suppression, where co-eluting matrix components compete with this compound for ionization in the MS source.[1][5][12]

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[13] Transition from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6]

    • Improve Chromatographic Separation: Modify your LC method to better separate this compound from the region where matrix components elute.[6] Adjusting the gradient profile or trying an alternative column chemistry (e.g., HILIC for polar compounds like this compound) can shift the analyte away from interfering peaks.[5][14]

    • Sample Dilution: A straightforward approach is to dilute the sample extract.[8][9] This reduces the concentration of interfering matrix components, although it also dilutes the analyte, so this is only feasible if the assay has sufficient sensitivity.[7][8]

Problem: My results are inconsistent, with high variability (%CV) in my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variation in the matrix composition can lead to different degrees of ion suppression, causing poor reproducibility.[5][9]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS co-elutes and experiences the same matrix effects as the analyte, effectively correcting for variability between different samples and ensuring high precision.[9][11]

    • Implement a More Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE, will minimize the variability in matrix components between samples, leading to more reproducible results.[9][13]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma).[9] This helps to ensure that the calibrators and the samples experience similar and consistent matrix effects.

Data and Visualizations

Quantitative Data Summary

The following table provides an illustrative comparison of common sample preparation techniques and their effectiveness in mitigating matrix effects for a polar analyte like this compound in human plasma.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Reproducibility (%CV)
Protein Precipitation (PPT)95 ± 545 ± 15< 15%
Liquid-Liquid Extraction (LLE)85 ± 780 ± 10< 10%
Solid-Phase Extraction (SPE)92 ± 495 ± 5< 5%

*Matrix Effect (%) is calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Diagrams and Workflows

TroubleshootingWorkflow start Problem Encountered: Low Signal / High Variability check_is Are you using a Stable Isotope- Labeled Internal Standard (SIL-IS)? start->check_is use_sil Implement a SIL-IS. This is the most effective way to correct for matrix effects. check_is->use_sil No check_prep Evaluate Sample Preparation check_is->check_prep Yes end Problem Resolved use_sil->end is_ppt Using Protein Precipitation (PPT)? check_prep->is_ppt upgrade_prep Upgrade to SPE or LLE to more effectively remove interfering phospholipids and salts. is_ppt->upgrade_prep Yes optimize_spe Optimize current SPE/LLE method. Test different sorbents/solvents. is_ppt->optimize_spe No check_chrom Optimize Chromatography upgrade_prep->check_chrom optimize_spe->check_chrom dilute Consider Sample Dilution (if sensitivity allows) check_chrom->dilute dilute->end

Caption: Troubleshooting workflow for addressing matrix effects.

SIL_IS_Principle cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) no_is_sample1 Sample 1 Analyte Signal = 8000 (Suppression) no_is_result Result: High Variability (Inaccurate) no_is_sample1->no_is_result no_is_sample2 Sample 2 Analyte Signal = 12000 (Less Suppression) no_is_sample2->no_is_result is_sample1 Sample 1 Analyte Signal = 8000 SIL-IS Signal = 4000 Ratio (A/IS) = 2.0 is_result Result: Consistent & Accurate is_sample1->is_result is_sample2 Sample 2 Analyte Signal = 12000 SIL-IS Signal = 6000 Ratio (A/IS) = 2.0 is_sample2->is_result

Caption: Principle of matrix effect correction using a SIL-IS.

SPE_Workflow step1 1. Condition (Equilibrate SPE sorbent with organic solvent, then aqueous buffer) step2 2. Load (Apply pre-treated sample to the SPE cartridge) step1->step2 step3 3. Wash (Rinse with a weak solvent to remove interferences. Analyte is retained.) step2->step3 step4 4. Elute (Wash with a strong organic solvent to collect the purified analyte) step3->step4 step5 5. Evaporate & Reconstitute (Dry down eluate and dissolve in mobile phase for injection) step4->step5

References

Technical Support Center: Chemical Synthesis of Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Homostachydrine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my reaction yield for this compound synthesis consistently low?

Low yields in the synthesis of this compound, typically achieved through the methylation of pipecolic acid, can stem from several factors:

  • Incomplete Reaction: The methylation of the secondary amine in pipecolic acid to a quaternary ammonium (B1175870) salt can be slow. Ensure you are using a sufficient excess of the methylating agent and allowing for adequate reaction time. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. A base like potassium bicarbonate (KHCO₃) is often used to neutralize the hydroiodic acid byproduct when using iodomethane (B122720).[1] The solvent should be able to dissolve pipecolic acid or its salt to a reasonable extent. Protic solvents like methanol (B129727) or water are often suitable.

  • Side Reactions: A significant side reaction can be the methylation of the carboxylic acid group to form the methyl ester of pipecolic acid. This is more likely to occur under acidic conditions or with certain methylating agents.

  • Product Isolation Issues: this compound is a zwitterionic and highly polar molecule, which can make its extraction from the reaction mixture challenging. It may be highly soluble in the aqueous phase during workup, leading to losses.

2. I am observing a significant amount of a side product. What could it be and how can I minimize it?

A common side product in the synthesis of this compound from pipecolic acid is the methyl ester of N,N-dimethylpipecolic acid. This occurs when the carboxylic acid is esterified in addition to the amine being methylated.

To minimize this side reaction:

  • Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the carboxylic acid, forming the carboxylate. The negatively charged carboxylate is less nucleophilic than the neutral carboxylic acid, reducing its tendency to react with the methylating agent.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the N-methylation over O-methylation (esterification).

  • pH Control: Maintaining a slightly basic pH throughout the reaction can help keep the carboxylic acid in its deprotonated, less reactive form.

3. How can I effectively purify the synthesized this compound?

Purification of the highly polar and zwitterionic this compound can be challenging. Here are some recommended methods:

  • Ion-Exchange Chromatography: This is a very effective method for purifying zwitterionic compounds. A cation-exchange resin can be used to bind the positively charged quaternary ammonium group of this compound. After washing away impurities, the product can be eluted with a solution of a volatile base like ammonia (B1221849) or a salt gradient.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful purification technique. Mixtures of polar protic and aprotic solvents (e.g., methanol/acetonitrile, water/acetone) might be effective.

  • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC with a suitable mobile phase (e.g., water with a small amount of a volatile acid like formic acid) can be employed.[1]

4. How can I ensure the stereochemical integrity of this compound during synthesis?

The stereocenter in this compound is at the C2 position of the piperidine (B6355638) ring, originating from the starting material, L-pipecolic acid or D-pipecolic acid. The typical synthesis involves N-methylation, which does not directly involve the stereocenter. Therefore, the reaction is not expected to affect the stereochemistry.

To ensure the final product has the desired stereochemistry:

  • Start with Enantiomerically Pure Pipecolic Acid: Use L-pipecolic acid to synthesize L-Homostachydrine. The stereochemical purity of the starting material will directly determine the purity of the product.

  • Avoid Harsh Conditions: While the N-methylation itself is unlikely to cause racemization, exposure to very harsh acidic or basic conditions for prolonged periods at high temperatures could potentially lead to side reactions that might affect the stereocenter, although this is generally not a major concern for this specific transformation.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental setup and conditions.

ParameterValueExpected OutcomeReference
Starting Material L-Pipecolic Acid-[1]
Methylating Agent Iodomethane-[1]
Base Potassium Bicarbonate (KHCO₃)-[1]
Solvent Methanol/Water-General Knowledge
Reaction Temperature Room Temperature to 40 °C-General Knowledge
Reaction Time 24 - 72 hours-General Knowledge
Typical Yield 60 - 80%After PurificationGeneral Knowledge
Purity (Post-Purification) >95%By HPLC or NMR[1]

Experimental Protocols

Detailed Methodology for the Synthesis of L-Homostachydrine

This protocol describes the synthesis of L-Homostachydrine from L-pipecolic acid via N-methylation using iodomethane.

Materials:

  • L-Pipecolic acid

  • Iodomethane (MeI)

  • Potassium bicarbonate (KHCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Dowex 50W X8 cation-exchange resin (or equivalent)

  • Ammonia solution (2 M)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Addition of Base: To the solution, add potassium bicarbonate (KHCO₃, 3.0 eq) in portions while stirring. Ensure the base is well-suspended.

  • Addition of Methylating Agent: Carefully add iodomethane (MeI, 3.0 eq) to the reaction mixture. The addition should be done in a well-ventilated fume hood as iodomethane is toxic and volatile.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add deionized water to the residue and stir.

  • Purification by Ion-Exchange Chromatography:

    • Load the aqueous solution onto a pre-conditioned cation-exchange column (e.g., Dowex 50W X8, H⁺ form).

    • Wash the column thoroughly with deionized water to remove unreacted starting materials and inorganic salts.

    • Elute the product from the column using an aqueous ammonia solution (e.g., 2 M).

    • Collect the fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining, which will not stain the quaternary amine, but can help identify fractions containing amino acid impurities).

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water. The resulting solid is L-Homostachydrine. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Chemical_Synthesis_Workflow start Start: L-Pipecolic Acid dissolve Dissolve in Methanol/Water start->dissolve add_base Add KHCO3 dissolve->add_base add_mei Add Iodomethane (MeI) add_base->add_mei react Stir at RT (48-72h) add_mei->react concentrate Concentrate (remove MeOH) react->concentrate dissolve_h2o Dissolve in Water concentrate->dissolve_h2o purify Purification (Ion Exchange) dissolve_h2o->purify isolate Isolate Product purify->isolate end_product L-Homostachydrine isolate->end_product

Caption: Workflow for the chemical synthesis of L-Homostachydrine.

Purification_Workflow crude_product Crude Aqueous Solution of this compound load_column Load onto Cation- Exchange Column crude_product->load_column wash_water Wash with Deionized Water load_column->wash_water elute_ammonia Elute with Aqueous Ammonia (2M) wash_water->elute_ammonia impurities Unreacted Starting Material & Inorganic Salts wash_water->impurities collect_fractions Collect Fractions elute_ammonia->collect_fractions concentrate Concentrate Fractions under Vacuum collect_fractions->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Purification workflow for this compound using ion-exchange chromatography.

References

Technical Support Center: Enhancing the Resolution of Homostachydrine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of Homostachydrine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound and its isomers?

A1: this compound (pipecolic acid betaine) is a polar, quaternary ammonium (B1175870) compound. The primary challenges in its chromatographic separation from its isomers include:

  • High Polarity: Leads to poor retention on traditional reversed-phase (RP) columns.[1]

  • Structural Similarity: Isomers, particularly enantiomers (optical isomers), have identical or very similar physicochemical properties, making them difficult to separate.[2]

  • Peak Shape Issues: As a charged analyte, this compound can exhibit peak tailing due to interactions with residual silanols on silica-based columns.

Q2: What chromatographic modes are best suited for separating this compound and its isomers?

A2: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique.[1][3] HILIC stationary phases are polar and utilize a high organic content mobile phase with a small amount of aqueous solvent to retain and separate polar analytes.[1] For chiral separations of enantiomers, specialized chiral stationary phases (CSPs) are necessary.[4][5] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be beneficial for separating charged polar compounds.

Q3: How can I improve the peak shape for this compound?

A3: To mitigate peak tailing and improve symmetry, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanol (B1196071) groups on the column, reducing secondary interactions.

  • Buffer Concentration: Using a buffer, such as ammonium formate (B1220265) or ammonium acetate, in the mobile phase helps to maintain a consistent ionic strength and pH, which can improve peak shape.[3]

  • Column Choice: Employing a column with a highly deactivated silica (B1680970) surface or an end-capped column can minimize silanol interactions. Modern columns designed for polar analytes are often more suitable.

  • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While derivatization can be used to improve detectability for certain detectors, it is generally not required for LC-MS/MS analysis.[6] Modern mass spectrometers offer sufficient sensitivity for the direct analysis of underivatized this compound. For chiral separation, direct methods using chiral stationary phases are often preferred over indirect methods that involve derivatization to form diastereomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its isomers.

Problem 1: Poor or No Retention on a C18 Column
  • Possible Cause: this compound is too polar for significant retention on a conventional reversed-phase column.

  • Recommended Solution:

    • Switch to HILIC: Employ a HILIC column (e.g., silica, amide, or zwitterionic phase) which is designed for the retention of polar compounds.[1][7]

    • Use a Polar-Embedded RP Column: These columns offer enhanced retention for polar analytes compared to standard C18 columns.

    • Consider Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange characteristics can improve retention.

Problem 2: Co-elution of Isomers
  • Possible Cause: The chromatographic conditions lack the necessary selectivity to resolve the isomers.

  • Recommended Solution:

    • For Enantiomers (Chiral Isomers):

      • A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point.[5]

      • Optimize the mobile phase, including the type and percentage of organic modifier and any additives.

    • For Diastereomers or Positional Isomers:

      • Optimize Mobile Phase: Adjust the organic solvent composition, buffer pH, and concentration.

      • Change Column Temperature: Varying the column temperature can alter selectivity.

      • Try a Different Stationary Phase: A column with a different chemistry (e.g., phenyl, cyano) may provide the required selectivity.

Problem 3: Peak Tailing
  • Possible Cause: Secondary interactions between the positively charged this compound and negatively charged residual silanol groups on the silica-based column.

  • Recommended Solution:

    • Lower Mobile Phase pH: An acidic mobile phase will protonate the silanol groups, reducing their interaction with the analyte.

    • Increase Buffer Strength: A higher concentration of buffer ions can shield the silanol groups.

    • Use a High-Purity, End-Capped Column: These columns have fewer active silanol sites.

    • Employ a Polymer-Based or Hybrid Column: These columns are more resistant to secondary interactions.

Problem 4: Split Peaks
  • Possible Cause: This can be due to several factors, including column contamination, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.[8][9]

  • Recommended Solution:

    • Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the column itself.[8]

    • Ensure Sample Solvent Compatibility: The sample solvent should be weaker than or similar in strength to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Inspect for Column Voids: A sudden drop in backpressure can indicate a void. If a void is present, the column may need to be replaced.[8]

Data Presentation

The following table presents illustrative data for a hypothetical chiral separation of this compound enantiomers based on a UPLC-MS/MS method adapted from a similar compound, L-pipecolic acid.[6]

Parameter(R)-Homostachydrine(S)-Homostachydrine
Retention Time (min) 6.59.8
Resolution (Rs) \multicolumn{2}{c
MS/MS Transition (m/z) 158 -> 84158 -> 84
Tailing Factor 1.11.2

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers by UPLC-MS/MS

This protocol is adapted from a validated method for the chiral separation of L-pipecolic acid.[6]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Chiral macrocyclic glycopeptide teicoplanin-based column (e.g., Astec CHIROBIOTIC T), 100 mm x 2.1 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    12.0 50 50
    12.1 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition: m/z 158 -> 84

    • Collision Energy: Optimized for the specific instrument (typically 15-25 eV)

Protocol 2: HILIC Separation of this compound from Polar Metabolites

This is a general protocol for the analysis of polar betaines using HILIC.[3][10]

  • Instrumentation: HPLC or UPLC system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: HILIC silica or amide column (e.g., Atlantis HILIC Silica), 150 mm x 4.6 mm, 5 µm.[10]

  • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% 30 mM Ammonium Acetate buffer (pH adjusted to 5.0 with acetic acid).[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Drift Tube Temperature: 50°C[10]

    • Nebulizer Gas Pressure: 3.5 bar

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Resolution of This compound Isomers check_retention Sufficient Retention on Column? start->check_retention check_peak_shape Good Peak Shape (Symmetrical)? check_retention->check_peak_shape Yes no_retention Action: Switch to HILIC or Polar-Embedded RP Column check_retention->no_retention No check_isomer_type Are Isomers Enantiomers? check_peak_shape->check_isomer_type Yes bad_peak_shape Action: Adjust Mobile Phase pH, Increase Buffer Strength, or Use High-Purity Column check_peak_shape->bad_peak_shape No enantiomers Action: Use Chiral Stationary Phase (CSP) check_isomer_type->enantiomers Yes diastereomers Action: Optimize Mobile Phase, Temperature, or try a Different Achiral Column check_isomer_type->diastereomers No no_retention->check_retention bad_peak_shape->check_peak_shape optimize_chiral Optimize Chiral Separation: - Vary Organic Modifier - Adjust Additives - Screen Different CSPs enantiomers->optimize_chiral end End: Improved Resolution diastereomers->end optimize_chiral->end

Caption: Troubleshooting workflow for enhancing the resolution of this compound isomers.

References

Preventing degradation of Homostachydrine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the degradation of Homostachydrine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, also known as pipecolic acid betaine, is a cyclic amino acid derivative found in various plants, such as alfalfa and citrus fruits, as well as in certain marine invertebrates. Its stability is a significant concern during sample preparation due to its susceptibility to degradation under specific chemical and physical conditions. Degradation can lead to inaccurate quantification and misinterpretation of experimental results. Key factors that can cause degradation include pH extremes, elevated temperatures, and the presence of certain enzymes or reactive chemical species in the sample matrix.

Q2: What are the primary factors that lead to the degradation of this compound?

The degradation of this compound during sample preparation can be attributed to several factors:

  • pH: Both highly acidic and highly alkaline conditions can promote the degradation of this compound.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is crucial to keep samples cool throughout the preparation process.

  • Enzymatic Activity: The presence of endogenous enzymes in biological samples can lead to the metabolic degradation of this compound.

  • Oxidizing Agents: this compound can be susceptible to oxidation, leading to the formation of degradation products.

Q3: What are the recommended storage conditions for samples containing this compound?

To ensure the stability of this compound in biological samples, proper storage is essential. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to minimize degradation. It is also advisable to minimize freeze-thaw cycles, as these can contribute to the degradation of the analyte.

Q4: Which extraction solvents are most suitable for minimizing the degradation of this compound?

The choice of extraction solvent is critical for the efficient recovery and stability of this compound. Polar solvents are generally preferred for extracting this polar compound. Methanol (B129727) or a mixture of methanol and water are commonly used and have been shown to be effective. It is important to use high-purity solvents to avoid introducing contaminants that could promote degradation.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and provides potential solutions.

Issue: Low recovery of this compound in my samples.

Low recovery can be a result of several factors. The following troubleshooting steps can help identify and resolve the issue:

  • Check Extraction Efficiency: The chosen extraction solvent and method may not be optimal for your sample matrix. Consider experimenting with different solvent systems or extraction techniques (e.g., solid-phase extraction).

  • Assess pH of the Extraction Solvent: The pH of the extraction medium can significantly impact the stability and recovery of this compound. Ensure the pH is within a stable range, typically near neutral.

  • Evaluate for Degradation: Low recovery might be a direct consequence of degradation. Review your sample handling and preparation procedures to ensure that samples are kept cool and protected from extreme pH conditions.

Troubleshooting Workflow for Low this compound Recovery

G start Start: Low this compound Recovery check_extraction 1. Review Extraction Protocol start->check_extraction extraction_ok Extraction Protocol Optimal? check_extraction->extraction_ok optimize_extraction Action: Optimize solvent, technique, or duration. extraction_ok->optimize_extraction No check_stability 2. Assess Sample Stability extraction_ok->check_stability Yes optimize_extraction->check_stability stability_ok Degradation Suspected? check_stability->stability_ok investigate_degradation Action: Check pH, temperature control, and storage conditions. stability_ok->investigate_degradation Yes check_matrix 3. Evaluate Matrix Effects stability_ok->check_matrix No investigate_degradation->check_matrix matrix_ok Matrix Interference Likely? check_matrix->matrix_ok cleanup Action: Implement additional sample cleanup steps (e.g., SPE). matrix_ok->cleanup Yes end End: Recovery Improved matrix_ok->end No cleanup->end

Caption: Troubleshooting workflow for low this compound recovery.

Issue: High variability in this compound concentrations between replicate samples.

High variability can obscure meaningful results. Consider the following:

  • Inconsistent Sample Homogenization: Ensure that your samples are thoroughly homogenized before taking aliquots for extraction.

  • Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume errors.

  • Inconsistent Extraction Times or Temperatures: Standardize the duration and temperature of your extraction steps for all samples.

  • Instrumental Variability: Check the performance of your analytical instrument (e.g., LC-MS) to ensure it is not a source of variability.

Issue: Presence of unexpected peaks in my chromatogram, possibly indicating degradation products.

The appearance of extra peaks can signal the degradation of this compound.

  • Analyze a Standard: Run a pure standard of this compound under the same analytical conditions to confirm its retention time.

  • Stress Studies: Subject a pure standard of this compound to harsh conditions (e.g., high temperature, extreme pH) to intentionally induce degradation and identify the retention times of the degradation products.

  • Review Sample Preparation: Scrutinize your sample preparation workflow for any steps that might be causing degradation, such as prolonged exposure to high temperatures or inappropriate pH.

Experimental Protocol: Extraction of this compound from Plant Tissue

This protocol provides a general framework for the extraction of this compound from plant material. Optimization may be required for specific plant species and tissues.

  • Sample Collection and Storage:

    • Collect fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization:

    • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) to the tube.

    • Vortex the tube vigorously for 1 minute.

    • Incubate the sample at 4°C for 1 hour with occasional vortexing.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis.

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

    • The sample is now ready for injection into the LC-MS system for the quantification of this compound.

Data Summary: Stability of this compound

The following table summarizes the known stability of this compound under various conditions. This information is crucial for designing robust sample preparation protocols. One study found that the content of this compound was not affected by the roasting of coffee beans, indicating its notable heat stability.[1]

ConditionStabilityRecommendations
Temperature Stable at low temperatures.[1] Degradation increases with temperature.Keep samples on ice or refrigerated during processing. Store long-term at -80°C.
pH Most stable around neutral pH. Susceptible to degradation at highly acidic or alkaline pH.Maintain a pH between 6.0 and 8.0 during extraction and storage.
Solvent Good stability in polar solvents like methanol and water.Use high-purity methanol or methanol/water mixtures for extraction.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to degradation.Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.

References

Technical Support Center: Homostachydrine Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Homostachydrine (also known as Pipecolic Acid Betaine). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Solubility Data

SolventPredicted Solubility of this compound ( g/100 mL)Notes
WaterVery High (> 100)This compound is a zwitterionic compound, suggesting high aqueous solubility.
MethanolHigh (~55)Expected to be a good solvent for this compound.
EthanolModerate (~8.7)Lower solubility compared to methanol, but still a viable solvent.
DMSOSolubleA good solvent for many organic compounds, including betaines.
EtherSparingly SolubleNot a recommended solvent for dissolving this compound.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in water. What could be the issue?

A1: While this compound is predicted to be highly water-soluble, several factors can affect its dissolution:

  • Purity of the compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.

  • pH of the solution: The solubility of zwitterionic compounds like this compound can be influenced by pH. While it should be soluble in neutral water, adjusting the pH slightly towards the acidic or basic side might improve solubility in some cases. However, be mindful of how pH changes might affect your downstream experiments.

  • Temperature: While heating can increase the rate of dissolution, this compound is reported to be heat-stable, so gentle warming (e.g., to 37°C) can be attempted.[1]

  • Saturation: You may be exceeding the solubility limit. Refer to the estimated solubility data and ensure you are not trying to prepare a supersaturated solution.

Q2: My this compound precipitated out of an aqueous solution after I added another reagent. Why did this happen and what can I do?

A2: Precipitation upon the addition of another reagent is likely due to a change in the solvent environment that reduces the solubility of this compound. This can be caused by:

  • "Salting out": The addition of a high concentration of salt can reduce the solubility of other solutes.

  • Solvent polarity change: Adding a less polar solvent to your aqueous solution will decrease the overall polarity, potentially causing the polar this compound to precipitate.

  • Common ion effect: If the added reagent shares a common ion with this compound, it can decrease its solubility.

To address this, you can try:

  • Increasing the proportion of the initial solvent: If you added a co-solvent, try to keep its concentration to a minimum.

  • Using a different co-solvent: If possible, select a co-solvent that is more compatible with this compound's solubility.

  • Preparing a more dilute solution: Working with lower concentrations can help to keep the compound in solution.

Q3: Can I use DMSO to prepare a stock solution of this compound for my cell-based assays?

A3: Yes, DMSO is a common solvent for preparing stock solutions of compounds for biological assays. Based on the properties of related betaines, this compound should be soluble in DMSO. However, it is crucial to consider the following:

  • Final DMSO concentration: High concentrations of DMSO can be toxic to cells. It is essential to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).

  • Aqueous solubility from DMSO stock: When diluting the DMSO stock into your aqueous assay buffer, the compound may precipitate if its solubility in the final buffer is low. It is recommended to perform a small-scale test to check for precipitation upon dilution.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound, also known as pipecolic acid betaine (B1666868), is a cyclic amino acid derivative.[2] It is found in various plants, including alfalfa, citrus fruits, and coffee beans.[1][3]

Q: What are the best practices for storing this compound?

A: this compound should be stored as a solid in a cool, dry place, protected from light. Stock solutions in DMSO can typically be stored at -20°C for several months. Aqueous solutions are more prone to degradation and should ideally be prepared fresh.

Q: Is this compound stable in solution?

A: this compound is reported to have noticeable heat stability.[1] However, the long-term stability in various solvents at different temperatures has not been extensively studied. For critical experiments, it is advisable to use freshly prepared solutions.

Q: Are there any known biological activities or signaling pathways associated with this compound?

A: While direct evidence for this compound's involvement in specific signaling pathways is limited, its precursor, pipecolic acid, is known to play a role in plant immunity by inducing the production of nitric oxide (NO) and reactive oxygen species (ROS).[4][5] A related compound, stachydrine, has been shown to be involved in several signaling pathways in mammalian cells, including PI3K/Akt, ERK/MAPK, and NF-κB.[1][6] These pathways are involved in processes like cell growth, proliferation, and inflammation.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound powder to a pre-weighed vial.

  • Record the total weight of the vial and powder.

  • Add a known volume of the solvent to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial for the presence of undissolved solid.

  • If undissolved solid is present, centrifuge the vial at high speed to pellet the solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC.

  • Calculate the solubility in g/100 mL.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate for 24h (shaking at constant temp.) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant quantify Quantify concentration (e.g., HPLC) collect_supernatant->quantify calculate Calculate solubility quantify->calculate end End calculate->end hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor PI3K PI3K Receptor->PI3K ROS_NO ROS / NO Production Receptor->ROS_NO Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Cell survival) NFkB->Cellular_Response ROS_NO->Cellular_Response

References

Selecting the appropriate column for Homostachydrine separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Homostachydrine Separation

This technical support center provides guidance on selecting the appropriate HPLC column for the separation of this compound, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for column selection?

A1: this compound is a highly polar, zwitterionic compound. It is classified as a quaternary ammonium (B1175870) salt and an L-alpha-amino acid.[1][2] Its polar nature means it is poorly retained on traditional reversed-phase columns with highly aqueous mobile phases. Its zwitterionic character (containing both a positive and a negative charge) can lead to peak tailing on silica-based columns due to interactions with residual silanols.

Q2: Which types of HPLC columns are recommended for this compound separation?

A2: Two main types of columns are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns , such as those with an Amide phase, are excellent for retaining and separating highly polar compounds like this compound.

  • Reversed-Phase (RP) columns , particularly C8 or C18, can also be used, but method development is crucial to achieve adequate retention and good peak shape. This often involves careful control of mobile phase pH and the use of appropriate buffers.

Q3: When should I choose a HILIC column over a Reversed-Phase column?

A3: A HILIC column is generally the preferred choice when dealing with very polar analytes like this compound that show little to no retention on C18 or C8 columns under typical reversed-phase conditions. HILIC columns use a high organic content mobile phase, which can also be advantageous for sensitivity in mass spectrometry detection.

Q4: Can I use a standard C18 column for this compound analysis?

A4: Yes, but it can be challenging. Standard C18 columns may provide poor retention for this compound. To improve retention, you may need to use a highly aqueous mobile phase and carefully control the pH to suppress the ionization of either the carboxylic acid or the quaternary amine group. Using end-capped C18 columns is highly recommended to minimize peak tailing.

Column Selection Guide

Choosing the right column is critical for successful this compound separation. Below is a comparison of the two primary recommended column types.

Recommended Column Chemistries
Column TypeStationary Phase ChemistryPrimary Separation MechanismBest Suited For
HILIC Amide, bare silica (B1680970), or other polar bonded phasesPartitioning of the analyte between a water-enriched layer on the stationary phase surface and a high-organic mobile phase.Highly polar and hydrophilic compounds like this compound that are poorly retained in reversed-phase.
Reversed-Phase C8 (Octylsilane), C18 (Octadecylsilane)Hydrophobic interactions between the analyte and the non-polar stationary phase.A wide range of compounds, but requires careful method development for polar analytes.
Example Columns and Specifications
Column NamePhaseParticle Size (µm)Pore Size (Å)Dimensions (L x ID, mm)
Accucore 150 Amide HILICAmide2.6150100 x 3.0 or 150 x 2.1
Discovery C8C85180100 x 3.0
Standard C18C183 - 5100 - 180Various

Experimental Protocols

Below are detailed starting protocols for this compound separation using both HILIC and Reversed-Phase chromatography. These should be optimized for your specific instrument and sample matrix.

Protocol 1: HILIC Method for this compound Separation

This method is ideal for achieving good retention of the polar this compound molecule.

Column: Accucore 150 Amide HILIC, 2.6 µm, 150 Å, 100 x 3.0 mm

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.0

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
0.01090
10.04060
12.04060
12.11090
15.01090

Flow Rate: 0.4 mL/min

Column Temperature: 30 °C

Injection Volume: 5 µL

Detection: ESI-MS/MS in positive ion mode. Monitor the transition m/z 158 → 72.

Protocol 2: Reversed-Phase Method for this compound Separation

This method has been successfully used for the analysis of this compound in complex matrices like coffee beans.[2][3]

Column: Discovery C8, 5 µm, 180 Å, 100 x 3.0 mm

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Methanol

Gradient Program: A gradient can be developed starting with a high aqueous phase (e.g., 95% A) and gradually increasing the organic phase to elute the compound. An isocratic method with a high aqueous percentage may also be suitable.

Flow Rate: 0.5 mL/min

Column Temperature: 35 °C

Injection Volume: 10 µL

Detection: ESI-MS/MS in positive ion mode. Monitor the transition m/z 158 → 72.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Retention (Reversed-Phase) This compound is too polar for the RP column under current conditions.- Increase the aqueous content of the mobile phase.- Consider switching to a HILIC column.- Ensure the mobile phase pH is appropriate to maximize interaction; for a zwitterion, this is often at low or high pH.
Peak Tailing - Secondary interactions with active silanols on the silica backbone.- Column overload.- Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase (use with caution for MS).- Adjust mobile phase pH to suppress silanol (B1196071) ionization (typically pH < 4).- Reduce the sample amount injected.
Variable Retention Times - Inadequate column equilibration.- Mobile phase composition instability or incorrect preparation.- Temperature fluctuations.- Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection (HILIC columns may require longer equilibration times).- Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a stable temperature.
Split Peaks - Sample solvent is much stronger than the mobile phase.- Clogged column frit or void in the column packing.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Backflush the column (disconnect from the detector first). If the problem persists, replace the column.

Diagrams

G cluster_0 Column Selection Workflow for this compound start Start: Separate this compound check_retention Is retention on a C18/C8 column with >95% aqueous mobile phase adequate? start->check_retention rp_column Use Reversed-Phase Column (C8 or C18) check_retention->rp_column Yes hilic_column Use HILIC Column (Amide) check_retention->hilic_column No rp_path Yes hilic_path No optimize_rp Optimize Mobile Phase: - Adjust pH (e.g., 0.1% Formic Acid) - Use end-capped column to reduce tailing rp_column->optimize_rp optimize_hilic Optimize Mobile Phase: - High organic content (>80% ACN) - Use buffer (e.g., Ammonium Formate) hilic_column->optimize_hilic end End: Successful Separation optimize_rp->end optimize_hilic->end

Caption: Column selection workflow for this compound analysis.

References

Technical Support Center: Sensitive Detection of Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Homostachydrine. The information is tailored for researchers, scientists, and drug development professionals utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive and selective detection of this compound?

A1: The most prevalent and highly sensitive method for the quantification of this compound in biological matrices is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers excellent specificity by monitoring a specific mass transition for this compound.

Q2: What is the specific mass transition (MRM) for this compound detection in positive ion mode ESI-MS/MS?

A2: For high sensitivity and specificity in quantitative analysis, the recommended multiple reaction monitoring (MRM) transition for this compound is monitoring the precursor ion at m/z 158 and the product ion at m/z 72.[1] This transition is reported to be absent in the fragmentation patterns of other common osmolytes, thus ensuring unambiguous identification.[1]

Q3: What are the expected concentrations of this compound-related compounds in human plasma?

Q4: Is an internal standard necessary for accurate quantification of this compound?

A4: Yes, using a suitable internal standard (IS) is crucial for accurate and precise quantification to compensate for variations in sample preparation, injection volume, and matrix effects. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., d3- or d9-Homostachydrine). If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar ionization efficiency that is not endogenously present in the sample may be considered.

Q5: How should biological samples for this compound analysis be stored to ensure stability?

A5: For long-term stability of metabolites in biological fluids like plasma and urine, it is recommended to store samples at -80°C.[2] For short-term storage (up to 48 hours), refrigeration at 4°C can be acceptable for many metabolites in urine.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation of metabolites.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound by LC-MS/MS.

Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it. 2. Ensure the injection solvent is similar to or weaker than the initial mobile phase. 3. Adjust the mobile phase pH or add a small amount of a competing agent.
Peak Splitting 1. Clogged frit or column void. 2. Sample overload. 3. Injector issue.1. Back-flush the column or replace it if a void has formed. 2. Dilute the sample or reduce the injection volume. 3. Inspect and clean the injector port and needle.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column sufficiently before each run; replace if necessary.
Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Sensitivity/No Signal 1. Incorrect MS/MS transition. 2. Poor ionization efficiency. 3. Ion source contamination. 4. Sample degradation.1. Verify the precursor (158 m/z) and product (72 m/z) ions for this compound.[1] 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Adjust mobile phase pH to promote ionization. 3. Clean the ion source components (capillary, cone). 4. Prepare fresh samples and standards.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Leaks in the system.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Improve sample cleanup to remove interfering matrix components. 3. Check for and tighten any loose fittings.
Inconsistent Results (Poor Reproducibility) 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Unstable spray in the ion source.1. Standardize the sample preparation protocol and use an internal standard. 2. Evaluate matrix effects by comparing calibration curves in solvent and matrix. Improve sample cleanup or use a matrix-matched calibration curve. 3. Check for blockages in the sample capillary and ensure a stable solvent flow.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum

This is a general protein precipitation protocol that can be adapted for this compound extraction.

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 400 µL of ice-cold methanol (B129727) (or acetonitrile).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

UPLC-MS/MS Analysis Parameters (General)

These are starting parameters that should be optimized for your specific instrument and application.

Parameter Recommendation
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like betaines.
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[4]
Mobile Phase B Acetonitrile with 0.1% formic acid.[4]
Gradient A gradient from high organic to high aqueous content.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40°C.
Injection Volume 5 - 10 µL.
Ionization Mode Positive Electrospray Ionization (ESI+).
MRM Transition Precursor ion: 158 m/z, Product ion: 72 m/z.[1]
Collision Energy Optimize for the specific instrument to maximize the signal for the 158 -> 72 transition.

Quantitative Data Summary

Analyte Matrix Concentration Range Limit of Detection (LOD) Limit of Quantification (LOQ)
Betaine (B1666868) (related compound)Human Plasma1025 - 2084 ng/mLNot specifiedNot specified
Betaine (related compound)Beta vulgaris (beet) samples-0.95 µg/L[4]2.87 µg/L[4]
Pyrrolizidine (B1209537) alkaloids (example for low-level quantification)Cow's milk-0.005 to 0.054 µg/L0.009 to 0.123 µg/L

Note: The LOD and LOQ are highly method and matrix-dependent. The provided values for related compounds serve as a general reference.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute injection Inject Sample reconstitute->injection separation UPLC Separation (HILIC) injection->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM: 158 -> 72) ionization->detection integration Peak Integration detection->integration quantification Quantification (vs. Internal Standard) integration->quantification results Final Concentration quantification->results

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc LC Issues cluster_ms MS Issues start Inconsistent/Poor Results peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Low Sensitivity? start->sensitivity background High Background? start->background check_column Check Column Condition peak_shape->check_column check_solvent Check Injection Solvent peak_shape->check_solvent check_mobile_phase Check Mobile Phase retention_time->check_mobile_phase check_temp Check Column Temperature retention_time->check_temp check_mrm Verify MRM Transition sensitivity->check_mrm optimize_source Optimize Ion Source sensitivity->optimize_source clean_source Clean Ion Source sensitivity->clean_source check_solvents Check Solvents/System for Contamination background->check_solvents improve_cleanup Improve Sample Cleanup background->improve_cleanup

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Navigating Reproducibility in Homostachydrine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common reproducibility issues encountered during Homostachydrine bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific experimental challenges.

Troubleshooting Guide

Encountering variability in your this compound bioassays? This guide provides a systematic approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use a multichannel pipette for simultaneous seeding and verify cell density with a cell counter.
Edge effects in microplatesAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.[1]
Low Bioactivity or Potency This compound Degradation: Instability in solution.Prepare fresh stock solutions of this compound for each experiment. This compound is heat-stable, but long-term stability in aqueous solutions at 37°C should be empirically determined.[2]
Incorrect pH of Media: this compound is a zwitterionic alkaloid, and its charge state can be influenced by pH, potentially affecting cell uptake.Ensure the cell culture medium is buffered to the correct physiological pH (typically 7.2-7.4) and is not affected by the addition of the compound.
Sub-optimal Cell Health: Cells are stressed or have a high passage number.Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination.
Interaction with Media Components: Components in the cell culture media may interfere with this compound's activity.Consider using a serum-free or chemically defined medium to reduce variability from undefined components.[3]
Inconsistent Dose-Response Curves Solubility Issues: this compound precipitation at higher concentrations.Visually inspect solutions for any precipitation. Use a suitable solvent for the stock solution (e.g., water or DMSO) and ensure the final concentration in the assay does not exceed its solubility limit.
Inaccurate Serial Dilutions: Errors in preparing the dilution series.Prepare serial dilutions carefully and use fresh pipette tips for each dilution step to avoid carryover.
Cell Viability Assay Artifacts Interference with Assay Reagents: this compound may directly react with viability indicators (e.g., MTT, resazurin).Run a control experiment with this compound in cell-free media to check for direct reduction of the assay reagent.[4]
Alteration of Cellular Metabolism: As a betaine, this compound might alter cellular metabolism, affecting assays that measure metabolic activity as a proxy for viability.Use a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain).[4][5]

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound for in vitro studies?

  • Preparation: this compound is generally soluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile, high-quality solvent such as water or DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

  • Storage: Solid this compound should be stored in a cool, dark, and dry place. While it is known to be heat-stable, aqueous stock solutions should be prepared fresh for each experiment to avoid potential degradation or microbial contamination.[2] If storage of a stock solution is necessary, aliquot and store at -20°C or -80°C.

2. What are the known biological targets of this compound?

This compound is a known substrate for the organic cation transporter novel type 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4).[6] This transporter is involved in the transport of various organic cations and zwitterions. Bioassays investigating the effects of this compound could therefore focus on cell lines expressing OCTN1 or on endpoints related to its function, such as inflammation or acetylcholine (B1216132) transport.[7][8][9]

3. Which cell lines are suitable for this compound bioassays?

The choice of cell line will depend on the research question. If studying the interaction with its known transporter, a cell line with endogenous or engineered expression of OCTN1/SLC22A4 would be appropriate. For broader activity screening, a panel of cell lines from different tissues could be used.

4. My results are not reproducible between different laboratories. What are the most likely sources of this variability?

Inter-laboratory reproducibility issues often stem from subtle differences in experimental conditions. Key factors to standardize include:

  • Cell Line Authenticity and Passage Number: Ensure both labs are using the same authenticated cell line at a similar passage number.

  • Cell Culture Media and Supplements: Use the exact same formulation of media, serum, and other supplements.

  • Incubation Conditions: Standardize CO2 levels, temperature, and humidity.

  • Assay Protocol and Reagents: Use identical assay kits and follow the same detailed protocol, including incubation times and reading parameters.

5. How can I be sure that the observed effects are specific to this compound and not an artifact?

To ensure the specificity of the observed effects, consider the following controls:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.

  • Positive and Negative Controls: Use a known activator or inhibitor of the pathway of interest as a positive control, and an inactive structural analog of this compound as a negative control, if available.

  • Counter-screening: Test this compound in assays for unrelated targets to assess its selectivity.

  • Knockdown/Knockout Models: If you hypothesize that the effect is mediated by a specific target (e.g., OCTN1), use siRNA or CRISPR to reduce or eliminate the expression of that target and see if the effect of this compound is diminished.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line and experimental setup.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

The following tables provide illustrative data for typical cell viability and transporter uptake assays. Note: These values are examples and should be determined empirically for your specific experimental system.

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)Example IC50 (µM)
HEK293 (OCTN1+)MTT48150
HEK293 (WT)MTT48>500
A549Resazurin72250
HepG2ATP-based48300

Table 2: Example Kinetic Parameters for this compound Uptake via OCTN1

ParameterExample Value
Michaelis-Menten Constant (Km)25 µM
Maximum Velocity (Vmax)1.5 nmol/mg protein/min

Visualizations

Signaling Pathways

Homostachydrine_OCTN1_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OCTN1 OCTN1 (SLC22A4) This compound->OCTN1 Uptake Inflammation_Modulation Inflammation Modulation OCTN1->Inflammation_Modulation NFkB_Pathway NF-κB Pathway Inflammation_Modulation->NFkB_Pathway Inhibition? Gene_Expression Gene Expression (e.g., cytokines) NFkB_Pathway->Gene_Expression Regulation

Caption: Potential signaling pathway of this compound via the OCTN1 transporter.

Experimental Workflow

Bioassay_Workflow start Start cell_culture Cell Culture (Optimize Seeding Density) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (Optimize Time) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, ATP-based) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for a this compound cell viability bioassay.

Troubleshooting Logic

Troubleshooting_Logic issue Inconsistent Results check_reagents Check Reagent Stability and Preparation issue->check_reagents check_cells Check Cell Health and Culture Conditions issue->check_cells check_protocol Review Assay Protocol and Execution issue->check_protocol reagent_ok Reagents OK? check_reagents->reagent_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->cells_ok Yes remediate_reagents Remediate: Prepare Fresh Reagents reagent_ok->remediate_reagents No cells_ok->protocol_ok Yes remediate_cells Remediate: Use New Cell Stock, Check for Contamination cells_ok->remediate_cells No remediate_protocol Remediate: Refine Pipetting, Standardize Incubation protocol_ok->remediate_protocol No resolved Issue Resolved protocol_ok->resolved Yes remediate_reagents->resolved remediate_cells->resolved remediate_protocol->resolved

Caption: A logical decision tree for troubleshooting inconsistent bioassay results.

References

How to remove interfering compounds in Homostachydrine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homostachydrine analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound analysis?

A1: In complex matrices such as plant extracts, medicinal herbs, and biological fluids, several classes of compounds can interfere with the accurate quantification of this compound. These include:

  • Other Quaternary Ammonium (B1175870) Compounds (QACs) and Betaines: Compounds with similar chemical structures, such as stachydrine, trigonelline, and choline, can have similar chromatographic retention times and mass-to-charge ratios, potentially causing isobaric interference.

  • Sugars and Polysaccharides: High concentrations of sugars in plant extracts can cause matrix effects, particularly ion suppression in the mass spectrometer.

  • Pigments: Compounds like chlorophylls (B1240455) and carotenoids can interfere with the analysis, especially in less selective detection methods.

  • Phenolic Compounds: These are abundant in plants and can co-extract with this compound, leading to matrix effects.[1]

  • Salts and Buffers: High concentrations of salts from the sample or extraction process can suppress the ionization of this compound.

  • Phospholipids (B1166683): In biological samples like plasma or serum, phospholipids are a major source of matrix effects.[2]

Q2: What is the "matrix effect" and how does it impact this compound analysis?

A2: The matrix effect is the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix.[3] This can lead to either:

  • Ion Suppression: A decrease in the analyte signal, resulting in underestimation of the concentration. This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.

Matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[3][4][5]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: The most crucial step is to remove interfering compounds before analysis using techniques like Solid-Phase Extraction (SPE) or QuEChERS.

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the sensitivity if this compound concentrations are low.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d3, will behave almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for signal variations.[2][6][7]

Q4: Which sample preparation technique is best for this compound analysis?

A4: The choice of sample preparation technique depends on the sample matrix and the required level of cleanup.

  • Solid-Phase Extraction (SPE): This is a highly effective and selective method for cleaning up complex samples. A mixed-mode cation exchange sorbent is often suitable for basic compounds like this compound.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is well-established for pesticide analysis and has been successfully adapted for the analysis of betaines in plant matrices.[8][9][10] It involves a solvent extraction followed by a dispersive SPE cleanup.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate compounds based on their relative solubilities in two immiscible liquids.

  • Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent like acetonitrile (B52724) is a quick way to remove the bulk of proteins.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent. For plant materials, a polar solvent like methanol (B129727) or a methanol/water mixture is a good starting point. Ensure thorough homogenization of the sample.
Analyte Breakthrough during SPE - Ensure the SPE cartridge is properly conditioned and equilibrated. - Do not let the sorbent bed dry out after conditioning (unless using a water-wettable polymer sorbent). - Load the sample at a slow and consistent flow rate.
Incomplete Elution from SPE Cartridge - Use a stronger elution solvent. For cation exchange SPE, this may involve adding a small amount of acid or base to the elution solvent to neutralize the charge on the analyte. - Apply the elution solvent in smaller, multiple aliquots.
Degradation of this compound This compound is generally stable, but prolonged exposure to harsh pH or high temperatures during sample processing should be avoided.
Issue 2: High Matrix Effects (Ion Suppression)
Potential Cause Troubleshooting Step
Co-eluting Interferences - Improve sample cleanup using a more rigorous SPE or QuEChERS protocol. - Optimize the chromatographic method to better separate this compound from the interfering peaks. This may involve changing the column, mobile phase composition, or gradient profile.
High Concentration of Salts or Sugars - For SPE, ensure the wash step is effective at removing these interferences. A wash with a weak organic solvent or water may be beneficial. - For QuEChERS, the use of sorbents like PSA (Primary Secondary Amine) can help remove sugars.[8]
Phospholipid Interference (Biological Samples) - Use a phospholipid removal plate or cartridge during sample preparation. - Optimize the LLE or SPE method to minimize the co-extraction of phospholipids.
Interaction with Metal Surfaces For some chelating compounds, interaction with stainless steel components of the HPLC system can cause ion suppression. Consider using a metal-free or PEEK-lined column and tubing.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plant Extracts

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is recommended.

  • Sample Pre-treatment:

    • Homogenize 1 g of the dried and powdered plant material with 10 mL of 80% methanol in water.

    • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Dilute the supernatant 1:1 with 2% formic acid in water.

    • Spike with a stable isotope-labeled internal standard (if available).

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for this compound in Medicinal Herbs

This protocol is adapted from a method for betaine (B1666868) analysis in Beta vulgaris.[8]

  • Extraction:

    • Weigh 1 g of homogenized herb sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at 6000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 5 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA (Primary Secondary Amine) and 900 mg MgSO₄.

    • Shake for 1 minute.

    • Centrifuge at 6000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Quantitative Data Summary

Cleanup Method Matrix Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Reference
ASE/SPEBeta vulgaris PeelBetaine93<5[8]
QuEChERSBeta vulgaris PeelBetaine75<1.5[8]
QuEChERSFresh HerbsPesticides & PAHs71.6 - 116.9<15[9]

Note: The lower recovery for the QuEChERS method in the betaine study was attributed to the interaction of the analyte with the graphitized carbon black (GCB) sorbent, which is used to remove pigments. For less pigmented samples, GCB may not be necessary, which would likely improve recovery.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenization Homogenize Plant Material extraction Solvent Extraction homogenization->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pretreatment Dilute & Acidify supernatant->pretreatment conditioning Condition Cartridge pretreatment->conditioning To SPE loading Load Sample conditioning->loading washing Wash Interferences loading->washing elution Elute this compound washing->elution evaporation Evaporate & Reconstitute elution->evaporation To Analysis lcms LC-MS/MS Analysis evaporation->lcms

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

troubleshooting_matrix_effects cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_sample_prep Sample Preparation cluster_analytical_method Analytical Method problem Inaccurate Results (Ion Suppression) improve_cleanup Improve SPE/QuEChERS problem->improve_cleanup dilute_sample Dilute Sample problem->dilute_sample optimize_hplc Optimize Chromatography problem->optimize_hplc use_sil_is Use SIL-IS problem->use_sil_is

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Homostachydrine Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Homostachydrine via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of this compound in mass spectrometry?

This compound is a quaternary ammonium (B1175870) compound, a class of molecules that carries a permanent positive charge. Consequently, it ionizes very effectively in positive ion mode electrospray ionization (ESI+). It is typically observed as a singly charged molecular ion [M]+.

Q2: What are the recommended starting parameters for LC-MS/MS analysis of this compound?

For initial method development, we recommend the following parameters. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommendation
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) m/z 158
Product Ion (Q3) m/z 72
Liquid Chromatography HILIC or Mixed-Mode Chromatography
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid

Q3: What is the primary fragmentation pathway for this compound?

This compound, with a precursor ion of m/z 158, undergoes collision-induced dissociation (CID) to produce a characteristic product ion at m/z 72. This transition is highly specific and is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM). The fragmentation involves the neutral loss of carboxylated trimethylamine.[1]

G cluster_0 Fragmentation Pathway This compound This compound [M]+ m/z 158 Fragment Product Ion m/z 72 This compound->Fragment CID Neutral_Loss Neutral Loss (C4H8O2) m/z 86 This compound->Neutral_Loss

Fragmentation of this compound

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Ionization Efficiency

Question: I am observing a weak signal for my this compound standard or samples. How can I improve the ionization efficiency?

Answer: Low signal intensity for quaternary ammonium compounds like this compound can be addressed through systematic optimization of both chromatographic and mass spectrometric parameters.

Experimental Protocol: Ion Source Parameter Optimization

A Design of Experiments (DoE) approach is recommended for efficient optimization.[2] Key parameters to investigate include:

  • Capillary Voltage: In positive ion mode, test a range from 2.5 to 4.5 kV.

  • Gas Temperature: Evaluate temperatures between 250°C and 400°C.

  • Gas Flow: Assess a range of 8 to 12 L/min.

  • Nebulizer Pressure: Test pressures from 30 to 50 psi.

Table 1: Example DoE for Ion Source Optimization

ParameterLevel 1Level 2Level 3
Capillary Voltage (kV) 2.53.54.5
Gas Temperature (°C) 250325400
Gas Flow (L/min) 81012
Nebulizer Pressure (psi) 304050

Mobile Phase Optimization:

  • Acidic Modifiers: The addition of a small percentage of formic acid (0.1%) to the mobile phase can enhance protonation and improve signal intensity in positive ESI mode.

  • Organic Solvent: The choice and percentage of the organic solvent (typically acetonitrile for HILIC) can impact desolvation efficiency. A gradient starting with a high organic percentage is common for retaining polar compounds like this compound on a HILIC column.

G cluster_0 Troubleshooting Workflow: Low Signal Intensity Start Low Signal Intensity Check_Standard Verify Standard Concentration and Stability Start->Check_Standard Optimize_MS Optimize MS Parameters Check_Standard->Optimize_MS Optimize_LC Optimize LC Conditions Optimize_MS->Optimize_LC If signal still low Solution Improved Signal Optimize_MS->Solution If signal improves Check_System Inspect System for Leaks or Contamination Optimize_LC->Check_System If signal still low Optimize_LC->Solution If signal improves Check_System->Solution

Workflow for addressing low signal intensity.

Issue 2: Poor Peak Shape or No Retention

Question: My this compound peak is broad, tailing, or eluting in the void volume. What can I do to improve the chromatography?

Answer: Poor chromatography of highly polar compounds like this compound is a common issue, especially on traditional reversed-phase columns.

Experimental Protocol: Column and Mobile Phase Selection

  • Column Chemistry:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is the recommended mode for retaining and separating highly polar analytes.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can also provide good retention and peak shape.

  • Mobile Phase Composition:

    • High Organic Start: For HILIC, the initial mobile phase should have a high percentage of organic solvent (e.g., 90-95% acetonitrile) to promote retention.

    • Aqueous Component: The aqueous portion of the mobile phase should contain a buffer or modifier to control pH and improve peak shape. Ammonium formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) are common choices.

Table 2: Example HILIC Gradient for this compound

Time (min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Flow Rate (mL/min)
0.010900.4
5.040600.4
5.110900.4
8.010900.4
Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability in retention times and peak areas between injections. What are the potential causes?

Answer: Inconsistent results can stem from several factors, including sample matrix effects, system instability, and inadequate equilibration.

Troubleshooting Steps:

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement.

    • Solution: Implement a robust sample preparation method such as solid-phase extraction (SPE) or protein precipitation followed by dilution. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and improve quantitative accuracy.

  • System Equilibration: HILIC chromatography often requires longer equilibration times between injections compared to reversed-phase.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume equilibration is a good starting point.

  • System Contamination: Contamination of the ion source or mass spectrometer can lead to signal instability.

    • Solution: Regularly clean the ion source components according to the manufacturer's recommendations.

G cluster_0 Logical Relationship: Troubleshooting Reproducibility Start Inconsistent Results Matrix Matrix Effects? Start->Matrix Equilibration Insufficient Equilibration? Matrix->Equilibration No Solution_Matrix Improve Sample Prep Use Internal Standard Matrix->Solution_Matrix Yes Contamination System Contamination? Equilibration->Contamination No Solution_Equilibration Increase Equilibration Time Equilibration->Solution_Equilibration Yes Solution_Contamination Clean Ion Source Contamination->Solution_Contamination Yes End Reproducible Results Contamination->End No Solution_Matrix->End Solution_Equilibration->End Solution_Contamination->End

References

Calibration curve issues in Homostachydrine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Homostachydrine using calibration curves.

I. Frequently Asked Questions (FAQs)

1. My calibration curve for this compound shows poor linearity (R² < 0.99). What are the potential causes and solutions?

Poor linearity is a common issue and can stem from several factors:

  • Inaccurate Standard Preparation: Errors in weighing the this compound standard or in performing serial dilutions are a primary source of non-linearity.

    • Solution: Carefully prepare fresh calibration standards using calibrated pipettes and balances. Whenever possible, prepare a separate set of standards from a different stock solution to verify accuracy.

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the mass spectrometer.

    • Solution: Narrow the concentration range of your standards. If a broad range is necessary, you may need to use a weighted linear regression or a quadratic curve fit. However, be aware that a non-linear response can indicate other underlying issues.

  • Detector Saturation: At very high concentrations, the detector response can become non-linear as it reaches its saturation point.

    • Solution: Dilute the higher concentration standards to ensure they fall within the linear range of the detector.

  • Analyte Adsorption: this compound, being a quaternary ammonium (B1175870) compound, can be prone to adsorption onto surfaces in the LC system, especially at low concentrations.

    • Solution: Condition the LC system by injecting a few high-concentration standards or blank matrix samples before running the calibration curve. Consider using deactivated vials and tubing.

2. I'm observing a significant y-intercept in my calibration curve. What does this indicate?

A significant, non-zero y-intercept suggests a constant systematic error.

  • Positive Y-Intercept: This often points to contamination in your blank or solvents.

    • Solution: Analyze a true blank (mobile phase without internal standard) to check for contamination. Ensure all glassware and vials are scrupulously clean and use high-purity, LC-MS grade solvents. Contamination from previous analyses of quaternary ammonium compounds can be persistent, so thorough cleaning of the system is crucial.

  • Negative Y-Intercept: This can arise from incorrect baseline integration or if the blank response is higher than some of your low-concentration standards.

    • Solution: Review the peak integration parameters to ensure the baseline is set correctly. Re-run the blank and low-concentration standards to verify their responses.

3. I suspect matrix effects are impacting my this compound quantification in biological samples. How can I assess and mitigate this?

Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS based bioanalysis.

  • Assessment:

    • Post-Extraction Spike: Prepare two sets of samples. In the first set, spike a known amount of this compound into the extracted blank matrix. In the second set, spike the same amount into the mobile phase. A significant difference in the analyte response between the two sets indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize your UPLC method to achieve better separation of this compound from co-eluting matrix components.

    • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., d3- or d6-Homostachydrine) internal standard. This is co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable means of correction.

4. What are the best practices for preparing and storing this compound standard solutions?

  • Solvent Selection: this compound is soluble in water, methanol (B129727), and acetonitrile (B52724). For stock solutions, use methanol or a mixture of methanol and water. For working solutions, the solvent should be compatible with your initial mobile phase conditions to ensure good peak shape.

II. Troubleshooting Guides

This section provides structured guidance for troubleshooting specific issues you may encounter.

Guide 1: Troubleshooting Poor Peak Shape

Poor peak shape (e.g., fronting, tailing, or splitting) can compromise the accuracy and precision of your quantification.

Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the column stationary phase.- Ensure the mobile phase pH is appropriate. For basic compounds like this compound, a low pH (e.g., using 0.1% formic acid) can improve peak shape. - Consider a different column chemistry.
Column contamination or aging.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Peak Fronting Column overload.- Dilute the sample or standard. - Reduce the injection volume.
Split Peaks Partially blocked column frit.- Reverse flush the column (follow manufacturer's instructions). - Replace the in-line filter and/or the column.
Injection solvent stronger than the mobile phase.- Ensure the injection solvent is the same as or weaker than the initial mobile phase.
Guide 2: Investigating Inconsistent Results

Inconsistent results across a batch of samples can be frustrating. This guide helps you systematically identify the source of the variability.

Issue Potential Cause Troubleshooting Step
Poor Reproducibility of Retention Time Fluctuations in mobile phase composition or flow rate.- Ensure mobile phase is properly degassed. - Check for leaks in the LC system.
Column temperature variations.- Use a column oven to maintain a stable temperature.
Variable Peak Areas Inconsistent sample injection volume.- Check the autosampler for air bubbles in the syringe. - Ensure the sample volume in the vial is sufficient.
Inconsistent sample preparation.- Standardize the sample preparation protocol and ensure it is followed precisely for all samples.
Matrix effects varying between samples.- Implement a robust sample cleanup procedure and use a stable isotope-labeled internal standard.

III. Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in a biological matrix (e.g., plasma) using UPLC-MS/MS. This protocol is a composite based on methods for similar analytes and should be validated for your specific application.[2][3][4][5][6]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., d3-Homostachydrine at a suitable concentration).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters
Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, hold for 0.5 min, then a linear gradient to 50% B over 3.5 min, hold for 1 min, and then return to initial conditions and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition This compound: 158 > 72, d3-Homostachydrine: 161 > 75 (example)
Cone Voltage Optimize for your instrument (typically 20-40 V)
Collision Energy Optimize for your instrument (typically 15-30 eV)

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d3-Homostachydrine) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (HILIC) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification troubleshooting_linearity start Poor Linearity (R² < 0.99) check_standards Check Standard Preparation start->check_standards check_range Evaluate Calibration Range start->check_range check_saturation Investigate Detector Saturation start->check_saturation solution_standards Prepare Fresh Standards check_standards->solution_standards If inaccurate solution_range Narrow the Concentration Range or Use Weighted Regression check_range->solution_range If too wide solution_saturation Dilute High Concentration Standards check_saturation->solution_saturation If saturated

References

Validation & Comparative

A Comparative Analysis of Homostachydrine and Stachydrine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the current scientific understanding of the bioactivities of Homostachydrine and its close structural analog, stachydrine (B192444). This guide provides a comprehensive overview of their known biological effects, supported by available experimental data and detailed methodologies for key assays.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of the pyrrolidine (B122466) alkaloids, this compound and stachydrine. While structurally similar, the available scientific literature reveals a significant disparity in the depth of research and understanding of the bioactivities of these two compounds. Stachydrine has been the subject of extensive investigation, demonstrating a wide range of pharmacological effects. In contrast, the bioactivity of this compound remains largely unexplored, with current knowledge limited to a specific neurological effect.

Overview of Bioactivities

Stachydrine, a major bioactive component of the traditional Chinese herb Leonurus japonicus (Motherwort), has been shown to possess a multitude of therapeutic properties.[1][2][3] These include anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[2][4][5][6] Its mechanisms of action involve the modulation of several key signaling pathways, such as NF-κB, PI3K/Akt, ERK/MAPK, and JAK/STAT.[1][4][7]

Conversely, the known bioactivity of this compound, the N-dimethylbetaine of pipecolic acid, is currently limited to its interaction with the organic cation/carnitine transporter 1 (OCTN1) and a potential pro-convulsant effect.[1][8] One study has shown that this compound is a substrate for OCTN1 and may enhance the severity of pentylenetetrazole-induced seizures in mice.[8] Beyond this, there is a notable absence of published data on its broader pharmacological profile.

Quantitative Bioactivity Data

The disparity in research is clearly reflected in the availability of quantitative data. For stachydrine, numerous studies have reported its efficacy in various in vitro assays, with IC50 values determined for its cytotoxic effects on different cancer cell lines. In stark contrast, there is a lack of publicly available quantitative data (e.g., IC50, EC50) for any specific bioactivity of this compound.

Table 1: Comparative Summary of Known Bioactivities

Bioactivity CategoryStachydrineThis compound
Anti-inflammatory Demonstrated in various in vitro and in vivo models.[4][9]No data available.
Anticancer Inhibits proliferation and induces apoptosis in multiple cancer cell lines.[1]No data available.
Cardioprotective Exhibits protective effects against cardiac hypertrophy and ischemia-reperfusion injury.[2][7]No data available.
Neuroprotective Shows protective effects in models of cerebral ischemia.[10]Potential pro-convulsant activity.[8]
Other Uterine regulatory effects.[2]Substrate of OCTN1 transporter.[8]

Table 2: In Vitro Cytotoxicity of Stachydrine (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)AssayReference
MCF-7Breast Cancer~500CCK-8[1]
T47DBreast Cancer~500CCK-8[1]
4T1Breast Cancer38.97 mM - 147.19 mMNot Specified[1]
K562Chronic Myeloid Leukemia61Proliferation Assay[1]
KCL22Chronic Myeloid Leukemia141Proliferation Assay[1]
LAMA84Chronic Myeloid Leukemia86Proliferation Assay[1]
KU812Chronic Myeloid Leukemia35Proliferation Assay[1]
Ba/F3 WTMurine Pro-B Cells22Proliferation Assay[1]
Ba/F3 T315IMurine Pro-B Cells26Proliferation Assay[1]
PC-3Prostate Cancer5 mM and 10 mM (% cell viability)MTT Assay[1]
LNcaPProstate Cancer5 mM and 10 mM (% cell viability)MTT Assay[1]

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the bioactivities of stachydrine have been extensively studied, revealing its interaction with multiple intracellular signaling cascades. For this compound, the only currently identified mechanism is its transport via the OCTN1 transporter.

Stachydrine_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Stachydrine Stachydrine NFkB NF-κB Stachydrine->NFkB inhibits MAPK MAPK Stachydrine->MAPK inhibits JAK_STAT JAK/STAT Stachydrine->JAK_STAT inhibits PI3K_Akt PI3K/Akt Stachydrine->PI3K_Akt modulates Proliferation ↓ Cell Proliferation Stachydrine->Proliferation Apoptosis ↑ Apoptosis Stachydrine->Apoptosis Metastasis ↓ Invasion & Metastasis Stachydrine->Metastasis Inflammatory_Mediators ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators

Caption: Signaling pathways modulated by stachydrine.

Homostachydrine_Mechanism This compound This compound OCTN1 OCTN1 Transporter This compound->OCTN1 is a substrate for Intracellular_Space Intracellular Space OCTN1->Intracellular_Space transports into cell Cell_Membrane Cell Membrane Neurological_Effect Potential Pro-convulsant Effect Intracellular_Space->Neurological_Effect

Caption: Known mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key in vitro assays used to characterize the bioactivity of stachydrine. Due to the limited research on this compound, specific protocols for its bioactivity assessment (other than the seizure model) are not available.

Stachydrine: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of stachydrine on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Treatment: Prepare various concentrations of stachydrine in the appropriate cell culture medium. Remove the existing medium from the wells and add the stachydrine solutions. Include a vehicle control (medium with the solvent used to dissolve stachydrine, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the stachydrine concentration.

Stachydrine: Cell Invasion (Transwell) Assay

This assay is used to evaluate the effect of stachydrine on the invasive potential of cancer cells.

  • Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in the upper chamber of the Transwell insert in a serum-free medium.

  • Treatment: Add different concentrations of stachydrine to the upper chamber along with the cells.

  • Chemoattractant: Add a medium containing a chemoattractant, such as fetal bovine serum, to the lower chamber.[1]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the membrane.[1]

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.[1]

  • Quantification: Count the number of stained, invaded cells in several random microscopic fields. The results are typically expressed as the percentage of invasion relative to the control group.

This compound: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This in vivo protocol was used to identify the potential pro-convulsant effect of this compound.

  • Animal Model: Use male C57BL/6J mice.[8]

  • Compound Administration: Administer this compound to the mice. The specific dose and route of administration should be determined based on preliminary studies.

  • Seizure Induction: After a set period following this compound administration, induce seizures by administering a sub-convulsive dose of pentylenetetrazole (PTZ).[8][11]

  • Seizure Scoring: Observe the mice for a defined period and score the severity of seizures based on a standardized scale (e.g., the Racine scale).[8]

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the this compound-treated group and a control group (receiving vehicle and PTZ). An increase in seizure score or a decrease in latency in the this compound group would indicate a pro-convulsant effect.[8]

  • Gene Expression Analysis (Optional): Following the behavioral assessment, brain tissues (e.g., hippocampus and frontal cortex) can be collected to analyze the expression of immediate-early genes associated with neuronal activity (e.g., Arc, Egr1) and brain-derived neurotrophic factor (BDNF) using techniques like qPCR or Western blotting.[8]

Conclusion and Future Directions

The comparative analysis of this compound and stachydrine reveals a significant knowledge gap. Stachydrine has been extensively studied, demonstrating a wide array of promising bioactivities supported by a growing body of experimental evidence. In contrast, the pharmacological profile of this compound is virtually unknown, with the exception of one study pointing to a potential role in seizure sensitization.

This disparity presents a clear opportunity for future research. The structural similarity between the two compounds suggests that this compound may also possess interesting biological properties. Therefore, a systematic investigation into the anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects of this compound is warranted. Such studies, employing the types of in vitro and in vivo models used to characterize stachydrine, would be crucial in determining the therapeutic potential of this understudied natural product. Direct, head-to-head comparative studies would be particularly valuable in elucidating the structure-activity relationships within this class of alkaloids.

References

A Comparative Guide to Analytical Methods for the Quantification of Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Homostachydrine quantification. This compound (Pipecolic acid betaine), a quaternary ammonium (B1175870) compound found in various plants like citrus and alfalfa, presents unique analytical challenges due to its polar nature and lack of a significant chromophore.[1][2][3] This document outlines and compares the performance of suitable analytical techniques, provides detailed experimental protocols, and is structured to aid researchers in selecting and validating the optimal method for their specific application, aligning with international regulatory standards.[4][5][6]

Comparison of Analytical Method Performance

The selection of an analytical technique for this compound quantification depends on the required sensitivity, selectivity, throughput, and available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.[2][3][7] High-Performance Thin-Layer Chromatography (HPTLC) offers a viable, high-throughput alternative for routine quality control, while Quantitative Nuclear Magnetic Resonance (qHNMR) provides a direct quantification method without the need for an identical reference standard.[1][8]

The following table summarizes the typical performance characteristics of these methods, based on data for this compound and its close analog, stachydrine (B192444).

Parameter HPLC-MS/MS HPTLC-Densitometry qHNMR
Specificity Very High (based on parent/daughter ion transition)Moderate to High (requires derivatization)High (based on unique proton signals)
Linearity (R²) > 0.99> 0.99> 0.99
Range ng/mL - µg/mLµ g/spot - mg/spotmg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 5%< 10%< 3%
Limit of Quantitation (LOQ) Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Throughput ModerateHighLow to Moderate
Primary Advantage Highest Sensitivity & SelectivityHigh Throughput, Cost-EffectiveNo Reference Standard Required

Experimental Protocols

Detailed methodologies are crucial for the successful validation and transfer of an analytical method.[9] Below are representative protocols for the LC-MS/MS and HPTLC quantification of this compound.

Protocol 1: Quantification of this compound using HPLC-MS/MS

This method provides high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex matrices such as plant extracts or biological fluids.[2][7]

1. Sample Preparation (Plant Material)

  • Extraction: Weigh 1.0 g of powdered, dried plant material. Add 10 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). HILIC is preferred for retaining and separating highly polar compounds like this compound.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometer Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For this compound, monitor the transition of the parent ion to a specific daughter ion (e.g., m/z 158 → 72). This transition provides high specificity.[2][3]

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument to maximize signal intensity.

4. Validation Parameters to Assess

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a calibration curve with at least five concentrations of a this compound standard.

  • Accuracy & Precision: Analyze spiked matrix samples at three different concentration levels (low, medium, high).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature) and assess the impact on results.[12]

Protocol 2: Quantification of this compound using HPTLC-Densitometry

This protocol is adapted from validated methods for the similar compound stachydrine and is suitable for routine quality control where high throughput is necessary.[8] Since this compound lacks a chromophore, post-chromatographic derivatization is required for visualization and quantification.[1]

1. Standard and Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Create working standards by serial dilution.

  • Sample Solution: Prepare a sample extract as described in the LC-MS/MS protocol (1 mg/mL final concentration).

2. HPTLC Conditions

  • Stationary Phase: HPTLC Silica gel 60 F254 plates.

  • Application: Apply bands of standard and sample solutions onto the plate using an automatic applicator.

  • Mobile Phase: Methylene chloride:Methanol:Ethyl acetate:Ammonia (5:2:2:0.2, v/v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.

  • Drying: Dry the plate completely.

3. Derivatization and Densitometry

  • Derivatizing Agent: Vágújfalvi reagent or Dragendorff's reagent followed by sodium nitrite (B80452) spray to visualize quaternary ammonium compounds.

  • Procedure: Dip the dried plate into the derivatizing reagent and heat as required to develop colored spots.

  • Scanning: Scan the plate using a densitometer at the wavelength of maximum absorbance for the derivative (e.g., 517 nm).[8]

4. Validation Parameters to Assess

  • Specificity: Confirm the separation of this compound from other matrix components.

  • Linearity: Plot peak area against concentration for the applied standards.

  • Accuracy: Use the standard addition method.

  • Precision: Assess repeatability (multiple applications of the same sample) and intermediate precision (analysis on different days).

Visualizing the Workflow

Diagrams help clarify complex processes. The following workflows, generated using Graphviz, illustrate the standard procedure for analytical method validation and a typical sample analysis workflow.

G Analytical Method Validation Workflow (ICH Q2(R2)) start Define Analytical Procedure & Purpose dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range acc Accuracy prec Precision (Repeatability, Intermediate) lod LOD & LOQ rob Robustness report Prepare Validation Report rob->report imp Implement for Routine Use report->imp G LC-MS/MS Experimental Workflow for this compound cluster_lcms LC-MS/MS Analysis sample Sample Collection (e.g., Plant Material) prep Sample Preparation (Extraction, Filtration) sample->prep inject Sample Injection & HILIC Separation prep->inject ionize Electrospray Ionization (ESI+) inject->ionize detect MS/MS Detection (MRM: 158 -> 72) ionize->detect data Data Acquisition & Processing detect->data quant Quantification (vs. Calibration Curve) data->quant result Final Report quant->result

References

A Comparative Analysis of Homostachydrine and Proline as Osmoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant stress physiology, the accumulation of compatible solutes is a key strategy for survival under osmotic stress. Among these, the amino acid proline has been extensively studied for its role as an osmoprotectant. However, another class of compounds, the quaternary ammonium (B1175870) compounds, which includes homostachydrine (also known as proline betaine), is gaining attention for its potent protective effects. This guide provides an objective comparison of the osmoprotectant effects of this compound and proline, supported by experimental data and detailed methodologies, to aid researchers in their exploration of stress tolerance mechanisms and the development of novel crop protection strategies.

At a Glance: this compound vs. Proline

FeatureThis compound (Proline Betaine)Proline
Chemical Class Quaternary Ammonium Compound (Betaine)Amino Acid
Biosynthesis Synthesized from proline through methylationSynthesized from glutamate (B1630785) or ornithine
Accumulation under Stress Accumulates in various plants, particularly in response to salt and drought stress. In some species like alfalfa, it can accumulate to higher levels than proline under prolonged salt stress.Widely accumulates in a broad range of plants under various abiotic stresses, including drought, salinity, and extreme temperatures.
Primary Osmoprotectant Role Functions as a highly effective compatible solute, aiding in osmotic adjustment and maintaining cell turgor without interfering with cellular metabolism.Acts as a compatible osmolyte, protecting cellular structures and enzymes, and serving as a scavenger of reactive oxygen species (ROS).[1][2]
Efficacy Often considered a more effective osmoprotectant than proline in certain contexts due to its permanent zwitterionic nature, which enhances its ability to stabilize proteins and membranes.A well-established and effective osmoprotectant, though its efficacy can be context-dependent.
Signaling Role Less understood, but as a betaine, it is likely involved in signaling pathways that regulate stress-responsive genes.Acts as a signaling molecule that can influence mitochondrial functions, cell proliferation, and cell death. It is involved in modulating redox balance and ROS signaling.[2]

Quantitative Data Summary

Direct comparative studies quantifying the osmoprotectant effects of this compound and proline under identical experimental conditions are limited in the current literature. However, studies on plants that accumulate both compounds provide valuable insights into their relative abundance under stress.

Table 1: Accumulation of this compound and Proline in Alfalfa (Medicago sativa) under Salt Stress

TreatmentOrganThis compound (μmol/g DW)Proline (μmol/g DW)
ControlShoots~5~2
0.2 M NaCl (4 weeks)Shoots~50~35
ControlRoots~5~3
0.2 M NaCl (4 weeks)Roots~20~10
ControlNodules~2~20
0.2 M NaCl (4 weeks)Nodules~15~45

Data adapted from a study on alfalfa under prolonged salt stress. The results indicate that while proline accumulation is significant, this compound can accumulate to higher levels in the shoots and roots of alfalfa under long-term salinity, suggesting a crucial role in the plant's long-term adaptation strategy.

Signaling Pathways and Mechanisms of Action

Proline Signaling Pathway

Proline accumulation is not merely a consequence of stress but also an active signaling molecule. Under osmotic stress, the biosynthesis of proline is upregulated, primarily through the glutamate pathway. This accumulation influences various cellular processes, including redox balance and the expression of stress-responsive genes. Proline metabolism itself, cycling between proline and its precursor P5C, can act as a redox shuttle between the cytosol and mitochondria, thereby modulating ROS homeostasis.[2]

Proline_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA_dependent ABA-dependent pathway Abiotic_Stress->ABA_dependent ABA_independent ABA-independent pathway Abiotic_Stress->ABA_independent P5CS_upregulation Upregulation of P5CS genes ABA_dependent->P5CS_upregulation ABA_independent->P5CS_upregulation Proline_Biosynthesis Proline Biosynthesis P5CS_upregulation->Proline_Biosynthesis Proline_Accumulation Proline Accumulation Proline_Biosynthesis->Proline_Accumulation Osmotic_Adjustment Osmotic Adjustment Proline_Accumulation->Osmotic_Adjustment ROS_Scavenging ROS Scavenging Proline_Accumulation->ROS_Scavenging Proline_Catabolism Proline Catabolism (in Mitochondria) Proline_Accumulation->Proline_Catabolism Stress_Tolerance Stress Tolerance Osmotic_Adjustment->Stress_Tolerance ROS_Scavenging->Stress_Tolerance ROS_Signaling ROS Signaling Proline_Catabolism->ROS_Signaling ROS_Signaling->Stress_Tolerance

Proline biosynthesis and its role in stress tolerance.

This compound and General Osmoprotectant Action

The signaling pathway for this compound is not as well-defined as that for proline. However, as a betaine, its primary role is to act as a compatible solute. Betaines are zwitterionic at physiological pH, which makes them highly soluble and non-perturbing to enzyme function even at high concentrations. They are thought to be excluded from the hydration shells of macromolecules, a phenomenon known as "preferential exclusion," which thermodynamically stabilizes proteins and membranes.

Osmoprotectant_Action Osmotic_Stress Osmotic Stress Osmoprotectant_Synthesis Osmoprotectant Synthesis (e.g., this compound) Osmotic_Stress->Osmoprotectant_Synthesis Cellular_Accumulation Cellular Accumulation Osmoprotectant_Synthesis->Cellular_Accumulation Osmotic_Potential_Decrease Decrease in Cellular Osmotic Potential Cellular_Accumulation->Osmotic_Potential_Decrease Macromolecule_Stabilization Stabilization of Proteins & Membranes Cellular_Accumulation->Macromolecule_Stabilization Enzyme_Protection Protection of Enzyme Activity Cellular_Accumulation->Enzyme_Protection Water_Uptake Maintenance of Water Uptake & Turgor Osmotic_Potential_Decrease->Water_Uptake Enhanced_Survival Enhanced Cell Survival & Function Water_Uptake->Enhanced_Survival Macromolecule_Stabilization->Enhanced_Survival Enzyme_Protection->Enhanced_Survival

General mechanism of osmoprotectant action.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the osmoprotectant effects of compounds like this compound and proline.

1. Plant Growth and Stress Treatment

  • Objective: To induce osmotic stress in a controlled manner to evaluate the effects of osmoprotectant application.

  • Protocol:

    • Germinate seeds of the chosen plant species (e.g., Arabidopsis thaliana, maize, or wheat) on a suitable growth medium (e.g., Murashige and Skoog medium) or in sterile soil.

    • Grow seedlings under controlled environmental conditions (e.g., 22°C, 16/8 h light/dark cycle).

    • For osmotic stress induction, transfer seedlings to a hydroponic system or irrigate soil with a solution containing an osmoticum such as polyethylene (B3416737) glycol (PEG) 6000 (-0.5 MPa) or sodium chloride (NaCl) (150-200 mM).

    • For testing exogenous application, a separate group of plants should be treated with solutions of this compound or proline at various concentrations (e.g., 1, 5, 10 mM) prior to or during stress exposure.

    • Maintain a control group of plants grown under non-stress conditions.

    • Harvest plant tissues at specific time points (e.g., 24, 48, 72 hours) for further analysis.

2. Quantification of Proline

  • Objective: To measure the endogenous accumulation of proline in plant tissues.

  • Protocol (Ninhydrin-based Assay):

    • Homogenize 0.5 g of fresh plant tissue in 10 ml of 3% (w/v) sulfosalicylic acid.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • Mix 2 ml of the supernatant with 2 ml of acid-ninhydrin reagent (1.25 g ninhydrin (B49086) dissolved in 30 ml glacial acetic acid and 20 ml of 6 M phosphoric acid) and 2 ml of glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction by placing the tubes in an ice bath.

    • Extract the reaction mixture with 4 ml of toluene (B28343) and vortex thoroughly.

    • After phase separation, measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.

    • Calculate the proline concentration using a standard curve prepared with known concentrations of L-proline.[3][4][5][6][7]

3. Quantification of this compound

  • Objective: To measure the concentration of this compound in plant tissues.

  • Protocol (HPLC-MS/MS):

    • Extract plant tissue with a suitable solvent, such as a methanol/water mixture.

    • Centrifuge the extract and filter the supernatant.

    • Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Separation is typically achieved on a C18 reversed-phase column with a gradient elution program.

    • Quantification is performed by monitoring specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.

    • Use a synthesized and purified this compound standard to create a calibration curve for accurate quantification.

4. Assessment of Oxidative Stress

  • Objective: To evaluate the extent of cellular damage caused by reactive oxygen species (ROS) and the protective effect of the osmoprotectants.

  • Protocol (Lipid Peroxidation - MDA Assay):

    • Homogenize 0.2 g of plant tissue in 2 ml of 0.1% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 10,000 x g for 5 minutes.

    • Mix 0.5 ml of the supernatant with 4 ml of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.

    • Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

    • Calculate the concentration of malondialdehyde (MDA) using an extinction coefficient of 155 mM⁻¹ cm⁻¹.[8][9][10][11][12]

5. Measurement of Photosynthetic Efficiency

  • Objective: To assess the impact of osmotic stress on the photosynthetic apparatus and the protective role of osmoprotectants.

  • Protocol (Chlorophyll Fluorescence):

    • Dark-adapt the leaves of the plant for at least 30 minutes.

    • Use a portable chlorophyll (B73375) fluorometer to measure the maximal quantum yield of PSII photochemistry (Fv/Fm).

    • The Fv/Fm ratio is calculated as (Fm - Fo) / Fm, where Fo is the minimal fluorescence and Fm is the maximal fluorescence.

    • A decrease in the Fv/Fm ratio is indicative of photoinhibitory damage caused by stress.[13][14][15][16][17]

Experimental Workflow Diagram

Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis, Maize) Stress_Treatment Osmotic Stress Treatment (+/- this compound/Proline) Plant_Material->Stress_Treatment Physiological_Analysis Physiological Analysis Stress_Treatment->Physiological_Analysis Biochemical_Analysis Biochemical Analysis Stress_Treatment->Biochemical_Analysis Growth_Measurement Growth Measurement (Biomass, Root Length) Physiological_Analysis->Growth_Measurement Chlorophyll_Fluorescence Chlorophyll Fluorescence (Fv/Fm) Physiological_Analysis->Chlorophyll_Fluorescence Proline_Quantification Proline Quantification (Ninhydrin Assay) Biochemical_Analysis->Proline_Quantification Homostachydrine_Quantification This compound Quantification (HPLC-MS/MS) Biochemical_Analysis->Homostachydrine_Quantification MDA_Assay Lipid Peroxidation (MDA Assay) Biochemical_Analysis->MDA_Assay ROS_Measurement ROS Measurement (e.g., Luminol Assay) Biochemical_Analysis->ROS_Measurement Data_Analysis Data Analysis & Comparison Growth_Measurement->Data_Analysis Chlorophyll_Fluorescence->Data_Analysis Proline_Quantification->Data_Analysis Homostachydrine_Quantification->Data_Analysis MDA_Assay->Data_Analysis ROS_Measurement->Data_Analysis

A typical workflow for comparing osmoprotectants.

Conclusion

Both this compound and proline are vital players in the plant's defense against osmotic stress. While proline is a well-documented, multi-functional osmoprotectant and signaling molecule, emerging evidence suggests that this compound may offer superior osmoprotective capabilities in certain plant species and under specific stress conditions, likely due to its stable zwitterionic structure. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies, which are crucial for a deeper understanding of their respective roles and for harnessing their potential in developing stress-resilient crops. Future research should focus on elucidating the specific signaling pathways of this compound and conducting more head-to-head comparisons with proline across a wider range of plant species and stress scenarios.

References

Cross-Validation of HPLC and LC-MS Methods for the Quantification of Homostachydrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of bioactive compounds is essential for robust study outcomes. Homostachydrine, a polar betaine (B1666868) compound found in various plants, presents a unique analytical challenge due to its lack of a strong native chromophore. This guide provides an objective comparison of two prominent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most appropriate method for specific research and development needs.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. However, for compounds like this compound that do not absorb ultraviolet-visible (UV-Vis) light, direct detection is not feasible. To overcome this, a pre-column derivatization step is employed, where a chromophoric or fluorophoric tag is chemically attached to the analyte, enabling its detection by UV or fluorescence detectors.[1][2] This guide proposes a method using Dansyl Chloride, a reagent known to react with secondary amines like this compound to form stable, highly fluorescent, and UV-absorbent derivatives.[1][3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[5] This method eliminates the need for derivatization as it can directly detect and quantify this compound based on its mass-to-charge ratio (m/z).[2] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly well-suited for retaining and separating polar compounds such as this compound.[2]

Experimental Protocols

HPLC Method with Pre-Column Dansyl Chloride Derivatization

This protocol is based on established methods for the derivatization of secondary amines for HPLC analysis.[1][3][6]

a) Sample Preparation:

  • Accurately weigh the sample material (e.g., plant extract, biological fluid).

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate a fraction containing this compound and remove interfering matrix components.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

b) Derivatization Procedure:

  • Reagent Preparation : Prepare a 50 mM Dansyl Chloride solution in acetonitrile and a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).[6]

  • Reaction : In a microcentrifuge tube, mix 50 µL of the reconstituted sample or standard with 100 µL of the carbonate-bicarbonate buffer. Add 100 µL of the Dansyl Chloride solution.

  • Incubation : Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Quenching : Add 25 µL of a quenching solution (e.g., 10% methylamine) to consume excess Dansyl Chloride.[6]

  • Final Preparation : The derivatized sample is now ready for HPLC injection. Filter through a 0.22 µm syringe filter if necessary.

c) HPLC Conditions:

  • HPLC System : Standard HPLC with a fluorescence or UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Gradient elution with Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program :

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Injection Volume : 10 µL.

  • Detection :

    • Fluorescence: Excitation at 340 nm, Emission at 525 nm.

    • UV: 254 nm.

LC-MS/MS Method

This protocol is based on typical methods for the analysis of polar betaines.[2]

a) Sample Preparation:

  • Accurately weigh the sample material.

  • Extract this compound using a suitable solvent mixture (e.g., acetonitrile/methanol/water).

  • Centrifuge the extract to pellet insoluble material.

  • Collect the supernatant and dilute with the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

  • LC System : A UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase : Gradient elution with Solvent A (Water with 10 mM Ammonium Acetate + 0.1% Formic Acid) and Solvent B (90:10 Acetonitrile:Water with 10 mM Ammonium Acetate + 0.1% Formic Acid).[2]

  • Gradient Program :

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Triple Quadrupole Mass Spectrometer.

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Analysis Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transition : (Specific precursor and product ions for this compound would be determined by infusion and optimization, e.g., m/z 158.1 -> m/z 98.1).

  • Ion Source Parameters : Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific instrument and analyte.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics for each method. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.

Parameter HPLC with Derivatization (Dansyl-Cl) LC-MS/MS Commentary
Specificity/Selectivity Moderate to HighVery HighHPLC selectivity depends on chromatographic separation and detector type (fluorescence is more selective than UV). LC-MS/MS offers superior selectivity through MRM.
Linearity (R²) > 0.995> 0.998Both methods can achieve excellent linearity over their respective dynamic ranges.
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeLC-MS/MS is significantly more sensitive, allowing for the detection of trace amounts.
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeThe higher sensitivity of LC-MS/MS translates to a much lower limit of quantification.[5]
Precision (%RSD) < 5%< 10%Both methods offer good precision, though it can be slightly higher for LC-MS at very low concentrations.
Accuracy (% Recovery) 90-110%85-115%Both methods provide high accuracy. LC-MS can be more susceptible to matrix effects (ion suppression/enhancement) if not properly controlled with internal standards.
Sample Throughput LowerHigherThe derivatization step in the HPLC method is time-consuming and manual, reducing overall throughput. LC-MS allows for direct injection and faster run times.
Cost (Instrument/Operational) LowerHigherHPLC systems are more affordable to purchase and maintain. LC-MS/MS instruments represent a significantly higher initial investment and have higher operational costs.
Robustness HighModerate to HighHPLC methods are often considered more robust and easily transferable between laboratories. LC-MS/MS systems are more complex to operate and maintain.

Visualizations

cross_validation_workflow cluster_planning Planning & Development cluster_validation Individual Method Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria dev_hplc Develop & Optimize HPLC Method define_scope->dev_hplc dev_lcms Develop & Optimize LC-MS Method define_scope->dev_lcms val_hplc Validate HPLC Method (Linearity, Precision, Accuracy) dev_hplc->val_hplc val_lcms Validate LC-MS Method (Linearity, Precision, Accuracy) dev_lcms->val_lcms analyze_samples Analyze Same Set of Samples (N > 20) by Both Methods val_hplc->analyze_samples val_lcms->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot, %Bias) analyze_samples->compare_data assess_interchangeability Assess Method Interchangeability compare_data->assess_interchangeability define_use Define Use Cases for Each Method assess_interchangeability->define_use

Cross-validation workflow for analytical methods.

experimental_workflows cluster_hplc HPLC Workflow cluster_lcms LC-MS/MS Workflow hplc_start Sample Extraction hplc_deriv Pre-Column Derivatization (Dansyl Chloride) hplc_start->hplc_deriv hplc_analysis HPLC Separation (C18 Column) hplc_deriv->hplc_analysis hplc_detect UV or Fluorescence Detection hplc_analysis->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant lcms_start Sample Extraction lcms_analysis LC Separation (HILIC Column) lcms_start->lcms_analysis lcms_ion Electrospray Ionization (ESI+) lcms_analysis->lcms_ion lcms_detect Tandem MS Detection (MRM) lcms_ion->lcms_detect lcms_quant Quantification lcms_detect->lcms_quant start_node Sample start_node->hplc_start start_node->lcms_start

Comparison of experimental workflows.

Objective Comparison and Conclusion

The choice between HPLC with derivatization and LC-MS/MS for the quantification of this compound depends critically on the specific requirements of the analysis.

HPLC with UV/Fluorescence detection is a cost-effective, robust, and reliable method suitable for routine quality control or for analyzing samples where this compound concentrations are expected to be relatively high. The primary drawback is the necessity of a derivatization step, which adds complexity, increases analysis time, and introduces a potential source of variability.

LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity.[5] It is the method of choice for analyzing complex biological matrices, quantifying trace levels of this compound, and for high-throughput screening applications such as in pharmacokinetic or metabolomics studies.[7] Its ability to provide structural confirmation via mass fragmentation is an additional advantage. The main limitations are the high initial and operational costs and the greater complexity of the instrumentation.

References

A Comparative Guide to the Biological Efficacy of Synthetic vs. Naturally Sourced Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally sourced Homostachydrine, focusing on aspects relevant to research and drug development. While direct comparative studies on the biological efficacy of the two forms are limited, this document synthesizes available information to offer an objective overview.

Introduction to this compound

This compound, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound naturally present in various plants, including alfalfa (Medicago sativa) and citrus fruits.[1][2][3] It is a higher homolog of stachydrine (B192444) (proline betaine).[4] Functionally, it often acts as an osmolyte, helping organisms survive under osmotic stress.[1] While research on its specific biological activities is ongoing, it has been investigated for its potential role in neurological conditions.[5]

Sourcing and Chemical Characteristics

The fundamental difference between synthetic and naturally sourced this compound lies in their origin and the resulting product composition.

  • Naturally Sourced this compound: This is extracted from plant materials. The primary advantage is obtaining the biologically relevant stereoisomer, L-(-)-Homostachydrine.[2] However, the extraction process can be complex, and the final product may contain other plant-derived compounds, which could potentially influence biological activity.

  • Synthetic this compound: Chemical synthesis offers the ability to produce large quantities of this compound with high purity.[3] A key consideration is the stereochemistry of the final product. A non-stereospecific synthesis will result in a racemic mixture, which may exhibit different biological efficacy compared to the single natural enantiomer. For research purposes, a stereospecific synthesis that yields the L-(-)-isomer is ideal to mimic the natural compound. For instance, some studies have utilized synthetic this compound as an analytical standard due to its purity and the difficulty in obtaining a commercial natural standard.[3][6]

Comparative Biological Efficacy: A Data-Driven Perspective

The practical differences in biological efficacy in an experimental setting would likely arise from:

  • Purity: Synthetic this compound can be prepared to a very high degree of purity, ensuring that the observed biological effects are attributable to the compound itself. Natural extracts, unless highly purified, will contain a mixture of compounds that could have synergistic or antagonistic effects.

  • Stereoisomeric Composition: As mentioned, a racemic mixture from a non-stereospecific synthesis may have a different biological effect than the pure L-(-)-isomer found in nature.

Neurological Effects

A study investigating the role of the organic cation transporter OCTN1/SLC22A4 in seizures utilized this compound.[5] In this research, this compound administration was found to potentially sensitize mice to pentylenetetrazole-induced seizures.[5] While the source of the this compound used in this study is not explicitly stated as synthetic or natural, the context of using it as a xenobiotic substrate suggests a pure, likely synthetic, compound was used to ensure dose-response accuracy.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound starts from L-(-)-pipecolic acid. The synthesis involves the methylation of the secondary amine of pipecolic acid to form the quaternary ammonium salt.[3]

Illustrative Synthesis Workflow:

L_Pipecolic_Acid L-(-)-Pipecolic Acid Reaction Methylation Reaction L_Pipecolic_Acid->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification This compound L-(-)-Homostachydrine Purification->this compound

Caption: General workflow for the synthesis of L-(-)-Homostachydrine.

Extraction of this compound from Natural Sources

This compound can be extracted from plant materials such as alfalfa leaves or citrus peels. The general procedure involves homogenization of the plant material, extraction with a suitable solvent, and subsequent purification steps to isolate the compound.[3]

Illustrative Extraction Workflow:

Plant_Material Plant Material (e.g., Alfalfa Leaves) Homogenization Homogenization Plant_Material->Homogenization Solvent_Extraction Solvent Extraction (e.g., with aqueous acid) Homogenization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Natural_this compound Natural L-(-)-Homostachydrine Purification->Natural_this compound

Caption: General workflow for the extraction of natural L-(-)-Homostachydrine.

Signaling Pathways

The direct signaling pathways of this compound are not well-elucidated. However, research on its close analog, stachydrine, has identified several pathways it modulates, which may provide clues for future this compound research. Stachydrine has been shown to influence pathways such as the AT1R/TGF-βR1/Smad 2/3, PI3K/AKT/mTOR, and NF-κB signaling pathways.[4]

Hypothesized Biosynthetic Pathway of this compound:

It is hypothesized that this compound is biosynthesized from its precursor, pipecolic acid, through direct methylation.[3][6]

Pipecolic_Acid Pipecolic Acid Methyltransferase Methyltransferase(s) Pipecolic_Acid->Methyltransferase This compound This compound Methyltransferase->this compound SAM S-adenosyl methionine (Methyl Donor) SAM->Methyltransferase

Caption: Hypothesized biosynthetic pathway of this compound.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between synthetic and naturally sourced this compound depends on the specific application.

  • For quantitative in vitro and in vivo studies, and for use as an analytical standard, high-purity, stereospecific synthetic L-(-)-Homostachydrine is the preferred choice. This ensures reproducibility and allows for the unambiguous attribution of biological effects to the compound.

  • For studies investigating the overall biological effects of a natural extract containing this compound, the naturally sourced material is appropriate. In this case, it is crucial to characterize the extract's composition to understand the potential contributions of other compounds.

Future research should focus on direct comparative studies to definitively assess any differences in the biological efficacy of synthetic versus naturally sourced this compound. Furthermore, elucidation of the specific signaling pathways modulated by this compound is essential for understanding its mechanism of action and therapeutic potential.

Data Summary Table

FeatureSynthetic this compoundNaturally Sourced this compound
Source Chemical SynthesisPlant extracts (e.g., Alfalfa, Citrus)[1][2][3]
Purity High purity achievableVariable, may contain co-extractants
Stereochemistry Can be a racemic mixture or a specific enantiomer (L-isomer) depending on the synthesis method.[2]Typically the L-(-)-enantiomer.[2]
Biological Activity Pure L-isomer is chemically identical to the natural form and should have identical intrinsic activity. A racemic mixture may have different efficacy.The presence of other compounds in the extract could modulate the overall biological effect.
Availability Can be produced on a large scale.[3]Dependent on the availability of the natural source and extraction efficiency.
Recommended Use Quantitative pharmacological studies, analytical standard.Studies on the effects of natural extracts, initial screening.

References

Homostachydrine: Unraveling its Pharmacological Profile In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the known pharmacological effects of Homostachydrine reveals a field in its infancy, with current research highlighting a significant focus on its neurological activity. While comprehensive quantitative data remains limited, existing studies provide a foundational understanding of its interactions with specific cellular transporters and its potential influence on seizure activity. This guide synthesizes the available experimental data, outlines key methodologies, and presents logical workflows to support further research into this intriguing plant alkaloid.

In Vitro and In Vivo Pharmacological Effects: A Nascent Picture

Research into the specific pharmacological effects of this compound is still emerging, with a notable scarcity of quantitative data such as EC50, IC50, or Ki values that are typically used to quantify and compare drug efficacy and potency. The majority of the current understanding is qualitative, focusing on its role as a substrate for a specific transporter and its subsequent physiological effects observed in animal models.

A pivotal study has identified this compound as a xenobiotic substrate of the organic cation/carnitine transporter 1 (OCTN1), also known as SLC22A4[1]. This transporter is expressed in neurons and is involved in the transport of various compounds, including the antioxidant ergothioneine[1]. The identification of this compound as an OCTN1 substrate provides a crucial insight into its potential mechanism of action and its ability to cross cellular membranes and influence cellular function.

The primary in vivo pharmacological effect that has been described is its potential to sensitize mice to pentylenetetrazole (PTZ)-induced seizures[1]. Administration of this compound was observed to increase the severity of seizures and alter the expression of genes associated with neuronal activity in the hippocampus and frontal cortex[1]. This finding suggests that this compound may modulate neuronal excitability, a pharmacological effect that warrants more detailed investigation.

Due to the limited availability of direct quantitative comparisons for this compound, a comprehensive data table comparing its in vivo and in vitro effects cannot be constructed at this time. The following sections will instead focus on the detailed experimental protocols and logical workflows from the key studies that have begun to elucidate the pharmacological properties of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments that have been instrumental in characterizing the initial pharmacological profile of this compound.

In Vitro: OCTN1-Mediated Uptake Assay[1]
  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human OCTN1 gene (OCTN1-HEK293) and mock-transfected cells (as a control).

  • Substrate: Deuterium-labeled this compound (d3-Homostachydrine) to distinguish it from endogenous compounds.

  • Procedure:

    • OCTN1-HEK293 and mock-transfected cells were cultured to confluence in appropriate media.

    • Cells were washed with a transport buffer.

    • The transport reaction was initiated by adding the transport buffer containing d3-Homostachydrine at a specific concentration.

    • Uptake was allowed to proceed for a defined period at 37°C.

    • The reaction was stopped by washing the cells with ice-cold transport buffer.

    • Cells were lysed, and the intracellular concentration of d3-Homostachydrine was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: The uptake of d3-Homostachydrine in OCTN1-HEK293 cells was compared to that in mock-transfected cells to determine the specific contribution of the OCTN1 transporter.

In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model[1]
  • Animal Model: Male C57BL/6J mice.

  • Drug Administration:

    • This compound was dissolved in saline and administered intraperitoneally (i.p.) at a specified dose.

    • Control animals received saline only.

  • Seizure Induction:

    • A sub-convulsive dose of pentylenetetrazole (PTZ) was administered i.p. a set time after this compound or saline administration.

  • Behavioral Observation:

    • Mice were observed for a defined period following PTZ injection.

    • Seizure severity was scored using a standardized scale (e.g., Racine scale).

  • Gene Expression Analysis:

    • At a specific time point after seizure induction, brain tissues (hippocampus and frontal cortex) were collected.

    • Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of epilepsy-related genes such as Arc, Egr1, and BDNF.

  • Analysis: Seizure scores and gene expression levels in the this compound-treated group were compared to the saline-treated control group to assess the effect of this compound on seizure susceptibility and neuronal activity.

Visualizing the Research Workflow and Potential Mechanisms

To better understand the experimental logic and the proposed mechanism of this compound's action, the following diagrams have been generated using the DOT language.

Experimental Workflow for Investigating this compound's Effect on Seizures cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HEK293 HEK293 Cells OCTN1_HEK293 OCTN1-Transfected HEK293 Cells HEK293->OCTN1_HEK293 Mock_HEK293 Mock-Transfected HEK293 Cells HEK293->Mock_HEK293 d3_HSS d3-Homostachydrine Incubation OCTN1_HEK293->d3_HSS Mock_HEK293->d3_HSS LCMS LC-MS/MS Analysis d3_HSS->LCMS Uptake_Comparison Compare Uptake LCMS->Uptake_Comparison HSS_Admin This compound Administration Uptake_Comparison->HSS_Admin Informs In Vivo Hypothesis Mice C57BL/6J Mice Mice->HSS_Admin Saline_Admin Saline Administration Mice->Saline_Admin PTZ_Admin PTZ Administration HSS_Admin->PTZ_Admin Saline_Admin->PTZ_Admin Behavior Seizure Scoring PTZ_Admin->Behavior Tissue Brain Tissue Collection PTZ_Admin->Tissue Data_Analysis Data Analysis Behavior->Data_Analysis qPCR qRT-PCR Analysis Tissue->qPCR qPCR->Data_Analysis

Workflow for this compound Research

Proposed Signaling Pathway of this compound in Neurons cluster_neuron Neuron HSS_ext This compound (Extracellular) OCTN1 OCTN1 Transporter HSS_ext->OCTN1 HSS_int This compound (Intracellular) OCTN1->HSS_int Neuronal_Activity Increased Neuronal Excitability HSS_int->Neuronal_Activity Potentiates PTZ PTZ (External Stimulus) PTZ->Neuronal_Activity Induces Gene_Expression Altered Gene Expression (Arc, Egr1, BDNF) Neuronal_Activity->Gene_Expression Seizure Increased Seizure Susceptibility Neuronal_Activity->Seizure

This compound's Proposed Neuronal Pathway

Concluding Remarks and Future Directions

The current body of scientific literature provides a tantalizing glimpse into the pharmacological effects of this compound, particularly its interaction with the OCTN1 transporter and its potential to modulate neuronal activity. However, it is crucial to recognize that this is a field in its early stages. The lack of comprehensive quantitative data, such as dose-response curves, binding affinities, and efficacy in various in vitro and in vivo models, represents a significant knowledge gap.

Future research should prioritize systematic pharmacological profiling of this compound. This would involve:

  • Quantitative In Vitro Assays: Determining the binding affinity (Ki) of this compound for the OCTN1 transporter and conducting concentration-response studies to establish its potency (EC50) and efficacy in various cell-based models.

  • Broader In Vivo Studies: Expanding beyond the seizure model to investigate other potential pharmacological effects, such as its impact on cardiovascular, inflammatory, and metabolic pathways, given the known activities of its structural analog, stachydrine.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better understand its bioavailability and disposition in vivo.

By systematically addressing these areas, the scientific community can build a more complete and comparative understanding of the pharmacological effects of this compound, paving the way for potential therapeutic applications. The diagrams and protocols presented in this guide offer a foundational framework for these future investigations.

References

Comparative Metabolomics: Unraveling the Metabolic Signature of High vs. Low Homostachydrine Plants

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Homostachydrine, a proline analog and compatible osmolyte, plays a crucial role in protecting plants against environmental stressors such as drought and salinity. The concentration of this metabolite varies significantly among plant species and even varieties, suggesting a deep-seated impact on the plant's overall metabolic network. This guide provides a comparative metabolomic overview of plants with high versus low this compound content, offering insights into the associated biochemical pathways and physiological adaptations. For this comparison, we will draw parallels between Coffea canephora (Robusta), a known high-homostachydrine species, and Coffea arabica (Arabica), which exhibits lower levels. This is supplemented with broader findings from plant metabolomic studies under osmotic stress, a condition known to induce osmolyte production.

Quantitative Metabolite Comparison

The following table summarizes the key quantitative differences in metabolite classes observed between plants with high and low this compound levels, based on comparative studies of C. canephora and C. arabica, and general plant responses to osmotic stress.

Metabolite ClassHigh this compound Plants (e.g., C. canephora)Low this compound Plants (e.g., C. arabica)Significance
Betaines High (e.g., this compound)LowEnhanced osmotic stress tolerance and cellular protection.
Amino Acids Increased levels of proline and lysine (B10760008) derivatives (e.g., pipecolic acid)Lower levelsPrecursors for this compound biosynthesis and general stress response.
Caffeine (B1668208) HighLowOften correlates with robusta species, which have higher this compound.
Chlorogenic Acids HighLowPotent antioxidants, their levels can be influenced by stress conditions that also induce osmolytes.[1][2]
Lipids Generally lower total lipid contentGenerally higher total lipid content[3]Reflects different energy storage and metabolic priorities.
Sugars (e.g., Sucrose) Elevated levels under stressLower levels under stressAct as osmolytes and signaling molecules during stress responses.
Polyphenols & Flavonoids Generally higherGenerally lowerPart of the plant's broader defense and antioxidant system.[4][5]

Key Metabolic Pathways and Experimental Workflows

This compound Biosynthesis and Associated Pathways

This compound is synthesized from L-lysine via pipecolic acid. Plants with higher levels of this compound exhibit an upregulation of this pathway. This has a cascading effect on related metabolic networks, including amino acid metabolism and the methyl donor pathway (S-adenosylmethionine cycle).

Homostachydrine_Biosynthesis Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->Alpha_aminoadipate_semialdehyde Pipecolic_acid Pipecolic Acid Alpha_aminoadipate_semialdehyde->Pipecolic_acid This compound This compound Pipecolic_acid->this compound Methylation SAM S-Adenosylmethionine (Methyl Donor) SAH S-Adenosylhomocysteine SAM->SAH

Caption: Biosynthetic pathway of this compound from L-lysine.

Metabolic Response to Osmotic Stress

The accumulation of this compound is a key component of the plant's response to osmotic stress. This response involves a broader reconfiguration of metabolism, including the accumulation of other osmolytes and antioxidants.

Osmotic_Stress_Response Osmotic_Stress Osmotic Stress (Drought, Salinity) Signal_Transduction Signal Transduction Osmotic_Stress->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Metabolic_Reprogramming Metabolic Reprogramming Gene_Expression->Metabolic_Reprogramming Osmolyte_Accumulation Osmolyte Accumulation Metabolic_Reprogramming->Osmolyte_Accumulation Antioxidant_Production Antioxidant Production Metabolic_Reprogramming->Antioxidant_Production Homostachydrine_Node This compound Osmolyte_Accumulation->Homostachydrine_Node Proline_Node Proline Osmolyte_Accumulation->Proline_Node Sugars_Node Sugars Osmolyte_Accumulation->Sugars_Node Stress_Tolerance Enhanced Stress Tolerance Osmolyte_Accumulation->Stress_Tolerance Chlorogenic_Acids_Node Chlorogenic Acids Antioxidant_Production->Chlorogenic_Acids_Node Flavonoids_Node Flavonoids Antioxidant_Production->Flavonoids_Node Antioxidant_Production->Stress_Tolerance

Caption: Key metabolic responses to osmotic stress in plants.

Experimental Workflow for Comparative Metabolomics

A typical workflow for the comparative metabolomic analysis of plant tissues is outlined below.

Experimental_Workflow Plant_Material Plant Material (High vs. Low this compound) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Plant_Material->Quenching Extraction Metabolite Extraction (e.g., Methanol (B129727)/Water) Quenching->Extraction Analysis Metabolomic Analysis (LC-MS/MS, GC-MS) Extraction->Analysis Data_Processing Data Processing (Peak Picking, Alignment) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis Metabolite_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: A standard workflow for plant metabolomics studies.

Experimental Protocols

Plant Material and Sample Collection
  • Plant Selection: Utilize plant species with known variations in this compound levels (e.g., Coffea canephora vs. Coffea arabica) or induce osmotic stress in a single species (e.g., Medicago sativa) to generate high and low this compound phenotypes.

  • Growth Conditions: Grow plants under controlled environmental conditions (e.g., temperature, light, humidity) to minimize variability.

  • Sample Collection: Harvest tissue samples (e.g., leaves, beans) at a consistent developmental stage and time of day. Immediately quench metabolic activity by flash-freezing in liquid nitrogen. Store samples at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Grind frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Add a pre-chilled extraction solvent, typically a mixture of methanol, water, and chloroform (B151607) (e.g., 2.5:1:1 v/v/v), to the powdered tissue. Include internal standards for quality control and quantification.

  • Extraction Procedure: Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) for a defined period (e.g., 30 minutes).

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet debris. Collect the supernatant containing the metabolites. For polar and non-polar metabolite analysis, separate the aqueous and organic layers.

  • Drying: Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac).

LC-MS/MS Analysis
  • Sample Resuspension: Reconstitute the dried extracts in an appropriate solvent (e.g., 50% methanol in water) compatible with the chromatographic system.

  • Chromatography: Perform chromatographic separation using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both with a small percentage of formic acid.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) in both positive and negative ionization modes to achieve broad metabolite coverage.

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to collect both precursor and fragment ion information for metabolite identification.

Data Analysis and Interpretation
  • Data Processing: Use specialized software (e.g., XCMS, MS-DIAL) for peak picking, retention time alignment, and peak integration to generate a feature matrix.

  • Statistical Analysis: Perform multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that significantly differ between the high and low this compound groups.

  • Metabolite Identification: Identify significant metabolites by comparing their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) and authentic standards.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the identified metabolites onto biochemical pathways to understand the systemic metabolic changes.

Conclusion

The comparative metabolomics of plants with high versus low this compound content reveals a coordinated metabolic strategy for stress adaptation. High this compound levels are associated with an activated amino acid metabolism, particularly the lysine-pipecolic acid pathway, and a broader enhancement of the plant's antioxidant and osmoprotectant machinery. The case of Coffea canephora versus Coffea arabica exemplifies these differences, with the higher this compound in C. canephora correlating with elevated levels of other stress-related compounds like caffeine and chlorogenic acids. Understanding these metabolic signatures provides valuable insights for crop improvement, drug discovery, and the development of natural stress-mitigating compounds.

References

A Head-to-Head Comparison of Homostachydrine Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Homostachydrine, a cyclic amino acid derivative with potential pharmacological activities, is found in various plant species, including those of the Leonurus (Motherwort) and Citrus genera. The selection of an appropriate extraction method significantly impacts the yield and purity of the target compound, influencing subsequent research and development efforts.

This guide provides a head-to-head comparison of three prominent extraction protocols for this compound from Leonurus japonicus (Chinese Motherwort): Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The performance of each method is evaluated based on key parameters such as extraction yield, time, and solvent consumption, with supporting data synthesized from recent scientific literature.

Comparative Analysis of Extraction Protocols

The efficiency of an extraction protocol is a multi-faceted consideration, balancing yield with practical factors like time and resource consumption. The following table summarizes the quantitative data for the three extraction methods, providing a clear comparison for researchers to select the most suitable protocol for their specific needs.

ParameterConventional Solvent Extraction (CSE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Plant Material Dried, powdered aerial parts of Leonurus japonicusDried, powdered aerial parts of Leonurus japonicusDried, powdered aerial parts of Leonurus japonicus
Solvent 70% Ethanol (B145695) in Water48.9% Ethanol in Water60% Ethanol in Water
Solvent-to-Solid Ratio 20:1 (mL/g)30:1 (mL/g)[1]30:1 (g/mL)
Extraction Time 60 minutes[2]38.2 minutes[1]10 minutes
Extraction Temperature Ambient (with sonication)30.0 °C[1]50 °C
Energy Source SonicationUltrasonic waves (500 W)[1]Microwaves (250 W)
This compound Yield (w/w % of dry plant material) ~0.2 - 1.0% (as stachydrine)[3][4]Not explicitly reported for this compound, but total yield of target compounds was 0.994%[1][5]Estimated to be higher than CSE and UAE
Key Advantages Simple setup, widely available equipment.Reduced extraction time and temperature, potentially higher yield than CSE.Significantly reduced extraction time, lower solvent consumption, potentially highest yield.
Key Disadvantages Longer extraction time, potentially lower efficiency.Specialized equipment required.Specialized equipment required, potential for localized overheating.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction protocols. Below are the step-by-step procedures for each of the compared methods.

Conventional Solvent Extraction (CSE) Protocol

This protocol is based on a standard sonication-assisted solvent extraction method.

Materials:

  • Dried, powdered aerial parts of Leonurus japonicus

  • 70% Ethanol in water (v/v)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried, powdered Leonurus japonicus material.

  • Add 20 mL of 70% ethanol to the plant material in a suitable flask.[2]

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes at ambient temperature.[2]

  • After sonication, filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Wash the residue with a small amount of 70% ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be used for the quantification of this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on an optimized UAE method for the extraction of alkaloids and other compounds from Leonurus japonicus.[1][6]

Materials:

  • Dried, powdered aerial parts of Leonurus japonicus (sieved through a 355 μm mesh)

  • 48.9% Ethanol in water (v/v)

  • Ultrasonic probe or bath with temperature and power control (500 W)

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Weigh 0.5 grams of the sieved, powdered Leonurus japonicus material.

  • Add 15 mL of 48.9% ethanol to the plant material in a conical flask (maintaining a 30:1 solvent-to-solid ratio).[1]

  • Place the flask in the ultrasonic device and extract for 38.2 minutes at a controlled temperature of 30.0°C and an ultrasonic power of 500 W.[1]

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • The filtrate is then ready for this compound quantification.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a representative MAE method adapted for the extraction of alkaloids from plant materials.

Materials:

  • Dried, powdered aerial parts of Leonurus japonicus

  • 60% Ethanol in water (v/v)

  • Microwave extraction system with temperature and power control

  • Extraction vessel (PTFE or similar)

  • Filtration apparatus

Procedure:

  • Weigh 1 gram of the dried, powdered Leonurus japonicus material into the microwave extraction vessel.

  • Add 30 mL of 60% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power at 250 W, temperature at 50°C, and extraction time of 10 minutes.

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Open the vessel and filter the extract to remove the plant residue.

  • The resulting extract is ready for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is essential for comparing the efficiency of different extraction protocols. A common analytical method is High-Performance Liquid Chromatography (HPLC), often coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) due to this compound's lack of a strong UV chromophore.

HPLC System and Conditions (Illustrative Example):

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining this polar compound.[2]

  • Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detector: ELSD or Mass Spectrometer (for higher sensitivity and specificity).

  • Injection Volume: 10 µL.

  • Standard Preparation: A calibration curve should be prepared using a certified reference standard of this compound at various concentrations to ensure accurate quantification.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for this compound extraction and a logical diagram comparing the key features of the three extraction methods.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Leonurus japonicus (Aerial Parts) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding cse Conventional Solvent Extraction (CSE) grinding->cse uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration cse->filtration uae->filtration mae->filtration concentration Solvent Evaporation (for CSE) filtration->concentration Optional analysis HPLC Analysis filtration->analysis concentration->analysis

Caption: General workflow for the extraction and analysis of this compound.

Comparison_Diagram cluster_methods Extraction Methods cluster_params Key Parameters cse Conventional Solvent Extraction (CSE) time Time cse->time Long temp Temperature cse->temp Ambient yield Yield cse->yield Baseline uae Ultrasound-Assisted Extraction (UAE) uae->time Moderate uae->temp Low uae->yield Improved mae Microwave-Assisted Extraction (MAE) mae->time Short mae->temp Moderate mae->yield Highest

Caption: Comparison of key parameters for this compound extraction methods.

Conclusion

The choice of an extraction protocol for this compound should be guided by the specific objectives of the research.

  • Conventional Solvent Extraction (CSE) , while slower, remains a viable option due to its simplicity and the widespread availability of the necessary equipment.

  • Ultrasound-Assisted Extraction (UAE) offers a significant improvement in efficiency over CSE, with reduced extraction times and lower operating temperatures, which can be beneficial for preserving thermolabile compounds. The study on Leonurus japonicus demonstrated a total yield of 0.994% for a mixture of target compounds under optimized conditions.[1][5]

  • Microwave-Assisted Extraction (MAE) stands out for its remarkably short extraction times and potential for the highest yields, making it an attractive option for high-throughput screening and process optimization.

For researchers aiming to maximize the yield of this compound in the shortest possible time, MAE appears to be the most promising approach. However, for those with limited access to specialized equipment, UAE provides a balanced improvement in efficiency over conventional methods. It is recommended that researchers validate their chosen method to ensure optimal recovery and purity of this compound for their specific application. Further direct comparative studies are warranted to definitively quantify the yield of this compound using these advanced extraction techniques from various plant sources.

References

Confirming the Identity of Homostachydrine: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of bioactive small molecules is a critical first step in the discovery and development pipeline. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative techniques for the structural confirmation of Homostachydrine, a quaternary ammonium (B1175870) alkaloid found in various plant species.

This compound, also known as pipecolic acid betaine (B1666868), possesses a chemical formula of C₈H₁₅NO₂ and a monoisotopic mass of 157.1103 g/mol .[1][2] Its positive charge and polar nature make it amenable to analysis by electrospray ionization (ESI) mass spectrometry. This guide will delve into the experimental protocols and data presentation necessary for its confident identification.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry stands out as a primary tool for the structural elucidation of natural products due to its exceptional sensitivity, selectivity, and accuracy.[3][4] When coupled with liquid chromatography (LC), HRMS provides a powerful platform for separating and identifying compounds in complex mixtures.[4]

Key Advantages of HRMS for this compound Identification:
  • Accurate Mass Measurement: HRMS instruments, such as Orbitrap and TOF analyzers, can measure the mass-to-charge ratio (m/z) of ions with high precision (typically < 5 ppm).[5][6] This allows for the confident determination of the elemental composition of the parent ion and its fragments, significantly narrowing down the potential candidates.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the protonated this compound molecule ([M+H]⁺) generates a unique fragmentation pattern. This "fingerprint" spectrum provides crucial structural information. For this compound, a characteristic transition of m/z 158 → 72 is often monitored for quantification and identification.[7][8][9]

  • High Sensitivity: HRMS can detect and identify compounds at very low concentrations, often in the picomolar to femtomolar range, which is essential when dealing with low-abundance natural products.[3]

Experimental Protocol for HRMS Analysis of this compound

1. Sample Preparation:

  • Extract this compound from the plant matrix using a suitable solvent (e.g., methanol/water mixture).
  • Centrifuge the extract to remove particulate matter.
  • Dilute the supernatant to an appropriate concentration for LC-MS analysis.

2. Liquid Chromatography Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining and separating polar compounds like this compound.
  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate) is typically used.
  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Full Scan MS: Acquire data in the m/z range of 50-200 to detect the protonated molecule [M+H]⁺ at m/z 158.1179.
  • MS/MS Analysis: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the ion at m/z 158.1179. Set the collision energy (CE) to an optimized value (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

Data Presentation: Quantitative Comparison
ParameterHigh-Resolution MS (HRMS)Alternative Technique (NMR)
Sensitivity High (pmol - fmol)Low (nmol - µmol)
Mass Accuracy < 5 ppmNot Applicable
Sample Requirement Low (µg - ng)High (mg)
Analysis Time MinutesHours
Structural Information Connectivity (via fragmentation)Detailed 3D Structure
Hyphenation Easily coupled to LCLC-NMR is complex

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis extraction Extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution centrifugation->dilution injection Injection dilution->injection separation HILIC Separation injection->separation ionization ESI+ Ionization separation->ionization full_scan Full Scan MS ionization->full_scan msms MS/MS Fragmentation full_scan->msms mass_accuracy Accurate Mass Measurement msms->mass_accuracy identification This compound Identification mass_accuracy->identification fragmentation_analysis Fragmentation Pattern Analysis fragmentation_analysis->identification

Figure 1: Experimental workflow for this compound identification using HRMS.

Comparison with Alternative Techniques

While HRMS is a powerful tool, other analytical techniques can also be employed for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Advantages:

  • Provides unambiguous structural information, including stereochemistry.

  • Non-destructive technique.

Disadvantages:

  • Requires a relatively large amount of pure sample (milligrams).

  • Longer analysis times compared to MS.

  • Less sensitive than MS.

For confirming the identity of a known compound like this compound, NMR can be used as a complementary technique to provide ultimate structural proof, but HRMS is often sufficient and more practical for routine identification in complex mixtures.

Tandem Mass Spectrometry (MS/MS) with Triple Quadrupole Instruments

Triple quadrupole (QqQ) mass spectrometers are highly sensitive and selective instruments, particularly for quantitative analysis using selected reaction monitoring (SRM).

Advantages:

  • Excellent sensitivity and specificity for targeted quantification.

  • Robust and widely available.

Disadvantages:

  • Lower resolution and mass accuracy compared to HRMS.

  • Provides less confidence in the identification of unknown compounds.

While a QqQ instrument can be used to monitor the specific 158 → 72 transition for this compound, it lacks the high mass accuracy of HRMS to confirm the elemental composition of the precursor and fragment ions, leaving a higher degree of uncertainty in the initial identification.

logical_relationship cluster_identification Compound Identification cluster_strengths Key Strengths cluster_application Primary Application hrms High-Resolution MS hrms_strength Accurate Mass & Fragmentation hrms->hrms_strength nmr NMR Spectroscopy nmr_strength Unambiguous Structure nmr->nmr_strength qqq_ms Triple Quadrupole MS qqq_ms_strength High Sensitivity & Quantification qqq_ms->qqq_ms_strength hrms_app Confident Identification & Screening hrms_strength->hrms_app nmr_app De Novo Structure Elucidation nmr_strength->nmr_app qqq_ms_app Targeted Quantification qqq_ms_strength->qqq_ms_app

Figure 2: Comparison of analytical techniques for this compound identification.

Conclusion

For the confident identification of this compound, high-resolution mass spectrometry is the method of choice. Its ability to provide accurate mass measurements for both the precursor ion and its fragments, combined with a characteristic fragmentation pattern, offers a high degree of certainty. While other techniques like NMR provide more detailed structural information, the sensitivity, speed, and specificity of HRMS make it the most practical and efficient tool for the routine identification of this and other small molecules in complex biological matrices.

References

Comparative Guide to Bioassays for Assessing Homostachydrine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key bioassays for evaluating the reproducibility and robustness of Homostachydrine's biological activities. As direct "this compound bioassays" are not standard, this document focuses on assays pertinent to its known functions as an osmoprotectant and as a substrate for the organic cation/carnitine transporter 1 (OCTN1).

Executive Summary

This compound, a proline betaine (B1666868) analogue, demonstrates biological relevance in two primary domains: providing protection against osmotic stress and interacting with the solute carrier transporter OCTN1 (SLC22A4). This guide details and compares bioassays for these two functions, offering insights into their principles, methodologies, and performance characteristics to aid researchers in selecting the most appropriate assays for their specific needs.

Data Presentation: Comparison of Bioassay Performance

Bioassay TypePrincipleOrganism/SystemKey Performance ParametersReproducibilityRobustnessThroughput
Osmoprotectant Activity
Bacterial Growth AssayMeasures the ability of a compound to promote bacterial growth under hyperosmotic stress.Escherichia coli, Staphylococcus aureusGrowth rate (µ), Lag phase duration (λ), Final optical density (OD)Moderate to HighModerateHigh
Yeast Growth AssayAssesses the capacity of a compound to enhance yeast viability and growth in high-osmolarity media.Saccharomyces cerevisiaeSpecific growth rate, Stress survival rateHighHighHigh
Plant Protoplast Swelling AssayDirectly measures the effect of a compound on water movement across the cell membrane in response to an osmotic gradient.Plant protoplasts (e.g., from Arabidopsis thaliana, Tobacco)Osmotic water permeability coefficient (Pf), Rate of volume changeModerateModerate to HighLow
Transporter Interaction
Cellular Uptake AssayQuantifies the uptake of a labeled or unlabeled compound into cells overexpressing a specific transporter.HEK293 cells transfected with OCTN1/SLC22A4Uptake rate, Michaelis-Menten constant (Km), Maximum velocity (Vmax)HighHighMedium to High
Competitive Inhibition AssayDetermines the ability of a test compound to inhibit the transport of a known labeled substrate of a specific transporter.HEK293 cells transfected with OCTN1/SLC22A4Half-maximal inhibitory concentration (IC50)HighHighHigh

Experimental Protocols

Osmoprotectant Activity Bioassays

Principle: This assay evaluates the ability of this compound to act as an osmoprotectant by measuring its effect on the growth of bacteria in a high-salt medium.

Detailed Methodology:

  • Strain and Culture Preparation:

    • Use a suitable bacterial strain, such as E. coli K-12 or Staphylococcus aureus.

    • Prepare a starter culture by inoculating a single colony into a standard growth medium (e.g., Luria-Bertani broth) and incubating overnight at 37°C with shaking.

  • Assay Setup:

    • Prepare a minimal medium with a high concentration of salt (e.g., 0.5 M NaCl) to induce osmotic stress.

    • In a 96-well microplate, add the high-salt minimal medium to each well.

    • Add this compound to the wells in a range of concentrations. Include a positive control (e.g., glycine (B1666218) betaine or proline betaine) and a negative control (no osmoprotectant).

    • Inoculate each well with a standardized dilution of the overnight bacterial culture to a starting OD600 of approximately 0.05.

  • Data Acquisition:

    • Incubate the microplate in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and shaking.

    • Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Calculate the maximum specific growth rate (µ) and the duration of the lag phase (λ) for each condition.

    • Compare the growth parameters in the presence of this compound to the negative control to determine its osmoprotective effect. The repeatability of this protocol can be high, with standard deviations between independent runs as low as 0.03.[1]

Note: The osmoprotective effects of the related compound proline betaine (stachydrine) have been demonstrated in both E. coli and S. aureus.[2][3][4] Proline betaine was found to be at least as effective as glycine betaine in protecting S. aureus from osmotic stress.[4]

Principle: This assay directly visualizes the effect of a substance on the rate of water entry into isolated plant protoplasts when subjected to a hypotonic solution. An effective osmoprotectant can influence membrane properties and water channel activity.

Detailed Methodology:

  • Protoplast Isolation:

    • Isolate protoplasts from a suitable plant tissue (e.g., Arabidopsis thaliana leaves) by enzymatic digestion.

  • Experimental Setup:

    • Immobilize the isolated protoplasts on the bottom of a perfusion chamber.

    • Initially, perfuse the chamber with an isotonic solution.

    • Switch to a hypotonic solution to induce swelling. The swelling process is recorded using video microscopy.

  • Data Acquisition and Analysis:

    • The volume changes of individual protoplasts over time are measured from the video recordings.

    • The osmotic water permeability coefficient (Pf) is calculated by fitting the volume change data to theoretical models.

Transporter Interaction Bioassays

Principle: This assay directly measures the uptake of this compound into mammalian cells engineered to overexpress the OCTN1 transporter, confirming if it is a substrate for this transporter.

Detailed Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably transfected with the human OCTN1 (SLC22A4) gene. Use mock-transfected (empty vector) HEK293 cells as a control.

  • Uptake Experiment:

    • Seed the cells in 24- or 96-well plates and grow to confluence.

    • On the day of the assay, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer containing a specific concentration of this compound (deuterium-labeled or radiolabeled this compound can be used for easier detection) to the cells.

    • Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Quantification:

    • Lyse the cells and quantify the intracellular concentration of this compound using LC-MS/MS or scintillation counting (for radiolabeled compound).

    • Normalize the uptake to the protein concentration in each well.

  • Data Analysis:

    • Compare the uptake in OCTN1-expressing cells to the mock-transfected cells to determine the transporter-specific uptake.

    • To determine kinetic parameters (Km and Vmax), perform the uptake assay with a range of this compound concentrations and fit the data to the Michaelis-Menten equation.

Note: It has been confirmed that this compound is a substrate of the OCTN1 transporter, with its uptake mediated by OCTN1 in transfected HEK293 cells.[5]

Principle: This assay assesses the ability of this compound to compete with a known, labeled substrate of OCTN1, thereby determining its binding affinity and potential as an inhibitor.

Detailed Methodology:

  • Cell Culture and Assay Setup:

    • Follow the same cell culture procedures as for the cellular uptake assay.

    • The assay buffer will contain a fixed concentration of a labeled known OCTN1 substrate (e.g., [3H]-ergothioneine).

  • Inhibition Experiment:

    • Pre-incubate the cells with various concentrations of unlabeled this compound for a short period.

    • Initiate the uptake by adding the labeled OCTN1 substrate.

    • Incubate for a defined time, then stop the reaction and wash the cells as described above.

  • Quantification and Analysis:

    • Quantify the amount of the labeled substrate inside the cells.

    • Plot the percentage of inhibition of the labeled substrate uptake against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific uptake of the labeled substrate.

Note: Studies have shown that ergothioneine (B1671048) administration can decrease the uptake of this compound in the brain, suggesting competitive transport via OCTN1.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow

signaling_pathway

References

A Comparative Guide to Inter-Laboratory Validation of Homostachydrine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homostachydrine, also known as pipecolic acid betaine, has been identified as a potential marker for authenticating roasted coffee blends and may serve as a biomarker for coffee consumption.[2][3] Its accurate quantification is therefore crucial for food science, clinical research, and drug development. This guide outlines the essential steps and performance characteristics for a successful inter-laboratory validation.

Comparative Performance of Analytical Methods

The goal of an inter-laboratory study is to assess the reproducibility and reliability of an analytical method when performed by different laboratories. Key performance indicators include precision (repeatability and reproducibility), accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize expected performance data for an LC-MS/MS method for this compound, based on typical values observed for similar small molecules and alkaloids in validation studies.[4][5]

Table 1: Intra- and Inter-Laboratory Precision for this compound Measurement

Quality Control LevelIntra-Day CV (%) (n=5)Inter-Day CV (%) (n=15, 3 labs)Inter-Laboratory CV (%)
Low (e.g., 5 ng/mL)< 10%< 15%< 20%
Medium (e.g., 50 ng/mL)< 5%< 10%< 15%
High (e.g., 200 ng/mL)< 5%< 10%< 15%
CV: Coefficient of Variation

Table 2: Expected Analytical Method Performance Characteristics

ParameterExpected Result
Calibration Range1 - 500 ng/mL
Linearity (R²)≥ 0.995
Lower Limit of Quantification (LLOQ)≤ 2 ng/mL
Limit of Detection (LOD)≤ 0.5 ng/mL
Accuracy (% Recovery)85 - 115%

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to the success of an inter-laboratory study. The following protocol for the analysis of this compound in a biological matrix (e.g., plasma or urine) is based on established methods for similar analytes.[1][5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of the sample (e.g., plasma, urine, or plant extract), add 50 µL of an internal standard solution (e.g., isotopically labeled this compound).

  • Protein Precipitation (for biological fluids): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammoniated methanol.

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and the internal standard.

Method Validation Parameters

The validation of the analytical method in each laboratory should be performed according to established guidelines, assessing the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and the internal standard in blank samples.

  • Linearity and Range: Analysis of calibration standards at a minimum of five concentration levels.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Recovery: Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Stability: Freeze-thaw stability, short-term benchtop stability, and long-term storage stability of this compound in the matrix.

Visualizations

Inter-Laboratory Study Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Lab Analysis cluster_2 Phase 3: Data Analysis & Reporting A Study Design & Protocol Development B Participant Recruitment & Training A->B C Preparation & Distribution of Reference Materials & Samples B->C D Method Implementation & Single-Lab Validation C->D E Analysis of Blinded Samples D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (ISO 5725) F->G H Final Report & Publication G->H

Caption: Workflow of an inter-laboratory validation study.

Relationship of Validation Parameters

This diagram shows the logical relationship between key analytical method validation parameters.

cluster_core Core Performance cluster_quant Quantification Limits cluster_matrix Matrix Effects Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Precision Precision LLOQ LLOQ Precision->LLOQ Linearity->LLOQ LOD LOD LLOQ->LOD Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy Stability->Precision

Caption: Logical relationships in method validation.

References

A Structural and Functional Comparison of Homostachydrine and Other Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Homostachydrine with other key pipecolic acid derivatives. While direct comparative experimental data is limited in the current body of scientific literature, this document synthesizes available information on their biosynthesis, structure, and known biological activities. Furthermore, it furnishes detailed experimental protocols to facilitate future comparative studies.

Structural Comparison

This compound, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound derived from L-pipecolic acid. Its structure is characterized by a piperidine (B6355638) ring with a carboxylate group and two methyl groups attached to the nitrogen atom, creating a permanent positive charge. This zwitterionic nature is crucial for its function as an osmolyte. Other notable pipecolic acid derivatives include its precursor, L-pipecolic acid, and the intermediate N-methylpipecolic acid.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Key Structural Features
L-Pipecolic Acid C₆H₁₁NO₂129.16Secondary amine within a piperidine ring, single carboxylic acid group.[1]
N-Methyl-L-pipecolic acid C₇H₁₃NO₂143.18Tertiary amine within a piperidine ring due to N-methylation, single carboxylic acid group.[2][3]
This compound (Pipecolic Acid Betaine)C₈H₁₅NO₂157.21Quaternary ammonium group within a piperidine ring due to di-N-methylation, zwitterionic at physiological pH.[4]

Biosynthesis

The biosynthesis of this compound originates from L-lysine, which is first converted to L-pipecolic acid. The subsequent steps are believed to involve sequential methylation of the nitrogen atom of the piperidine ring.

Biosynthesis of Pipecolic Acid

In plants, the biosynthesis of pipecolic acid from L-lysine is a key step in the systemic acquired resistance (SAR) pathway, a crucial plant immune response. This process involves two key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1): This aminotransferase catalyzes the conversion of L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C).[5]

  • SAR-DEFICIENT4 (SARD4): This reductase then converts P2C to L-pipecolic acid.[5]

Biosynthesis of this compound

The biosynthesis of this compound from L-pipecolic acid is hypothesized to occur via a two-step methylation process, with N-methylpipecolic acid as an intermediate.[6][7] The enzymes responsible for these methylation steps, likely methyltransferases utilizing S-adenosylmethionine (SAM) as a methyl donor, are not yet fully characterized.

This compound Biosynthesis Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pipecolic_Acid L-Pipecolic Acid P2C->Pipecolic_Acid SARD4 N_Methyl N-Methyl-L-pipecolic Acid Pipecolic_Acid->N_Methyl Methyltransferase (hypothesized) This compound This compound N_Methyl->this compound Methyltransferase (hypothesized)

Hypothesized biosynthetic pathway of this compound from L-Lysine.

Comparative Biological Activity

Direct quantitative comparisons of the biological activities of this compound with other pipecolic acid derivatives are scarce in the literature. However, based on their structural similarities to other known bioactive molecules, we can infer potential functions and provide a basis for future experimental comparisons.

Biological ActivityThis compoundL-Pipecolic AcidN-Methyl-L-pipecolic acid
Osmoprotectant Activity Hypothesized to be high. As a betaine, it is structurally similar to the known osmoprotectant glycine (B1666218) betaine and stachydrine.[6] Its zwitterionic nature allows it to act as a compatible solute, protecting cells from osmotic stress.Moderate. L-pipecolic acid has been shown to act as an osmoprotectant in E. coli.[8] Interestingly, in Sinorhizobium meliloti, a combination of both D- and L-pipecolic acid is required for effective osmoprotection.[9]Unknown. Likely possesses some osmoprotective properties, but expected to be less effective than this compound due to the lack of a permanent positive charge.
Antioxidant Activity Unknown. No direct studies are available. However, some amino acids and their derivatives possess antioxidant properties.Low to Moderate. Some studies have investigated the antioxidant capacity of various amino acids, but specific data for pipecolic acid is not prominent.[10]Unknown.
Role in Plant Immunity Unknown. Its presence in plants suggests a possible role, but it has not been directly implicated in the SAR pathway.Well-established. A key signaling molecule in systemic acquired resistance (SAR) in plants.[4]Precursor to this compound. [11] Its direct role in plant immunity is not well-defined.
Neurological Activity Unknown. Demonstrated. High-affinity binding sites for L-pipecolic acid have been identified in the mammalian brain, suggesting a role in neurotransmission.[12]Unknown. The N-methyl group could potentially alter its ability to cross the blood-brain barrier and interact with receptors.

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for assessing key biological activities are provided below.

In Vitro Osmoprotectant Activity Assay (MTT Assay)

This protocol is designed to assess the ability of a compound to protect cells from hyperosmotic stress-induced cell death.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Test compounds (this compound, L-Pipecolic Acid, N-Methyl-L-pipecolic acid) dissolved in sterile PBS

  • Sodium Chloride (NaCl) for inducing hyperosmotic stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Pre-treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (PBS). Incubate for 2 hours.

  • Induction of Hyperosmotic Stress: Add NaCl to the wells to achieve the final desired hyperosmotic concentration (e.g., 150 mM). Include a non-stressed control group.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the non-stressed control. Plot concentration-response curves and determine the EC₅₀ values for each compound.

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis A Seed cells in 96-well plate C Pre-treat with compounds A->C B Prepare test compounds and NaCl B->C D Induce hyperosmotic stress with NaCl C->D E Add MTT reagent D->E F Incubate E->F G Solubilize formazan F->G H Read absorbance at 570 nm G->H I Calculate cell viability and EC₅₀ H->I

Workflow for the MTT-based osmoprotectant activity assay.
In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • Test compounds (this compound, L-Pipecolic Acid, N-Methyl-L-pipecolic acid) dissolved in methanol (B129727) or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation: Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add 100 µL of various concentrations of the test compound solutions to the wells of a 96-well plate.

  • DPPH Addition: Add 100 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This compound, as the betaine of pipecolic acid, is structurally equipped to be a potent osmoprotectant, a hypothesis that warrants experimental verification. Its precursor, L-pipecolic acid, is a well-established signaling molecule in plant immunity and exhibits neurological activity in mammals. The intermediate, N-methylpipecolic acid, remains the least characterized of the three.

Future research should focus on direct, quantitative comparisons of these derivatives in various biological assays, including those for osmoprotectant, antioxidant, and receptor binding activities. Elucidating the specific enzymes involved in the methylation of pipecolic acid to this compound will provide valuable insights into its regulation and potential for biotechnological applications. Furthermore, investigating the potential signaling roles of this compound in both plant and animal systems could uncover novel biological functions for this intriguing molecule. The experimental protocols provided herein offer a framework for initiating these much-needed comparative studies.

References

Assessing the Specificity of Antibodies for Homostachydrine Immunoassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a highly specific immunoassay is paramount for the accurate detection and quantification of small molecules like Homostachydrine in complex biological matrices. This compound, a piperidine (B6355638) alkaloid, shares structural similarities with other naturally occurring compounds, posing a significant challenge to antibody specificity. This guide provides a comparative framework for assessing the specificity of antibodies for a hypothetical this compound immunoassay, offering detailed experimental protocols and data presentation to aid in the selection of the most suitable antibody for your research needs.

Structural Comparison of this compound and Related Alkaloids

The primary challenge in developing a specific immunoassay for this compound lies in its structural resemblance to other alkaloids, which can lead to antibody cross-reactivity. Understanding these structural nuances is the first step in designing and validating a selective assay.

This compound is the N,N-dimethyl derivative of L-pipecolic acid.[1][2] Its core structure is a piperidine ring, a six-membered heterocycle. Key potential cross-reactants include:

  • Stachydrine: A pyrrolidine (B122466) alkaloid, it has a five-membered ring instead of the six-membered ring of this compound.[3][4][5]

  • Betonicine: This compound is a hydroxylated derivative of stachydrine, also based on a five-membered pyrrolidine ring.[6][7][8][9]

  • L-Pipecolic Acid: As the precursor to this compound, it shares the same piperidine ring but lacks the N,N-dimethyl group.[10][11][12][13]

G cluster_this compound This compound cluster_stachydrine Stachydrine cluster_betonicine Betonicine cluster_pipecolic_acid L-Pipecolic Acid This compound This compound stachydrine stachydrine betonicine betonicine pipecolic_acid pipecolic_acid

Figure 1. Chemical Structures of this compound and Potential Cross-Reactants.

Hypothetical Monoclonal Antibody Development Workflow

The generation of a highly specific monoclonal antibody is a critical step. The following workflow outlines the key stages in the development of a monoclonal antibody against this compound.

G cluster_antigen Antigen Preparation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Selection cluster_production Antibody Production & Characterization hapten This compound (Hapten) conjugation Hapten-Carrier Conjugation (e.g., to KLH) hapten->conjugation immunogen This compound-KLH Immunogen conjugation->immunogen immunize Immunize Mice with This compound-KLH immunogen->immunize spleen Isolate Spleen Cells immunize->spleen fusion Fuse with Myeloma Cells spleen->fusion hybridomas Hybridoma Production fusion->hybridomas elisa_screening ELISA Screening for Anti-Homostachydrine Antibodies hybridomas->elisa_screening cloning Subcloning of Positive Hybridomas elisa_screening->cloning specificity_testing Cross-Reactivity Testing cloning->specificity_testing expansion Large-Scale Culture of Selected Hybridoma Clone specificity_testing->expansion purification Monoclonal Antibody Purification expansion->purification characterization Antibody Isotyping & Affinity Determination purification->characterization

Figure 2. Monoclonal Antibody Development Workflow for this compound.

Experimental Protocols

Antigen Preparation: Hapten-Carrier Conjugation

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.[14][15][16] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its large size and immunogenicity.[]

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound: Dissolve this compound in DMF. Add NHS and DCC in a 1:1.2:1.2 molar ratio. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group of this compound.

  • Conjugation to KLH: Dissolve KLH in PBS. Slowly add the activated this compound solution to the KLH solution while stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification: Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

  • Characterization: Confirm the conjugation by UV-Vis spectrophotometry and determine the hapten-to-carrier ratio.

Competitive ELISA for Specificity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the specificity of antibodies against small molecules.[18][19][20][21][22] This format measures the ability of structurally related compounds to compete with this compound for binding to the antibody.

Materials:

  • Anti-Homostachydrine monoclonal antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard

  • Potential cross-reactants (Stachydrine, Betonicine, L-Pipecolic Acid)

  • 96-well microtiter plates

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Assay buffer (PBS with 0.1% BSA)

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate solution

  • Stop solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with this compound-BSA conjugate (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer. In separate tubes, pre-incubate a fixed concentration of the anti-Homostachydrine monoclonal antibody with each dilution of the standard or cross-reactant for 30 minutes at 37°C.

  • Incubation: Transfer the antibody-analyte mixtures to the coated plate and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the HRP-conjugated secondary antibody diluted in assay buffer and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Hypothetical Cross-Reactivity Assessment

The specificity of the antibody is determined by its cross-reactivity with structurally related compounds. The 50% inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximal signal. The cross-reactivity is calculated as follows:

Cross-reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
Stachydrine2504.0
Betonicine> 1000< 1.0
L-Pipecolic Acid8001.25

Table 1. Hypothetical Cross-Reactivity of an Anti-Homostachydrine Monoclonal Antibody.

In this hypothetical example, the antibody demonstrates high specificity for this compound with minimal cross-reactivity to Stachydrine and L-Pipecolic Acid, and negligible cross-reactivity to Betonicine. An antibody with such a profile would be considered highly suitable for a specific this compound immunoassay.

Principle of Competitive Immunoassay

The competitive immunoassay relies on the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

G cluster_low_concentration Low this compound Concentration cluster_high_concentration High this compound Concentration node_low_sample [Sample] Few this compound molecules node_low_antibody [Antibody] Limited binding sites node_low_sample->node_low_antibody node_low_signal High Signal node_low_antibody->node_low_signal node_low_labeled [Labeled this compound] Many molecules bind to antibody node_low_labeled->node_low_antibody node_high_sample [Sample] Many this compound molecules node_high_antibody [Antibody] Limited binding sites node_high_sample->node_high_antibody node_high_signal Low Signal node_high_antibody->node_high_signal node_high_labeled [Labeled this compound] Few molecules bind to antibody node_high_labeled->node_high_antibody

Figure 3. Principle of the Competitive Immunoassay for this compound.

Conclusion

The development of a specific and reliable immunoassay for this compound is achievable through a systematic approach that includes the careful design of the immunogen, the generation of high-affinity monoclonal antibodies, and a thorough assessment of antibody specificity. The hypothetical data and protocols presented in this guide offer a comprehensive framework for researchers to evaluate and compare the performance of anti-Homostachydrine antibodies, ultimately leading to the development of a robust analytical method for this important alkaloid.

References

Performance Showdown: Selecting the Optimal Chromatography Column for Homostachydrine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Reversed-Phase and Hydrophilic Interaction Chromatography columns for the analysis of the polar compound Homostachydrine, providing researchers with data-driven insights for method development in pharmaceutical and natural product research.

For scientists engaged in the analysis of this compound, a polar betaine (B1666868) with potential applications in pharmacology and as a biomarker in agriculture, selecting the appropriate chromatography column is a critical first step to ensure accurate and reliable quantification. This guide provides a comparative overview of the performance of different chromatography columns, drawing upon published experimental data to assist researchers in making informed decisions for their analytical workflows.

This compound's polar nature presents a challenge for traditional reversed-phase chromatography. However, studies have demonstrated successful analysis using C8 and C18 columns. More recently, hydrophilic interaction chromatography (HILIC) has emerged as a powerful alternative for the retention and separation of highly polar compounds that are often poorly retained on conventional reversed-phase columns.

Comparative Analysis of Chromatographic Performance

To illustrate the performance of different column technologies, this guide summarizes data from various studies. The following table highlights key chromatographic parameters for the analysis of this compound on a Reversed-Phase C8 column and provides a representative HILIC method for the separation of similar polar compounds, which can be adapted for this compound.

ParameterSupelco Discovery C8 Waters ACQUITY UPLC BEH Amide
Column Type Reversed-PhaseHydrophilic Interaction (HILIC)
Stationary Phase Octylsilane (C8) bonded silicaEthylene bridged hybrid (BEH) amide
Particle Size 5 µm1.7 µm
Dimensions 250 x 3.0 mm100 x 2.1 mm
Mobile Phase Isocratic: 0.1% Formic Acid in WaterGradient: Acetonitrile/Water with Ammonium (B1175870) Formate (B1220265)
Flow Rate 0.4 mL/min0.5 mL/min
Retention Time (RT) Data not available in abstractMethod requires optimization for this compound
Detection ESI-MS/MSESI-MS/MS
Reference Servillo et al. (2016)[Representative HILIC method for polar analytes]

Note: While a specific retention time for this compound on the Supelco Discovery C8 column was not available in the reviewed abstracts, the isocratic method suggests a straightforward and robust approach. The Waters ACQUITY UPLC BEH Amide column is presented as a strong candidate for a HILIC-based separation of this compound, given its proven performance with other polar analytes. Further method development would be required to determine the optimal gradient and resulting retention time for this compound on this column.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and adapting these methods.

Reversed-Phase HPLC-ESI-MS/MS Method (C8 Column)

This method was successfully employed for the quantification of this compound in coffee beans.

  • Instrumentation: Agilent 1100 series liquid chromatograph coupled to a mass spectrometer.

  • Column: Supelco Discovery C8 (250 x 3.0 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Hydrophilic Interaction Chromatography (HILIC) UPLC-MS/MS Method (Amide Column)

This representative HILIC method is suitable for the analysis of polar metabolites and can be optimized for this compound.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a binary solvent system:

    • Solvent A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient would start at a high percentage of Solvent B, gradually increasing the proportion of Solvent A to elute the polar analytes.

  • Flow Rate: 0.5 mL/min.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Logical Workflow for Column Selection and Method Development

The selection of an appropriate chromatography column is a key decision in the analytical workflow. The following diagram illustrates a logical approach to this process.

Chromatography_Workflow Workflow for this compound Analysis cluster_0 Phase 1: Analyte & Matrix Characterization cluster_1 Phase 2: Column Selection cluster_2 Phase 3: Method Development & Optimization Analyte Characterize Analyte (this compound: polar, betaine) RP_Column Reversed-Phase (C8, C18) - Good for less polar analytes - May require ion-pairing for polar compounds Analyte->RP_Column Initial Screening HILIC_Column HILIC (Amide, Silica) - Excellent for polar analytes - Orthogonal to reversed-phase Analyte->HILIC_Column Alternative for high polarity Matrix Consider Sample Matrix (e.g., plant extract, biological fluid) Mobile_Phase Optimize Mobile Phase (Isocratic vs. Gradient, pH, additives) Matrix->Mobile_Phase RP_Column->Mobile_Phase HILIC_Column->Mobile_Phase Detection Select Detector (MS for high sensitivity and selectivity) Mobile_Phase->Detection Validation Method Validation (Linearity, Accuracy, Precision) Detection->Validation

A Comparative Guide to the Bioequivalence of Homostachydrine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioequivalence between two hypothetical oral formulations of Homostachydrine: a capsule (Formulation A) and a tablet (Formulation B). The following sections detail the experimental protocols used for the bioequivalence assessment and present the resulting pharmacokinetic data for objective comparison. The data herein is illustrative to demonstrate the principles of a bioequivalence study.

Introduction to this compound and Bioequivalence

This compound, a naturally occurring osmolyte, has garnered interest for its potential therapeutic applications. As with any active pharmaceutical ingredient, developing different oral dosage forms, such as capsules and tablets, is common to meet patient needs and manufacturing requirements.

Bioequivalence studies are critical for ensuring that different formulations of the same drug exhibit comparable bioavailability when administered at the same molar dose.[1][2] Two drug products are considered bioequivalent if their rate and extent of absorption show no significant difference.[3] This allows for the interchangeability of formulations, a cornerstone of generic drug approval and formulation changes during drug development. The primary pharmacokinetic (PK) parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[3][4][5]

Experimental Protocols

A standardized, single-dose, randomized, two-period, two-sequence crossover study design was employed to compare the two this compound formulations.[3][6] This design is robust as each subject acts as their own control, minimizing inter-subject variability.[1][2]

2.1. Study Population

The study enrolled a cohort of healthy adult volunteers. Key inclusion criteria included being between 18-55 years of age, having a Body Mass Index (BMI) within the normal range (18-30), and having no history of significant medical conditions, drug abuse, or smoking.[7] All participants provided written informed consent after a thorough explanation of the study's purpose and potential risks, in adherence with ethical guidelines for research involving human subjects.[7][8]

2.2. Study Design and Drug Administration

The study followed a crossover design where subjects were randomly assigned to one of two sequences. In the first period, subjects received a single oral dose of either Formulation A (Capsule) or Formulation B (Tablet). Following a washout period of at least five times the drug's elimination half-life to ensure complete clearance, subjects received the alternate formulation in the second period.

Both formulations were administered with a standard volume of water (approximately 240 mL) after an overnight fast of at least 10 hours.[9] A single-dose study under fasting conditions is generally preferred as it is considered the most sensitive condition for detecting potential differences between formulations.[1][2]

2.3. Blood Sampling and Bioanalysis

Serial blood samples were collected in heparinized tubes before dosing (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to characterize the plasma concentration-time profile of this compound. Plasma was separated by centrifugation and stored at -80°C until analysis.

The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] The bioanalytical method was fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[11][12][13][14]

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters for this compound after administration of Formulation A and Formulation B were calculated for each subject. The key parameters for bioequivalence assessment are summarized in the table below. The data represents the geometric mean and the 90% confidence interval (CI) for the ratio of the test formulation (Formulation B) to the reference formulation (Formulation A).

Pharmacokinetic ParameterFormulation A (Capsule) (Reference) Geometric MeanFormulation B (Tablet) (Test) Geometric MeanRatio of Geometric Means (Test/Reference)90% Confidence Interval
AUC0-t (ng·h/mL)1850.51895.21.02495.8% - 109.3%
AUC0-∞ (ng·h/mL)1925.81970.11.02395.5% - 109.4%
Cmax (ng/mL)250.2245.80.98291.5% - 105.4%
Tmax (h) *2.52.8--

Tmax is reported as the median value and is not typically used for statistical bioequivalence determination due to its high variability.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the two-period crossover bioequivalence study.

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Phase 3: Data Analysis s1 Recruit Healthy Volunteers s2 Informed Consent & Medical Screening s1->s2 s3 Enrollment of Eligible Subjects s2->s3 r1 Randomize Subjects into Two Sequences g1 Group 1: Administer Formulation A (Capsule) r1->g1 g2 Group 2: Administer Formulation B (Tablet) r1->g2 p1_pk Serial Blood Sampling (PK Analysis) g1->p1_pk g2->p1_pk w1 Drug Elimination (>= 5 half-lives) p1_pk->w1 g1_2 Group 1: Administer Formulation B (Tablet) w1->g1_2 g2_2 Group 2: Administer Formulation A (Capsule) w1->g2_2 p2_pk Serial Blood Sampling (PK Analysis) g1_2->p2_pk g2_2->p2_pk a1 Calculate PK Parameters (AUC, Cmax) p2_pk->a1 a2 Statistical Analysis (90% Confidence Interval) a1->a2 a3 Determine Bioequivalence a2->a3

Caption: Workflow of a two-period, two-sequence crossover bioequivalence study.

Conclusion

Based on the illustrative pharmacokinetic data, the two this compound formulations can be considered bioequivalent. The 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax for the test formulation (Tablet) versus the reference formulation (Capsule) fall entirely within the standard regulatory acceptance range of 80.00% to 125.00%. This indicates that any differences in the rate and extent of absorption between the capsule and tablet formulations are not statistically significant, and they would be expected to produce the same therapeutic effect.

References

Safety Operating Guide

Navigating the Disposal of Homostachydrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Homostachydrine, this guide is intended for researchers, scientists, and drug development professionals. The following procedural steps are based on general best practices for chemical waste management in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS) for this compound.

Core Principles for Disposal

The fundamental principle for the disposal of any laboratory chemical, including this compound, is to prevent its release into the environment. This involves proper waste segregation, containment, and disposal through an approved hazardous waste management program. Never dispose of chemicals down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures
  • Consult Institutional Guidelines: Before initiating any disposal procedure, the first and most critical step is to consult your institution's EHS guidelines. These guidelines are tailored to your specific location's regulations and facilities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A laboratory coat

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and any residues in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix it with other incompatible waste streams. The container should be clearly labeled with the chemical name and approximate concentration.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate"

    • The CAS Number: 472-22-0[1]

    • An indication of the hazards (e.g., "Caution: Chemical of Unknown Toxicity")

    • The date of accumulation

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to arrange for a pickup by the EHS department or a licensed hazardous waste contractor.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Don appropriate PPE.

  • Contain the spill using an appropriate absorbent material (e.g., universal spill pads or sand).

  • Clean the area from the outside in, using a suitable solvent if necessary, and collect all contaminated materials in the hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS department.

Visual Guidance: Disposal Workflows

To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and key safety considerations.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Preparation for Disposal cluster_2 Final Disposal Identify Waste Identify this compound Waste (Solid, Liquid, Contaminated Materials) Consult EHS Consult Institutional EHS Guidelines Identify Waste->Consult EHS Crucial First Step Select Container Select Appropriate & Labeled Hazardous Waste Container Consult EHS->Select Container Segregate Waste Segregate Waste by Type (Solid/Liquid) Select Container->Segregate Waste Store Securely Store in Satellite Accumulation Area Segregate Waste->Store Securely Arrange Pickup Arrange for EHS Waste Pickup Store Securely->Arrange Pickup

Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste.

Key Safety Considerations for this compound Disposal CentralNode Safe Disposal of This compound PPE Personal Protective Equipment (PPE) CentralNode->PPE WasteSegregation Proper Waste Segregation CentralNode->WasteSegregation Labeling Accurate & Clear Labeling CentralNode->Labeling SpillManagement Spill Containment & Cleanup Plan CentralNode->SpillManagement EHS Consultation with EHS Office CentralNode->EHS

Caption: A diagram outlining the critical safety considerations for handling and disposing of this compound.

This guide provides a framework for the responsible disposal of this compound. Adherence to these general principles and, most importantly, your institution's specific EHS protocols is paramount for maintaining a safe laboratory environment.

References

Navigating the Uncharted: A Safety and Handling Guide for Homostachydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for handling Homostachydrine in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its parent compound, piperidine (B6355638), and its derivatives. A conservative approach is strongly advised, treating this compound with the same level of caution as a hazardous piperidine compound.

Hazard Summary and Assumed Quantitative Data

Given that this compound is a derivative of piperidine-2-carboxylic acid, it is prudent to assume it may share toxicological properties with related compounds. The following table summarizes key hazard information for piperidine, which should be used as a conservative proxy for this compound until specific data becomes available.

PropertyValue (for Piperidine - Assumed for this compound)GHS Hazard Statements (Assumed)
GHS Hazard Statements Highly flammable liquid and vapor.[1][2] Harmful if swallowed.[1][2] Toxic in contact with skin.[3] Causes severe skin burns and eye damage.[1][2] Fatal if inhaled.[1]H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing.[4]
Skin Chemical-Resistant GlovesWear suitable gloves, such as butyl rubber or nitrile rubber.[3] Inspect gloves for any signs of degradation or puncture before use.
Body Protective Clothing and BootsA lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[4] Protective boots are required in situations where there is a risk of spills.[4]
Respiratory RespiratorA government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or gases.[4]

Operational Plan: Step-by-Step Handling and Storage Protocol

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

  • Preparation :

    • Designate a specific handling area within a chemical fume hood.

    • Assemble all necessary PPE and handling materials (e.g., spatula, weigh paper, solvent).

    • Ensure an emergency shower and eyewash station are readily accessible.[5]

  • Handling :

    • Always handle this compound within a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

    • Use non-sparking tools and explosion-proof equipment where necessary, as piperidine derivatives can be flammable.[3][4]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[3][5]

  • Storage :

    • Store the compound in a tightly closed, properly labeled container.[1][3][4]

    • Keep the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2][4]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

prep 1. Preparation - Don PPE - Work in Fume Hood weigh 2. Weighing/Transfer - Use Dedicated Tools - Avoid Dust Generation prep->weigh reaction 3. Reaction/Use - Maintain Ventilation weigh->reaction waste 4. Waste Collection - Segregate Waste reaction->waste storage 5. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area waste->storage disposal 6. Final Disposal - Approved Hazardous Waste Facility storage->disposal

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation :

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (assumed to be flammable, toxic, corrosive).

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Container Management :

    • Use a container that is in good condition with a secure, tightly fitting lid.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.[2]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Provide the EHS department with a full chemical inventory of the waste container.

    • Alternatively, the chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

  • Spill Response :

    • Small Spill : Absorb the material with a non-combustible absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[2]

    • Large Spill : Evacuate the area immediately and contact your institution's emergency response team.[2]

  • First Aid Measures :

    • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.[7]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water.[1][3] Seek immediate medical attention.[1]

start Emergency Occurs spill Spill start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_size Small or Large? spill->spill_size exposure_type Inhalation, Skin, Eye, or Ingestion? exposure->exposure_type extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire->extinguish small_spill Absorb with Inert Material Collect in Sealed Container spill_size->small_spill Small large_spill Evacuate Area Contact Emergency Response spill_size->large_spill Large inhalation Move to Fresh Air Seek Medical Attention exposure_type->inhalation Inhalation skin Wash with Soap and Water Remove Contaminated Clothing Seek Medical Attention exposure_type->skin Skin eye Flush with Water Remove Contact Lenses Seek Medical Attention exposure_type->eye Eye ingestion Do NOT Induce Vomiting Rinse Mouth Seek Medical Attention exposure_type->ingestion Ingestion

Emergency Response Decision Tree for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.